alpha-D-Mannose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-PQMKYFCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015858 | |
| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Information not available., Solid | |
| Record name | alpha-D-Mannopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
713.0 mg/mL at 17 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-15-3, 101357-07-7, 3458-28-4 | |
| Record name | α-D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-D-Mannose | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
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| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |
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| Record name | .ALPHA.-D-MANNOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
molecular structure and conformation of alpha-D-mannose
Technical Guide: Molecular Structure and Conformation of -D-Mannose[1]
Part 1: Structural Fundamentals & Stereochemistry[2]
The C-2 Epimer Distinction
D-Mannose is the C-2 epimer of D-glucose.[1][3] In the standard
-
D-Glucose (
): All substituents (OH, CH OH) are equatorial (except C-1 in ).[1] -
D-Mannose (
): The C-2 hydroxyl is axial .[1]
The -Anomer Architecture
In
-
Configuration: 1-axial, 2-axial.
-
Steric Consequence: This creates a 1,2-diaxial interaction, which is sterically unfavorable.[2] Classical steric theory predicts the
-anomer (1-equatorial, 2-axial) should be dominant.[1] -
Observed Reality: The
-anomer is the dominant species in aqueous solution ( 67%), contradicting simple steric prediction.
Figure 1: Structural hierarchy and thermodynamic preference of mannose anomers.
Part 2: The Anomeric Effect (Mechanistic Deep Dive)
The dominance of
The Dipole Minimization Model
In the
The Hyperconjugation Model ( )
This is the most chemically rigorous explanation.
-
Donor: The lone pair (
) on the endocyclic oxygen (O-5). -
Acceptor: The anti-bonding orbital (
) of the C1-O1 bond. -
Geometry: Interaction requires an anti-periplanar arrangement.[2]
-
In the
-anomer (axial O1), the -type lone pair of O-5 is perfectly anti-periplanar to the C1-O1 bond, allowing electron delocalization.[1] This lowers the total energy of the system. -
In the
-anomer (equatorial O1), this orbital overlap is geometrically impossible.
-
Figure 2: The stereoelectronic basis of the anomeric effect stabilizing the
Part 3: Analytical Characterization (NMR Fingerprinting)[1][2]
To validate the presence of
Key Discriminators: Coupling Constants ( )
Unlike glucose, where
The Solution: Use Chemical Shift (
Comparative NMR Data Table (in D O)
| Parameter | Diagnostic Note | ||
| H-1 Chemical Shift | |||
| C-1 Chemical Shift | |||
| ~1.7 Hz | ~0.9 Hz | Both are small singlets/doublets.[2] | |
| ~171 Hz | ~161 Hz | Definitive: Equatorial H (in | |
| Equilibrium Ratio | 67% | 33% | Reverse of glucose (36:64).[2] |
Data Sources: HMDB Spectrum ID 5261; Roslund et al. (2008).[1][2]
Part 4: Biological Interface & Drug Development[2]
The structural rigidity of
The CD206 Target
CD206 is a C-type lectin highly expressed on M2-polarized macrophages and dendritic cells.[1] It recognizes terminal
Drug Delivery Mechanism
Conjugating drugs to
-
Enzyme Replacement Therapy: Delivery of lysosomal enzymes (e.g., in Gaucher’s disease).[2]
-
Vaccine Adjuvants: Targeting antigens to dendritic cells for cross-presentation.[2]
-
Macrophage Reprogramming: Delivering modulators to tumor-associated macrophages (TAMs).[1][2]
Figure 3: Pathway for mannose-targeted intracellular delivery.[1]
Part 5: Experimental Protocol
Protocol: Validation of -Mannose Conjugation on Liposomes
Objective: Confirm the surface exposure and
Reagents:
-
Concanavalin A (ConA): A lectin specific for
-D-mannose.[1] -
Mannosylated Liposomes (Sample).[2]
-
Non-functionalized Liposomes (Negative Control).[2]
-
Methyl
-D-mannopyranoside (Competitor/Positive Control).[1]
Workflow:
-
Preparation: Dilute liposomes to 1 mM lipid concentration in HEPES buffer (pH 7.4) containing 1 mM Ca
and Mn (essential for ConA binding).[1][2] -
Baseline Measurement: Measure the hydrodynamic diameter (
) via Dynamic Light Scattering (DLS). -
Lectin Addition: Add ConA (50 µg/mL) to the cuvette.
-
Kinetics: Monitor
every 30 seconds for 15 minutes.-
Positive Result: Rapid increase in particle size (aggregation) indicates ConA cross-linking multiple liposomes via surface
-mannose.[1]
-
-
Specificity Check (The "Self-Validating" Step): Add excess free Methyl
-D-mannopyranoside (100 mM).[1]-
Validation: The aggregates should dissociate (or aggregation should be inhibited) as the free sugar outcompetes the liposomes for ConA binding sites.
-
Troubleshooting:
References
-
Roslund, M. U., et al. (2008).[2] "Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides." Carbohydrate Research.
-
Human Metabolome Database (HMDB). "Metabocard for D-Mannose (HMDB0000169)."[1][2] [1]
-
Azad, N., et al. (2014).[2][4] "Mannose Receptor-Mediated Targeted Drug Delivery." Journal of Immunology Research.[2]
-
Lemieux, R. U. (1964).[2] "The Anomeric Effect."[2] Pure and Applied Chemistry. (Foundational text on stereoelectronic effects).
-
NIST Chemistry WebBook. "
-D-Mannose Data."[1][2] [1]
Sources
- 1. D-Mannose(3458-28-4) 1H NMR [m.chemicalbook.com]
- 2. alpha-D-Mannopyranose | C6H12O6 | CID 185698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α- and β-Monosaccharide transport in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose-functionalization of reconstituted high-density lipoprotein nanoparticles improves payload delivery and enhances M2-to-M1 phenotype reprogramming of RAW 264.7 macrophages polarized by B16-F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
thermodynamic stability of alpha-D-mannose vs beta-anomer
Technical Guide: Thermodynamic Stability of -D-Mannose vs. -Anomer[1]
Executive Summary
In the landscape of carbohydrate chemistry, D-mannose presents a distinct thermodynamic anomaly compared to its epimer, D-glucose. While glucose favors the
For researchers in glycomimetics and biologics development, understanding this stability profile is not merely academic. It dictates synthetic strategies (the "
Part 1: Theoretical Framework & Thermodynamic Landscape[1]
The Anomeric Effect vs. Steric Strain
To understand the stability of
-
Steric Argument (The Glucose Model): In a perfect chair conformation (
), substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[1] -D-glucose places all substituents, including the anomeric hydroxyl, in the equatorial plane, making it the sterically dominant isomer.[1] -
Electronic Argument (The Mannose Reality): In D-mannose, the C2 hydroxyl is axial.[1] This creates a unique environment where the Anomeric Effect overrides steric preference.
The Anomeric Effect stabilizes the axial (
-
Hyperconjugation (Orbital Overlap): This is the dominant factor.[1] The lone pair electrons (
) on the ring oxygen ( ) overlap with the antibonding orbital ( ) of the exocyclic bond.[1] This interaction ( ) is geometrically possible only when the exocyclic bond is axial ( -anomer).[1] -
Dipole Minimization: In the
-anomer (equatorial), the dipoles of the ring oxygen and the anomeric hydroxyl are roughly parallel, creating repulsive electrostatic stress. In the -anomer (axial), these dipoles are opposed, reducing the net energy of the system.
Quantitative Thermodynamic Data
In aqueous solution (
Table 1: Comparative Anomeric Ratios in Aqueous Solution (
| Monosaccharide | Dominant Driver | ||
| D-Mannose | ~65.5 - 67% | ~33 - 34.5% | Anomeric Effect ( |
| D-Glucose | ~36% | ~64% | Steric Relaxation (Equatorial preference) |
Thermodynamic Calculation (
Interpretation: The positive
Part 2: Mechanism Visualization
The following diagram illustrates the stereoelectronic orbital interaction responsible for the stability of
Caption: The
Part 3: Experimental Validation (Self-Validating NMR Protocol)
As a scientist, relying on literature values is insufficient for critical workflows. You must validate the anomeric ratio in your specific buffer or solvent system. The following protocol uses
The Challenge: Water Suppression
In
-
Risk: Over-suppression of the water signal can attenuate the
-mannose integral, leading to artificially high ratios. -
Solution: Use "Presaturation" carefully or elevate temperature (shift HDO) if the
peak is obscured.[1]
Protocol Steps
Materials:
-
D-Mannose (High Purity)[1]
- (99.9% D)[1]
-
NMR Tube (5mm)[1]
-
600 MHz NMR Spectrometer (Recommended for clear separation)[1]
Workflow:
-
Sample Preparation: Dissolve 10-20 mg of D-mannose in 0.6 mL
. -
Equilibration: Allow the sample to sit at room temperature for at least 4 hours. Freshly dissolved crystalline mannose (usually
) will undergo mutarotation.[1] You must wait for equilibrium to measure thermodynamic stability. -
Acquisition: Run a standard 1D proton scan (typically 16-32 scans).[1]
-
Assignment (The Critical Step):
-
-D-Mannose (H1): Look for a doublet at
5.17 ppm .[1]-
Coupling:
Hz.[1] (Small coupling due to eq-eq relationship).
-
-
-D-Mannose (H1): Look for a signal at
4.89 ppm .[1]-
Coupling:
Hz (often appears as a broad singlet).[1] -
Note: This is upfield of the
signal but dangerously close to the water peak (4.79 ppm).
-
-
-D-Mannose (H1): Look for a doublet at
-
Integration & Calculation:
Caption: Step-by-step workflow for determining thermodynamic equilibrium of mannose anomers via NMR.
Part 4: Implications in Drug Development[1][3]
The " -Mannose Problem" in Synthesis
Because the
-
Impact: Many bioactive glycans (e.g., N-linked glycans core) contain a
-mannose linkage.[1][3] -
Strategy: Chemists cannot rely on thermodynamic control. They must use kinetic control (e.g., intramolecular aglycon delivery or specific leaving groups like triflates) to force the formation of the "unstable"
-anomer.[1]
Biologics and Glycosylation Profiling
In the development of Monoclonal Antibodies (mAbs), "High Mannose" species (e.g., Man5, Man9) are Critical Quality Attributes (CQAs).[1]
-
Clearance: High-mannose glycans on the Fc region of antibodies can lead to faster clearance from the blood via mannose receptors in the liver.
-
Stability: The thermodynamic preference for the
-conformation in the terminal mannose residues influences the 3D structure of the glycan tree, affecting how these drugs interact with receptors (e.g., Fc RIIIa) and their subsequent immunogenicity.
References
-
IUPAC. (1997).[1] Compendium of Chemical Terminology (the "Gold Book"). "Anomeric Effect." Link[1]
-
Kirby, A. J. (1983).[1] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[1] (Foundational text on hyperconjugation mechanisms).
-
Angyal, S. J. (1969).[1] "The Composition and Conformation of Sugars in Solution." Angewandte Chemie International Edition, 8(3), 157-166.[1] (Source for the 67:33 equilibrium ratio). Link[1]
-
Crich, D. (2010).[1] "Methodology Development and Physical Organic Chemistry: A Synergistic Approach to the Synthesis of β-Mannosides." Journal of Organic Chemistry, 76(22), 9193-9209.[1] (Detailed discussion on the
-mannose synthesis problem). Link[1] -
Reusch, W. (2013).[1] Virtual Textbook of Organic Chemistry. "Carbohydrates: Anomers." Michigan State University. Link
Sources
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. Biochemistry 01: stereochemistry, thermodynamics, water and acid-base chemistry [cureffi.org]
- 3. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of crystalline alpha-D-mannose
The following technical guide details the physicochemical properties of crystalline alpha-D-mannose, structured for researchers and drug development professionals.
A Technical Guide for Pharmaceutical Applications
Executive Summary
This compound (C₆H₁₂O₆) is a C-2 epimer of glucose that plays a critical role in glycosylation biology and, increasingly, as a bioactive pharmaceutical ingredient for urinary tract health and immune modulation. Unlike glucose, where the beta-anomer is thermodynamically preferred in solution, this compound exhibits a distinct stability profile due to the anomeric effect , making the isolation and characterization of the alpha-crystalline form essential for consistent therapeutic efficacy.
This guide provides a rigorous analysis of the physicochemical attributes of crystalline this compound, focusing on its crystallographic stability, solution-state kinetics (mutarotation), and spectroscopic identification. It establishes self-validating protocols for ensuring anomeric purity during drug substance manufacturing.
Structural & Crystallographic Characterization[1][2][3]
The distinct bioactivity of D-mannose is inextricably linked to its stereochemistry. In the crystalline state, the alpha-anomer is the commercially relevant form due to its superior stability and non-hygroscopic nature compared to the beta-anomer.
Crystal System and Space Group
This compound crystallizes in the Orthorhombic crystal system.[1][2] The lattice is defined by the non-centrosymmetric space group P2₁2₁2₁ , a common packing arrangement for chiral monosaccharides that facilitates extensive intermolecular hydrogen bonding networks.
-
Lattice Characteristics: The crystal lattice is stabilized by a network of hydrogen bonds involving the axial C1-hydroxyl group. This axial orientation is favored by the anomeric effect, where the lone pair of the ring oxygen stabilizes the antibonding orbital of the C1-O bond.
-
Anomeric Purity: The alpha-form (axial C1-OH) is distinct from the beta-form (equatorial C1-OH).[3][4][5] Contamination with the beta-anomer results in a bitter taste profile and increased hygroscopicity, compromising formulation stability.
Molecular Configuration
| Property | Specification | Notes |
| Formula | C₆H₁₂O₆ | Aldohexose |
| Molar Mass | 180.16 g/mol | |
| Configuration | 2S, 3S, 4R, 5R | D-series |
| Anomeric Center | C1-OH Axial | |
| Ring Conformation | Thermodynamically favored |
Thermodynamic & Thermal Properties
Accurate thermal analysis is the primary method for validating solid-state form and purity.
Melting Point and Enthalpy
Crystalline this compound exhibits a sharp endothermic melting event. Deviations from this range typically indicate moisture sorption or anomeric impurity (beta-form contamination).
-
Melting Point (
): 133°C (Range: 128–134°C depending on heating rate).-
Note: Literature values citing ~170°C often refer to decomposition or specific anhydrous complexes; 133°C is the diagnostic value for the pure alpha-anomer.
-
-
Enthalpy of Fusion (
): ~19.9 kJ/mol.
Hygroscopicity and Stability
Unlike many monosaccharides, pure crystalline this compound is non-hygroscopic at standard relative humidity (RH < 60%).
-
Critical Relative Humidity (CRH): High (>80% RH).
-
Stability: The alpha-form is kinetically stable in the solid state. However, upon dissolution, it undergoes rapid mutarotation.
Solution State Dynamics: Mutarotation
In aqueous solution, crystalline this compound does not remain pure; it equilibrates between the alpha and beta pyranose forms. Understanding this kinetics is vital for analytical assays (e.g., HPLC, NMR) where sample preparation time affects the signal.
Mutarotation Kinetics
Upon dissolution in water, the specific optical rotation changes over time as the alpha-anomer converts to the beta-anomer until equilibrium is reached.
-
Initial Rotation (
): +29.3° (Pure Alpha) -
Equilibrium Rotation: +14.2°
-
Equilibrium Ratio: ~67% Alpha : 33% Beta
-
Contrast: Glucose equilibrates to ~36% Alpha : 64% Beta. The dominance of the alpha-form in mannose is a classic example of the Anomeric Effect overcoming steric hindrance.
-
Pathway Visualization
The following diagram illustrates the dynamic equilibrium between the crystalline solid and the solution-state anomers.
Figure 1: Dissolution and mutarotation pathway of this compound.[6] The equilibrium favors the alpha-anomer due to the anomeric effect.
Spectroscopic Fingerprinting
Spectroscopic validation is required to distinguish the alpha-anomer from the beta-anomer without dissolving the crystal (which destroys the anomeric purity).
Vibrational Spectroscopy (FTIR & Raman)
-
FTIR Fingerprint:
-
3200–3500 cm⁻¹: Broad O-H stretching (strong H-bonding network).
-
800–950 cm⁻¹: Anomeric region.
-
-
Raman Markers (Critical for Anomer ID):
-
850 cm⁻¹: Characteristic of the alpha-anomer (C1-H deformation).
-
918 cm⁻¹: Characteristic of the beta-anomer .
-
Validation: A pure crystalline this compound sample should show a dominant peak at 850 cm⁻¹ and minimal/no signal at 918 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR)
In D₂O, the C1 proton (H1) signals are distinct:
-
Alpha-H1:
~5.17 ppm (Doublet, ~1.7 Hz). Small coupling constant indicates equatorial-equatorial or equatorial-axial relationship (consistent with alpha-mannose geometry). -
Beta-H1:
~4.89 ppm (Doublet, ~1 Hz).
Experimental Protocols
Protocol A: Selective Crystallization of this compound
Objective: Isolate high-purity alpha-anomer from a crude mannose syrup or anomeric mixture.
Reagents:
-
Crude D-Mannose
-
Solvent A: Methyl Alcohol (Methanol) or Ethanol
-
Solvent B: Isopropyl Alcohol (IPA)
Workflow:
-
Dissolution: Dissolve crude mannose in warm Methanol/Ethanol (approx. 50°C) to saturation.
-
Clarification: Filter the warm solution through a 0.45 µm membrane to remove insolubles.
-
Nucleation: Add Isopropyl Alcohol (IPA) slowly to the warm filtrate (Ratio 1:1 v/v) until slight turbidity persists.
-
Seeding: Seed with authentic This compound crystals (0.1% w/w).
-
Crystallization: Allow to cool slowly to room temperature (20°C) over 6 hours with gentle agitation.
-
Harvest: Filter crystals and wash with cold IPA.
-
Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent surface anomerization.
Protocol B: Mutarotation Kinetics Assay (Self-Validating)
Objective: Determine the initial purity of a crystalline sample by measuring the rate of rotation change.
-
Preparation: Calibrate polarimeter with water blank.
-
Dissolution (T=0): Rapidly dissolve 1.0 g of crystalline sample in 10 mL distilled water.
-
Measurement: Immediately transfer to the polarimeter cell (1 dm path length).
-
Data Logging: Record optical rotation (
) every 60 seconds for 60 minutes. -
Validation Logic:
-
Plot
vs. time. -
Pass Criteria: The plot must be linear (first-order kinetics).
-
Purity Check: Extrapolate to
. If , the solid sample contains beta-anomer impurity.
-
Figure 2: Analytical workflow for validating alpha-anomer purity via polarimetry.
Pharmaceutical Applications
Excipient Functionality
This compound is used as a specialized bulking agent in lyophilized protein formulations. Its high glass transition temperature (
Active Pharmaceutical Ingredient (API)
-
UTI Prophylaxis: this compound binds to the FimH lectin on E. coli fimbriae. The specific spatial arrangement of the axial C1-OH and C2-OH is critical for fitting into the carbohydrate-recognition domain (CRD) of the lectin.
-
Bioavailability: Rapidly absorbed in the upper GI tract but poorly metabolized, allowing high renal clearance of the intact molecule—essential for its mechanism of action in the urinary tract.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18950, D-Mannose. Retrieved from [Link]
-
Human Metabolome Database (HMDB). (2025). Metabocard for D-Mannose (HMDB0000169). Retrieved from [Link]
-
NIST Chemistry WebBook. (2024). D-Mannose: Phase change data. Retrieved from [Link]
-
Hu, X., et al. (2016). D-Mannose: Properties, Production, and Applications. Comprehensive Reviews in Food Science and Food Safety. (Cited via ResearchGate). Retrieved from [Link]
-
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Section 1: Introduction - The Critical First Step in Pathogenesis: Bacterial Adhesion
An In-depth Technical Guide to the Role of Alpha-D-Mannose in Bacterial Adhesion
Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Topic: The critical role of this compound in mediating bacterial adhesion, with a focus on uropathogenic Escherichia coli (UPEC) as a paradigm.
Bacterial adhesion to host tissues is the foundational event in the pathogenesis of a vast majority of infectious diseases.[1] For bacteria, establishing a physical connection to host cells is a crucial strategy to resist mechanical clearance mechanisms, such as urine flow in the urinary tract, and to initiate colonization, invasion, and biofilm formation.[1][2] Among the most well-characterized adhesion mechanisms is the specific recognition of carbohydrate structures on the host cell surface by bacterial adhesins.
This guide focuses on one of the most significant of these interactions: the binding of bacterial lectins to this compound residues. This mechanism is the primary strategy employed by uropathogenic Escherichia coli (UPEC), the principal causative agent of urinary tract infections (UTIs).[2][3][4] Understanding the molecular intricacies of mannose-mediated adhesion is not merely an academic exercise; it provides a direct roadmap for the development of novel anti-adhesion therapeutics, a critical alternative in an era of rising antibiotic resistance.[4][5]
Section 2: The Molecular Tango: Mannose-Specific Adhesins and Host Receptors
The interaction between bacteria and host cells is a highly specific molecular dialogue. The specificity is dictated by the complementary structures of the bacterial adhesin and the host cell receptor.
The FimH Adhesin: A Paradigm of Mannose Recognition
The archetypal mannose-specific adhesin is FimH, located at the very tip of type 1 pili (or fimbriae) on the surface of UPEC.[6][7][8] These filamentous appendages act as long tethers, allowing the bacterium to probe the host cell surface.
Structure and Function: FimH is a two-domain protein:
-
Lectin Domain (LD): This N-terminal domain is responsible for carbohydrate recognition and contains a deep, highly specific binding pocket for α-D-mannose.[8][9][10] The interaction is stabilized by an extensive network of hydrogen bonds, which accounts for its exquisite specificity for the mannose structure.[8]
-
Pilin Domain (PD): The C-terminal domain anchors the FimH protein to the rest of the fimbrial shaft.[8][9][10]
A fascinating property of FimH is its "catch-bond" mechanism. Under low shear forces (like those in the bladder), the bond with mannose is relatively weak, allowing for reversible binding. However, as shear force increases (e.g., with urine flow), the FimH protein undergoes a conformational change that strengthens its grip on mannose, ensuring the bacterium remains anchored.[10]
The Host Side: Mannosylated Glycoproteins
Host cells, particularly the urothelial cells lining the bladder, are decorated with a dense layer of glycoproteins, many of which are terminated with mannose residues.[11] These mannosylated proteins form the receptors for FimH.
Uroplakins: The Primary Receptor: The most critical host receptors for UPEC in the bladder are a family of proteins called uroplakins, specifically Uroplakin Ia (UP Ia).[12][13][14] UP Ia is heavily mannosylated and forms crystalline arrays on the surface of umbrella cells of the urothelium.[13][14] The binding of FimH to the mannose moieties on UP Ia is the definitive first step in UPEC-mediated UTI.[12][14][15] This binding not only anchors the bacteria but also can trigger signaling pathways within the host cell, leading to bacterial invasion and host immune responses.[13][16]
Caption: FimH-Mannose binding mechanism.
Section 3: Investigating the Interaction: Key Experimental Methodologies
Studying mannose-mediated adhesion requires robust, quantifiable, and reproducible assays. The choice of assay depends on the research question, from initial screening to detailed mechanistic studies.
Hemagglutination Assay: A Rapid, Self-Validating Screen
The Hemagglutination (HA) assay is a classic, semi-quantitative method to determine if bacteria exhibit mannose-sensitive adhesion.[17]
Causality and Principle: The multivalent presentation of FimH on the bacterial surface allows a single bacterium to bind to multiple red blood cells (erythrocytes), which also possess mannosylated surface proteins. This cross-linking results in a visible clumping or "agglutination" of the erythrocytes. The self-validating nature of this assay comes from the inhibition control: if the addition of a high concentration of free α-D-mannose prevents or reverses this agglutination, it confirms the interaction is specifically mannose-mediated.[18][19] Guinea pig erythrocytes are often used as they are strongly agglutinated by type 1 piliated E. coli.[19][20]
Detailed Protocol:
-
Preparation: Wash guinea pig erythrocytes in Phosphate Buffered Saline (PBS) and resuspend to a 3% (v/v) solution.
-
Bacterial Suspension: Grow bacteria to the appropriate phase and adjust the concentration in PBS.
-
Assay Plate Setup: In a V-bottom 96-well plate, serially dilute the bacterial suspension.
-
Inhibition Control: In a parallel set of wells, pre-incubate the bacterial dilutions with a 2% solution of α-D-mannose.
-
Incubation: Add the erythrocyte suspension to all wells and incubate at 4°C for 1-2 hours.
-
Reading Results:
-
Positive Result (Agglutination): A diffuse red lattice forms across the well.
-
Negative Result (No Agglutination): A tight red button of erythrocytes settles at the bottom of the V-well.
-
Validation: A positive result in the absence of mannose and a negative result in its presence confirms mannose-sensitive hemagglutination.
-
Cell Adhesion Assay: Quantifying Bacterial Binding
To obtain quantitative data on bacterial binding to a biologically relevant cell type, an in vitro cell adhesion assay is the gold standard.[21][22]
Causality and Principle: This assay measures the number of bacteria that can attach to a monolayer of cultured epithelial cells (e.g., T24 or HTB-9 human bladder epithelial cells).[23][24] After allowing bacteria to incubate with the cells, extensive washing removes non-adherent bacteria. The host cells are then lysed to release the attached bacteria, which are subsequently quantified by plating serial dilutions and counting Colony Forming Units (CFUs).[21][23][25] The inclusion of a mannose control is critical to distinguish specific mannose-mediated adhesion from non-specific binding.
Caption: Quantitative cell adhesion assay workflow.
Detailed Protocol:
-
Cell Culture: Seed human bladder epithelial cells (e.g., T24) into a 24-well plate and grow until they form a confluent monolayer (approx. 90% coverage).[21][23]
-
Bacterial Preparation: Grow UPEC in broth overnight. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium to a defined concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Remove the old medium from the cells. Add the bacterial suspension to the wells. For control wells, add a bacterial suspension that has been pre-incubated with a high concentration of α-D-mannose (e.g., 50 mM).
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 30-60 minutes to allow adhesion to occur.[25][26]
-
Washing: Carefully aspirate the medium and wash the monolayer 3-5 times with sterile PBS to remove non-adherent bacteria.[21][25] This step is critical for consistency.
-
Lysis: Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10-15 minutes to rupture the epithelial cells and release the bound bacteria.[23]
-
Quantification: Collect the lysate, perform serial dilutions in PBS, plate onto agar plates, and incubate overnight at 37°C.
-
Analysis: Count the colonies on the plates to determine the CFU per well. Adhesion is often expressed as a percentage of the initial inoculum that remained adherent.
| Assay Comparison | Hemagglutination (HA) | Cell Adhesion Assay |
| Principle | Cross-linking of erythrocytes | Bacterial attachment to cell monolayers |
| Output | Semi-quantitative (Titer) | Quantitative (CFU/well) |
| Host System | Erythrocytes | Cultured epithelial cells |
| Key Advantage | Rapid, low-cost, self-validating | Biologically relevant, quantitative |
| Key Limitation | Not biologically representative | More time-consuming and expensive |
| Validation Control | α-D-Mannose Inhibition | α-D-Mannose Inhibition |
Section 4: Therapeutic Implications - Blocking the First Step
Since adhesion is a prerequisite for infection, preventing it is a highly attractive therapeutic strategy.[1] The mannose-FimH interaction is a prime target for such anti-adhesion therapies.
Mannosides as Anti-Adhesion Agents
The therapeutic principle is one of competitive inhibition.[3] By introducing a high concentration of soluble α-D-mannose or a more potent synthetic analogue (a mannoside), the FimH binding pockets become saturated.[3][7] This effectively "masks" the bacterial adhesins, preventing them from recognizing and binding to the mannosylated glycoproteins on the host urothelium.[3][27] The bacteria, unable to anchor themselves, are then flushed out by the natural flow of urine.[3]
Advantages of Anti-Adhesion Therapy:
-
Reduced Selection Pressure: Unlike antibiotics, which kill bacteria and drive the selection of resistant strains, anti-adhesion agents do not directly affect bacterial viability.[5][27] This is expected to lead to a much lower rate of resistance development.
-
High Specificity: Targeting a specific virulence factor like FimH should have minimal impact on the host's beneficial commensal microbiota.
Caption: Principle of competitive inhibition.
The Future: Potent FimH Inhibitors
While D-mannose itself has shown some efficacy, its binding affinity for FimH is moderate.[7] This has driven significant research in drug development to create synthetic mannosides with chemical modifications that enhance their binding affinity.[24][28] These molecules are designed to fit more snugly into the FimH binding pocket and interact with adjacent regions, such as the "tyrosine gate," leading to inhibitors that are thousands of times more potent than D-mannose itself.[8][24] Several such FimH antagonists are now in various stages of preclinical and clinical development for the prevention and treatment of UTIs and other FimH-mediated diseases like Crohn's Disease.[4][8][28]
Section 5: Conclusion and Future Directions
The specific interaction between the bacterial adhesin FimH and host α-D-mannose residues is a masterclass in molecular evolution and a cornerstone of UPEC pathogenesis. A thorough understanding of this mechanism, from its structural basis to its functional consequences, has been pivotal. The experimental protocols detailed herein provide the essential tools for researchers to probe this interaction and evaluate new therapeutic candidates. Anti-adhesion therapy, by targeting this foundational step of infection, represents a paradigm shift away from traditional antibiotics and holds immense promise for combating bacterial diseases without fueling the crisis of antimicrobial resistance. Future research will continue to focus on optimizing the potency and pharmacokinetic properties of FimH inhibitors and exploring the roles of mannose-binding adhesins in a wider range of pathogens.
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Metabolic Pathway of Alpha-D-Mannose in Mammalian Cells: A Technical Guide
Executive Summary
This guide dissects the metabolic trajectory of alpha-D-mannose in mammalian systems, focusing on its critical bifurcation between catabolic energy generation (glycolysis) and anabolic glycosylation (N-glycan synthesis). Unlike glucose, which is primarily a fuel source, mannose is a "conditional" nutrient: its fate is dictated by the kinetic competition between Phosphomannose Isomerase (MPI) and Phosphomannomutase 2 (PMM2) .
For researchers in oncology and metabolic disorders, understanding this flux is paramount. Manipulating the mannose pathway offers therapeutic windows for Congenital Disorders of Glycosylation (CDG) and exploits metabolic vulnerabilities in MPI-low tumors.
Part 1: The Influx and Activation
Mannose metabolism begins with cellular entry and immediate phosphorylation. This process is not passive; it is a competitive event governed by glucose homeostasis.
Transport (The SLC2A Competition)
Mannose enters mammalian cells via Facilitated Glucose Transporters (GLUTs) , primarily encoded by the SLC2A gene family.[1]
-
Mechanism: Facilitated diffusion.[1]
-
Specificity: There is no "mannose-exclusive" transporter in most mammalian tissues.[1] Mannose competes with glucose for GLUT1, GLUT2, GLUT3, and GLUT4.
-
Kinetic Reality: The plasma concentration of mannose (50–100
M) is significantly lower than glucose (5 mM). However, GLUTs transport mannose with high affinity ( 1–5 mM), allowing sufficient uptake for glycosylation needs even in the presence of glucose.
The Hexokinase Trap
Upon entry, this compound is phosphorylated at the C6 position.[2][3]
-
Enzyme: Hexokinase (HK1/HK2).
-
Reaction:
-
Causality: This phosphorylation traps mannose intracellularly.[2] Man-6-P is the central hub metabolite; it cannot exit the cell and must be processed by one of two competing enzymes.
Part 2: The Metabolic Fork (MPI vs. PMM2)
This is the defining decision point of mannose metabolism. The cell must decide whether to burn Man-6-P for energy or preserve it for structural glycosylation.
The Catabolic Shunt: Phosphomannose Isomerase (MPI)[1][4][5]
-
Function: Interconverts Man-6-P and Fructose-6-Phosphate (Fru-6-P).[4][5]
-
Pathway Link: Fru-6-P enters glycolysis.[5]
-
Physiological Role: MPI acts as a "safety valve." It prevents the toxic accumulation of Man-6-P and allows cells to use mannose as a fuel source.
-
Oncology Insight: In tumors with low MPI expression , exogenous mannose accumulates as Man-6-P. High levels of Man-6-P allosterically inhibit Hexokinase and Glucose-6-Phosphate Isomerase (GPI), effectively blocking glucose flux and inducing cell death (the "Honeybee Effect").
The Anabolic Drive: Phosphomannomutase 2 (PMM2)[1]
-
Function: Converts Man-6-P to Man-1-P.
-
Physiological Role: This is the committed step for N-glycosylation.
-
Clinical Relevance: Mutations in PMM2 cause CDG-Ia, the most common disorder of glycosylation, characterized by psychomotor retardation and multi-organ failure.
Visualization of the Pathway
The following diagram illustrates the competitive flow between glycolysis and glycosylation.
Caption: The central metabolic bifurcation of Mannose-6-Phosphate.[1][2][3] MPI directs flux toward energy (glycolysis), while PMM2 directs flux toward glycosylation (GDP-Mannose).[5]
Part 3: Synthesis of GDP-Mannose (The Donor)
The ultimate goal of the anabolic arm is the production of GDP-Mannose , the high-energy donor required by mannosyltransferases in the Endoplasmic Reticulum (ER).
-
Isomerization: Man-6-P
Man-1-P.-
Note: This reaction requires Glucose-1,6-bisphosphate as a cofactor.
-
-
Activation: Man-1-P + GTP
GDP-Mannose + PPi.-
Enzyme: GDP-mannose pyrophosphorylase B (GMPPB).
-
Thermodynamics: The reaction is driven forward by the hydrolysis of pyrophosphate (PPi).
-
-
Utilization: GDP-Mannose is transported into the ER/Golgi lumen or used on the cytosolic face of the ER to build the Dolichol-Linked Oligosaccharide (LLO) precursor.
Quantitative Flux Data
The following table summarizes the kinetic parameters of the key enzymes, highlighting the "tug-of-war" for Man-6-P.
| Enzyme | Substrate | Physiological Implication | |
| Hexokinase (HK1) | Mannose | ~10–50 | High affinity capture; traps mannose efficiently. |
| MPI | Man-6-P | ~150–300 | Lower affinity than PMM2 but high capacity ( |
| PMM2 | Man-6-P | ~10–50 | High affinity. Prioritizes glycosylation even when mannose is scarce. |
| GMPPB | Man-1-P | ~10–20 | Tightly coupled to PMM2 to prevent Man-1-P accumulation. |
Part 4: Experimental Protocol – Quantification of GDP-Mannose
To validate metabolic flux, researchers must quantify GDP-Mannose levels. The following protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for polar sugar nucleotides.
Principle
Sugar nucleotides are highly polar and thermally labile. Traditional Reverse Phase (C18) chromatography fails to retain them. This protocol utilizes Porous Graphitic Carbon (PGC) columns or HILIC (Hydrophilic Interaction Liquid Chromatography) for separation.
Workflow Diagram
Caption: Optimized extraction and detection workflow for GDP-Mannose quantification.
Detailed Methodology
Reagents:
-
Extraction Solvent: 50% Acetonitrile / 50% Water (pre-chilled to -20°C).
-
Internal Standard:
C -GDP-Mannose (essential for absolute quantitation). -
Mobile Phase A: 50 mM Ammonium Acetate (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
Step-by-Step:
-
Quenching: Wash adherent cells (1x10^6) rapidly with ice-cold PBS. Immediately add 500
L of Extraction Solvent. Critical: Speed is vital to prevent turnover of high-energy phosphates. -
Extraction: Scrape cells and transfer to a chilled microfuge tube. Vortex vigorously for 30s.
-
Clarification: Centrifuge at 15,000
g for 10 min at 4°C. Collect supernatant. -
Chromatography (PGC):
-
Column: Hypercarb (Thermo), 3
m, 2.1 x 100 mm. -
Gradient: 0-20% B over 15 mins. PGC retains polar analytes strongly; high pH helps elution.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: Negative Electrospray (ESI-).
-
Transition (GDP-Man): m/z 604.1
423.0 (Loss of Mannose). -
Transition (Internal Std): m/z 610.1
423.0.
-
Part 5: Therapeutic Implications
Oncology: The MPI Biomarker
Recent studies identify MPI as a metabolic switch in cancer.
-
High MPI: Tumors are resistant to mannose therapy. They metabolize mannose via glycolysis.[7]
-
Low MPI: Tumors are sensitive. Mannose treatment leads to Man-6-P accumulation
Glycolytic blockade Energy starvation.[2] -
Strategy: Screening tumors for MPI expression levels can predict responders to mannose-supplemented chemotherapy.
Congenital Disorders of Glycosylation (CDG)[9]
-
MPI-CDG (CDG-Ib): Deficiency in MPI.[5] Treatable with oral mannose. The exogenous mannose bypasses the block (Fru-6-P
Man-6-P) by entering directly via HK and PMM2. -
PMM2-CDG (CDG-Ia): Deficiency in PMM2.[8] Mannose supplementation is less effective because the bottleneck is downstream of Man-6-P.
References
-
Freeze, H. H., & Aebi, M. (2005). Altered Glycans of the N-Linked Pathway.[9] In Essentials of Glycobiology. [Link]
-
Gonzalez, P. S., et al. (2018).[10] Mannose impairs tumour growth and enhances chemotherapy.[2] Nature, 563, 719–723. [Link]
-
Sharma, V., & Freeze, H. H. (2011). Mannose efflux from the cells: a potential source of mannose in blood. Journal of Biological Chemistry, 286(12), 10193-10200. [Link]
-
Ichimura, M., et al. (2022). LC-MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Chromatography B, 1209, 123432. [Link]
-
Thorens, B., & Mueckler, M. (2010).[10] Glucose transporters in the 21st Century. American Journal of Physiology-Endocrinology and Metabolism, 298(2), E141-E145. [Link]
Sources
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- 2. Research on the Mechanism of Mannose Inhibition of Tumor Growth and Its Clinical Application Prospects - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway: GDP-MANNOSE BIOSYNTHESIS FROM MANNOSE [flybase.org]
- 7. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannose metabolic pathway senses glucose supply and regulates cell fate decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
chemical differences between alpha-D-mannose and D-glucose
An In-depth Technical Guide to the Chemical Differences Between alpha-D-Mannose and D-Glucose
Abstract
Stereoisomerism represents a fundamental principle in organic chemistry and biology, where molecules with identical chemical formulas and bond connectivity exhibit distinct three-dimensional arrangements. This guide provides a comprehensive examination of two critical monosaccharides, this compound and D-glucose. While both are aldohexoses with the chemical formula C₆H₁₂O₆, a subtle difference in the orientation of a single hydroxyl group results in profound variations in their physicochemical properties, biological functions, and recognition by molecular systems.[1][2] This document will dissect these differences from a structural, functional, and analytical perspective, offering researchers, scientists, and drug development professionals a detailed understanding of these essential sugars.
The Core Structural Distinction: A Matter of Epimeric Configuration
The foundational difference between D-mannose and D-glucose lies in their stereochemistry; they are C-2 epimers.[3][4][5] Epimers are diastereomers that differ in the configuration at only one of several chiral centers.[5]
-
D-Glucose: In the cyclic pyranose form, the hydroxyl (-OH) group on the second carbon atom (C-2) is in the equatorial position. This orientation is sterically favorable, contributing to the overall stability of the glucose molecule.[6]
-
D-Mannose: In contrast, the hydroxyl group at the C-2 position of D-mannose is in the axial position.[7] This seemingly minor spatial rearrangement is the genesis of all subsequent chemical and biological distinctions.
The "alpha" designation in This compound refers to the configuration at the anomeric carbon (C-1). In the alpha anomer, the anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group (C-6), resulting in an axial orientation in the typical chair conformation. This is analogous to the alpha configuration in D-glucose.
Caption: Fischer and Haworth projections of alpha-D-Glucose and this compound.
Physicochemical Consequences of Stereoisomerism
The axial versus equatorial placement of the C-2 hydroxyl group directly influences intermolecular hydrogen bonding, which in turn dictates the macroscopic physical properties of the sugars.
| Property | D-Glucose | D-Mannose | Rationale for Difference |
| Melting Point | 146 °C (α-anomer)[1] | 132 °C[8] | The equatorial C-2 hydroxyl in glucose allows for a more stable and ordered crystal lattice structure, requiring more energy to break. |
| Specific Rotation | +112.2° → +52.7° (equilibrium)[1] | +29.3° → +14.5° (equilibrium) | The overall three-dimensional shape, dictated by the chiral centers including C-2, determines how the molecule interacts with plane-polarized light. |
| Solubility in Water | Highly Soluble[9][10] | Highly Soluble[7] | Both are highly soluble due to multiple hydroxyl groups, but subtle differences can be observed under specific conditions due to varied hydration shell structuring. |
| Taste | Moderately Sweet[9][10] | Slightly Sweet, with a bitter aftertaste | The interaction with taste receptors on the tongue is highly stereospecific. The geometry of D-mannose does not fit the sweet taste receptor as effectively as D-glucose. |
The Biological Ramifications: Specificity in Molecular Recognition
In the context of biological systems, the C-2 epimerism is not a trivial distinction. Enzymes, receptors, and transport proteins have active sites that are exquisitely sensitive to the three-dimensional shape of their substrates. This stereospecificity leads to vastly different metabolic fates and biological roles for glucose and mannose.
Metabolic Divergence
While D-glucose is the central fuel for glycolysis, D-mannose enters this primary metabolic pathway via a separate, two-step enzymatic conversion.[8]
-
Hexokinase phosphorylates D-mannose to mannose-6-phosphate.
-
Phosphomannose Isomerase then reversibly converts mannose-6-phosphate to fructose-6-phosphate, an intermediate in the glycolytic pathway.[8]
This alternate entry point underscores that while related, mannose is not a direct substitute for glucose in cellular energy metabolism.
The Language of Glycosylation and Cell Recognition
The most profound functional divergence is seen in the realm of glycobiology.
-
N-Linked Glycosylation: Mannose is a cornerstone of N-linked glycosylation, a critical post-translational modification where complex oligosaccharide chains (glycans) are attached to proteins.[8][11] These mannose-rich glycans are essential for proper protein folding, stability, and trafficking.
-
Immune System Recognition: The innate immune system utilizes lectins, such as mannose-binding lectin (MBL), to recognize pathogens. MBL specifically binds to the mannose residues commonly found on the surfaces of viruses, bacteria, and fungi, initiating an immune response.[8] This recognition is highly specific to the stereochemistry of mannose.
-
Therapeutic Applications in Drug Development: The unique structure of D-mannose is harnessed for therapeutic benefit, most notably in preventing urinary tract infections (UTIs). Uropathogenic E. coli (UPEC) initiate infection by using a fimbrial adhesin, FimH, to bind to mannosylated glycoproteins on the surface of bladder epithelial cells.[12] Administered D-mannose acts as a competitive inhibitor, saturating the FimH binding sites on the bacteria and preventing them from adhering to the bladder wall.[13][14] The bacteria are then flushed out during urination. D-glucose has a negligible binding affinity for FimH and is ineffective in this role.[12]
Caption: Molecular mechanism of D-Mannose in preventing bacterial adhesion.
Analytical Differentiation: Protocols for Researchers
Distinguishing and quantifying these epimers requires precise analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Protocol: HPLC Separation of Mannose and Glucose
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying mannose and glucose, especially after derivatization to enhance detection.[15]
Principle of Causality: Although structurally similar, the different spatial arrangement of the C-2 hydroxyl group leads to subtle differences in polarity and interaction with the HPLC stationary phase, allowing for chromatographic separation. Pre-column derivatization with a UV-active label like 1-phenyl-3-methyl-5-pyrazolone (PMP) is often necessary as simple sugars lack a native chromophore.[15]
Step-by-Step Methodology:
-
Sample Preparation: For biological samples (e.g., serum), perform a protein precipitation step. Mix 100 µL of serum with 300 µL of cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.
-
Derivatization:
-
To 50 µL of the supernatant, add 50 µL of 0.6 M NaOH and 50 µL of 0.5 M PMP in methanol.
-
Include a known concentration of an internal standard (e.g., L-rhamnose) for self-validation and accurate quantification.[15]
-
Vortex and incubate at 70°C for 60 minutes.
-
Cool to room temperature and neutralize by adding 50 µL of 0.3 M HCl.
-
Add 800 µL of water and 1 mL of dichloromethane. Vortex and centrifuge.
-
Discard the lower organic layer. Repeat the extraction twice more to remove excess PMP.
-
Filter the final aqueous layer through a 0.22 µm filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm particle size).[15]
-
Mobile Phase A: Ammonium acetate buffer (e.g., 100 mM, pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution is typically required for optimal separation. For example, start at 10% B, ramp to 25% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 245 nm.
-
-
Data Analysis:
-
Identify peaks based on the retention times of pure mannose and glucose standards.
-
Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Caption: Experimental workflow for HPLC-based differentiation of monosaccharides.
Protocol: Raman Spectroscopy Analysis
Principle of Causality: Raman spectroscopy measures the inelastic scattering of light, providing a vibrational fingerprint of a molecule. The axial C-2 hydroxyl in mannose results in distinct C-O stretching and C-H bending vibrational modes compared to the equatorial C-2 hydroxyl in glucose. While subtle, these differences can be resolved and quantified using chemometric models.[16]
Step-by-Step Methodology:
-
Calibration:
-
Prepare a series of aqueous solutions containing varying, known concentrations of both D-glucose and D-mannose.
-
The total solute concentration should be kept constant to minimize water-related spectral variations.
-
-
Data Acquisition:
-
Use a Raman spectrometer with a suitable laser wavelength (e.g., 785 nm) to minimize fluorescence.
-
Acquire spectra for each calibration standard using an immersion probe for online analysis or a cuvette for offline analysis. Ensure consistent parameters (laser power, integration time).
-
-
Model Building (Chemometrics):
-
Pre-process the acquired spectra (e.g., baseline correction, normalization).
-
Use multivariate analysis software to build a Partial Least Squares (PLS) regression model. This model correlates the spectral variations across the calibration set with the known concentrations of mannose and glucose.
-
-
Validation and Measurement:
-
Trustworthiness: Validate the PLS model using an independent set of samples with known concentrations to test its predictive accuracy (calculating Root Mean Square Error of Prediction - RMSEP).
-
Acquire the Raman spectrum of the unknown sample under the same conditions.
-
Apply the validated PLS model to the spectrum to predict the concentrations of D-mannose and D-glucose.
-
Conclusion
The distinction between this compound and D-glucose is a powerful illustration of the principle of stereospecificity in chemistry and biology. Originating from a single chiral center inversion at the C-2 position, the differences cascade into distinct physical properties, unique metabolic pathways, and critically, highly specific molecular interactions. For researchers in glycobiology, immunology, and drug development, a thorough understanding of this C-2 epimerism is not merely academic; it is essential for designing targeted therapeutics, developing accurate diagnostics, and deciphering the complex carbohydrate-based language of cellular communication.
References
-
Hu, X., et al. (2016). d-Mannose: Properties, Production, and Applications: An Overview. PubMed. [Link]
-
Wikipedia contributors. (2024). Mannose. Wikipedia. [Link]
-
WebMD. D-Mannose: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
PolyblueChem. (2026). Introduction to D-Mannose (CAS: 3458-28-4): Chemical Properties, Production Process, and Applications. PolyblueChem. [Link]
-
Hu, X., et al. (2016). d-Mannose: Properties, Production, and Applications: An Overview. ResearchGate. [Link]
-
Therascience. D-mannose. Therascience. [Link]
-
Outsourced Pharma. Mannose: C-2 epimer of Glucose. Outsourced Pharma. [Link]
-
The Good Scents Company. dextro-mannose. The Good Scents Company. [Link]
-
Vedantu. D-Glucose and D-mannose are C-2 epimers. A. True B. False. Vedantu. [Link]
-
Liska, J. (2024). D-Mannose: Overview, Clinical Applications in Urinary Tract Infections and Adverse Events. Natural Medicine Journal. [Link]
-
FooDB. Showing Compound D-Mannose (FDB001202). FooDB. [Link]
-
Chronic UTI Info. D-mannose. Chronic UTI Info. [Link]
-
Wikipedia contributors. (2024). Glucose. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). 20.3: The Structure and Properties of D-Glucose. Chemistry LibreTexts. [Link]
-
De Nunzio, C., et al. (2021). Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products. Frontiers in Pharmacology. [Link]
-
Wang, Y., et al. (2023). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. Frontiers in Chemistry. [Link]
-
Allen Overseas. Cyclic Structure of Glucose, Properties & Different Forms. Allen Overseas. [Link]
-
National Center for Biotechnology Information. D-Glucose. PubChem Compound Database. [Link]
-
BYJU'S. Glucose Structure Open-Chain Formula. BYJU'S. [Link]
-
Offosse, M., et al. (2022). Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach. Carbohydrate Research. [Link]
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- 4. Mannose: C-2 epimer of Glucose [outsourcedpharma.com]
- 5. DGlucose and Dmannose are C2 epimers A True B Fals class 12 chemistry CBSE [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Glucose- Cyclic Structure of Glucose, Properties & Different Forms [allen.in]
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- 11. dextro-mannose, 3458-28-4 [thegoodscentscompany.com]
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- 16. Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: -D-Mannose Ligand Specificity for Concanavalin A
Mechanisms, Thermodynamics, and Applications in Glycobiology
Executive Summary
Concanavalin A (ConA), a legume lectin derived from Canavalia ensiformis, serves as the archetype for understanding protein-carbohydrate interactions.[1][2][3] Its rigorous specificity for
This guide dissects the molecular mechanics of ConA specificity, moving beyond basic binding descriptions to the structural causality of the "cis-peptide" transition and the thermodynamic advantages of multivalency. It provides self-validating protocols for affinity chromatography and details the engineering of glucose-responsive hydrogels.
Part 1: Structural Basis of Specificity
The Metallization "Lock" Mechanism
ConA does not exist in a constitutively active state. Its carbohydrate-binding activity is allosterically regulated by the sequential binding of two metal ions: a transition metal (usually
-
Apo-ConA (Inactive): In its metal-free state, the carbohydrate-binding loop (residues 202–208) is disordered, and the peptide bond between Ala207 and Asp208 is in the trans configuration.
-
Holo-ConA (Active):
- binds to the S1 site (Glu8, Asp10, Asp19, His24).
-
This creates the geometry required for
to bind the S2 site (Asp10, Tyr12, Asn14, Asp19). -
Critical Transition: Metal binding forces the Ala207-Asp208 peptide bond into a rare cis configuration. This conformational "lock" stabilizes the binding loop, pre-forming the cavity for the carbohydrate ligand.
The Stereochemical Filter: Mannose vs. Glucose
ConA binds specifically to the non-reducing terminal residues of
-
The C2 Hydroxyl Discriminator: ConA accepts both mannose and glucose because their structures are identical at C3, C4, and C6. The difference lies at C2 (axial in mannose, equatorial in glucose). ConA accommodates the C2-OH of mannose more favorably via a hydrogen bond with Asp208 , whereas glucose binding is slightly weaker due to the loss of this optimal geometry.
-
Key Residues:
-
Tyr12 & Asn14: Fix the O3 and O4 positions.
-
Asp208 & Arg228: Stabilize the O6 and O4 positions.
-
Hydrophobic Contact: The non-polar face of the sugar ring packs against Leu99 and Tyr100 .
-
Visualization: The Activation Pathway
The following diagram illustrates the obligate transition from the disordered Apo state to the active Holo state.
Figure 1: The sequential metallization pathway required to form the active carbohydrate-binding site in ConA.
Part 2: Thermodynamics and Kinetics
Understanding the binding constants is crucial for experimental design. ConA exhibits a "cluster effect," where affinity increases exponentially with the multivalency of the ligand.
Comparative Binding Affinities
The following table summarizes the association constants (
| Ligand Type | Specific Structure | Thermodynamic Driver | |
| Monosaccharide | H-bonding (Weak) | ||
| Monosaccharide | H-bonding + C2 Geometry | ||
| Disaccharide | Extended Site Interaction | ||
| Trisaccharide | Trimannoside Core* | Chelate Effect / Enthalpy | |
| Glycoprotein | Thyroglobulin | Multivalency (Avidity) |
*Trimannoside Core:
Kinetic Insight
While the dissociation rate (
Part 3: Experimental Methodology
Protocol A: Metal-Stabilized Affinity Chromatography
Objective: Purify mannose-rich glycoproteins (e.g., IgM, laminin) using ConA-Sepharose. Critical Control: Failure to include metal ions in the buffer will result in ConA leaching and loss of binding capacity.
Reagents:
-
Binding Buffer: 20mM Tris-HCl (pH 7.4), 0.5M NaCl, 1mM
, 1mM . -
Elution Buffer: Binding Buffer + 0.1M - 0.5M Methyl-
-D-mannopyranoside (MAM). -
Strip Buffer: 0.1M Borate (pH 6.5) or 0.1M Tris-Acetate (pH 4.5).
Workflow:
-
Equilibration: Wash column with 10 CV (column volumes) of Binding Buffer.
-
Self-Validation: Measure effluent pH. It must match input pH
0.1.
-
-
Sample Loading: Load protein sample at a slow flow rate (approx. 15-30 cm/h) to maximize residence time.
-
Wash: Flush with Binding Buffer until
returns to baseline. -
Elution: Apply Elution Buffer.
-
Why MAM? Methyl-
-D-mannopyranoside is used instead of free mannose because the methyl group mimics the glycosidic bond, providing a 2-3x higher affinity for ConA, resulting in sharper elution peaks.
-
-
Regeneration: If the column turns white or flow restricts, protein precipitation has occurred. Wash with Strip Buffer (low pH dissociates the tetramer to dimers, releasing trapped aggregates), then immediately re-equilibrate with metal-containing Binding Buffer to restore the tetramer.
Protocol B: Hemagglutination Inhibition Assay
Objective: Quantify the specific binding activity of a soluble glycan or drug conjugate.
-
Preparation: Prepare a 2-fold serial dilution of the test ligand (inhibitor) in V-bottom microplates (50 µL/well).
-
Lectin Addition: Add 50 µL of ConA solution (4 agglutination units) to each well. Incubate 30 min at RT.
-
Reporter Addition: Add 50 µL of 2% rabbit erythrocyte suspension (or mannose-functionalized beads).
-
Readout: Incubate 1 hour.
-
Positive Inhibition: Button formation at the bottom (Ligand bound ConA; cells settled).
-
Negative Inhibition: Diffuse mat (ConA agglutinated cells; ligand failed to bind).
-
-
Calculation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of ligand that completely inhibits agglutination.
Part 4: Applications in Drug Development
Glucose-Responsive "Smart" Hydrogels
ConA is the functional engine behind self-regulating insulin delivery systems (artificial pancreas).
Mechanism:
-
The Matrix: ConA is cross-linked to a polymer backbone containing pendant glucose residues.[4]
-
The Gel State: In low blood glucose, ConA binds the polymer-glucose, creating a tight, cross-linked mesh that traps insulin.
-
The Trigger: When blood glucose rises, free glucose competes for the ConA binding sites.
-
The Release: ConA releases the polymer-glucose to bind free glucose. The hydrogel mesh loosens (sol-gel transition), causing swelling and the diffusive release of insulin.
Diagram: Competitive Displacement Logic
Figure 2: The competitive displacement mechanism utilized in ConA-based insulin delivery systems.
References
-
Structural Basis of Trimannoside Recognition by Concanavalin A. Source: Journal of Biological Chemistry (JBC) URL:[5][Link]
-
Recent Insights into Glucose-Responsive Concanavalin A-Based Smart Hydrogels for Controlled Insulin Delivery. Source: National Institutes of Health (PMC) URL:[Link]
-
Binding of Monomeric and Dimeric Concanavalin A to Mannose-Functionalized Dendrimers. Source: ResearchGate / J. Phys. Chem B URL:[Link]
-
Method optimization and scale-up of the purification of recombinant bovine carbonic anhydrase with IMAC Sepharose 6 Fast Flow. Source: Cytiva Life Sciences URL:[Link]
-
The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of trimannoside recognition by concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concanavalin A - Wikipedia [en.wikipedia.org]
- 4. Recent Insights into Glucose-Responsive Concanavalin A-Based Smart Hydrogels for Controlled Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of α-D-Mannose Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-D-Mannose Derivatives
D-Mannose, a C-2 epimer of glucose, is a fundamentally important monosaccharide in glycobiology and medicinal chemistry.[1][2][3] Its derivatives, particularly those with an α-glycosidic linkage, are integral components of N-linked glycoproteins in viruses and mammals, as well as polysaccharides in fungi and bacteria.[1][2] The unique stereochemistry of α-D-mannose and its oligomers allows for specific recognition by C-type lectin receptors on the surface of various immune cells, such as dendritic cells and macrophages.[4] This targeted recognition has positioned α-D-mannose derivatives as crucial motifs in the development of targeted drug delivery systems, vaccines, and immunotherapies.[5][6][7][8]
This application note provides a comprehensive guide to the synthesis of α-D-mannose derivatives, focusing on key chemical strategies, detailed experimental protocols, and the rationale behind these methodologies.
Core Principles in Mannose Chemistry: A Foundation for Synthesis
The synthetic chemistry of mannose is governed by the reactivity of its multiple hydroxyl groups and the stereochemistry of the anomeric center.[9] A thorough understanding of these principles is essential for designing successful synthetic routes.
Key Challenges and Considerations:
-
Stereocontrol at the Anomeric Center: Achieving high selectivity for the α-anomer is a primary challenge in mannoside synthesis. The C-2 hydroxyl group's axial orientation in the α-anomer disfavors the formation of a participating neighboring group that would typically direct β-selectivity.
-
Regioselective Protection and Deprotection: With five hydroxyl groups of similar reactivity, a carefully planned protecting group strategy is paramount to selectively modify specific positions on the mannose ring.[9][10]
Strategic Approaches to the Synthesis of α-D-Mannose Derivatives
The synthesis of α-D-mannose derivatives typically involves two key stages: 1) strategic protection of hydroxyl groups to isolate the desired reactive sites, and 2) stereoselective formation of the α-glycosidic bond.
Part 1: Protecting Group Strategies
The choice of protecting groups is critical and influences not only the regioselectivity of subsequent reactions but also the stereochemical outcome of the glycosylation.[10]
Common Protecting Groups for Mannose:
| Protecting Group | Abbreviation | Key Features & Rationale |
| Benzylidene Acetal | Bn | Often used to protect the 4,6-hydroxyls, forming a rigid ring system that can influence the conformation of the pyranose ring and the stereoselectivity of glycosylation. |
| Isopropylidene Acetal | A useful protecting group for cis-diols, such as the 2,3-hydroxyls in mannose.[11] | |
| Benzyl Ether | Bn | A robust protecting group for hydroxyls, stable to a wide range of reaction conditions and readily removed by hydrogenolysis. |
| Acetyl Ester | Ac | Can act as a participating group to favor β-glycosylation, but its strategic placement can also be used in α-selective syntheses. |
| Silyl Ethers | e.g., TBDMS, TES | Offer tunable steric bulk and lability, allowing for selective protection and deprotection of hydroxyl groups. |
Workflow for Selective Protection:
The following diagram illustrates a typical workflow for the selective protection of D-mannose, a crucial first step in the synthesis of many α-D-mannose derivatives.
Sources
- 1. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]
- 2. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. alpha-D-Mannopyranose | C6H12O6 | CID 185698 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Lectin Affinity Chromatography: Optimizing Glycoprotein Purification with Alpha-D-Mannose
Abstract
Glycosylation analysis and glycoprotein purification are critical bottlenecks in modern biotherapeutics, particularly for viral antigens (e.g., SARS-CoV-2 Spike protein) and antibody-drug conjugates. This guide details the strategic application of Alpha-D-Mannose and its structural analog, Methyl-α-D-mannopyranoside , as competitive elution agents in lectin affinity chromatography. We focus on two primary resin systems: Concanavalin A (Con A) and Galanthus nivalis Agglutinin (GNA) . Unlike generic protocols, this document addresses the critical role of metal ion coordination, buffer compatibility, and "stop-flow" elution kinetics to maximize recovery and purity.
Introduction: The Glyco-Code and Mannose Specificity
Lectin affinity chromatography relies on the reversible interaction between immobilized lectins (proteins that bind carbohydrates) and specific sugar moieties on glycoproteins.
-
The Target: Mannose is a dominant sugar in "high-mannose" type N-glycans, often found on viral envelopes and incompletely processed recombinant proteins.
-
The Mechanism: Free this compound acts as a competitive inhibitor. When introduced in high concentrations, it displaces the bound glycoprotein from the lectin's carbohydrate-recognition domain (CRD).
Strategic Selection: Con A vs. GNA
Not all mannose-binding lectins are identical. Selection determines the specificity of your capture.
| Feature | Concanavalin A (Con A) | Galanthus nivalis (GNA) |
| Source | Canavalia ensiformis (Jack bean) | Galanthus nivalis (Snowdrop bulb) |
| Specificity | Broad: Binds α-D-Mannose & α-D-Glucose | Strict: Binds α-1,3-linked Mannose only |
| Glycan Type | High-mannose, Hybrid, Bi-antennary complex | High-mannose (viral glycoproteins, IgM) |
| Metal Dep. | Yes (Requires Ca²⁺, Mn²⁺) | No (Stable without metals) |
| Elution | α-D-Mannose or Methyl-α-D-mannopyranoside | Methyl-α-D-mannopyranoside |
Critical Reagent: Mannose vs. Methyl-α-D-Mannopyranoside
While this guide focuses on this compound, an "Expert Insight" is required regarding its methylated derivative.
Expert Insight: While simple This compound (0.2–0.5 M) is effective, Methyl-α-D-mannopyranoside is the industry gold standard for elution. The methyl group at the C1 position locks the pyranose ring in the alpha configuration, increasing its affinity for the lectin binding pocket by 2–3 fold compared to free mannose. This results in sharper elution peaks and higher concentration factors.
Protocol A: Concanavalin A (Con A) Purification
Best for: General glycoprotein enrichment, membrane proteins, and enzyme isolation.
Buffer Preparation (The "Metalloprotein" Rule)
CRITICAL: Con A is a metalloprotein. It requires Calcium (Ca²⁺) and Manganese (Mn²⁺) to maintain its tetrameric active structure.[1][2] Using EDTA or citrate buffers will strip these metals, irreversibly inactivating the column.
-
Binding/Wash Buffer (1X TBS-Metal):
-
Elution Buffer:
-
20 mM Tris-HCl, pH 7.4
-
0.5 M NaCl (High salt reduces non-specific hydrophobic binding)
-
0.2 M – 0.5 M Methyl-α-D-mannopyranoside (or 0.5 M this compound)
-
1 mM CaCl₂ / 1 mM MnCl₂
-
Experimental Workflow
-
Equilibration: Wash column with 10 Column Volumes (CV) of Binding Buffer . Ensure conductivity and pH match the buffer.
-
Sample Load: Load protein sample (dialyzed into Binding Buffer) at a slow flow rate (e.g., 0.5 mL/min for a 1 mL column) to maximize residence time.
-
Wash: Wash with 10–15 CV of Binding Buffer until Absorbance (A280) returns to baseline.
-
Elution (The Pulse Method):
-
Regeneration: Wash with 5 CV of 0.1 M Tris-HCl (pH 8.5), followed by 5 CV of 0.1 M Sodium Acetate (pH 4.5). Always re-equilibrate with metal-containing buffer immediately.
Protocol B: GNA Lectin Purification
Best for: Viral Spike proteins (SARS-CoV-2, HIV gp120), IgM purification.
Buffer Preparation
GNA is not metal-dependent, allowing for greater buffer flexibility (e.g., PBS, Citrate).
-
Binding Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4.
-
Elution Buffer: 1X PBS, pH 7.4 + 0.5 M Methyl-α-D-mannopyranoside .
Experimental Workflow
-
Equilibration: Equilibrate resin with 5–10 CV of PBS.
-
Load: Apply sample. GNA has a lower binding capacity than Con A; do not overload.
-
Strict Wash: Wash with PBS containing 0.5 M NaCl. This high-salt wash is crucial for GNA to remove non-specifically bound proteins, as GNA interactions are strictly carbohydrate-driven.
-
Elution: Apply Elution Buffer. Unlike Con A, GNA releases glycoproteins relatively quickly. A linear gradient (0 to 0.5 M Methyl-mannoside) can be used to separate glycoforms with varying mannose densities.
Visualization: Decision & Workflow Logic
Figure 1: Lectin Selection and Workflow Logic
This diagram illustrates the decision matrix for selecting the correct lectin and the critical "Stop-Flow" elution step.
Caption: Decision matrix for lectin selection (Con A vs. GNA) and the critical "Stop-Flow" elution technique to maximize recovery.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Con A) | Metal stripping | Ensure no EDTA is present in the sample. Add 1 mM CaCl₂/MnCl₂ to all buffers. |
| Broad Elution Peaks | Slow desorption kinetics | Use Methyl-α-D-mannopyranoside instead of Mannose. Implement the Stop-Flow method (15 min) during elution. |
| Leaching Lectin | Subunit dissociation | For Con A, ensure pH stays > 6.0. At pH < 5.0, Con A dimers may dissociate from the matrix. |
| Precipitation | Phosphate-Metal reaction | Switch from PBS to Tris-HCl or HEPES when using Ca²⁺/Mn²⁺. |
References
-
Cytiva (formerly GE Healthcare). (2025). Troubleshooting Protein Recovery Issues in Affinity Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Concanavalin A affinity chromatography for efficient baculovirus purification. PubMed. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of mannan-binding protein from human serum (plasma) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
Application Note & Protocols: A Guide to the Preparation and Validation of α-D-Mannose Functionalized Nanoparticles for Targeted Delivery
Introduction: The Rationale for Mannose-Targeted Nanomedicine
The targeted delivery of therapeutic agents represents a paradigm shift from conventional medicine, aiming to maximize efficacy at the site of disease while minimizing off-target toxicity.[1] A highly effective strategy for active targeting involves decorating nanoparticle surfaces with ligands that bind to specific receptors overexpressed on target cells. α-D-Mannose functionalization is a premier example of this approach, designed to exploit the biological function of the Mannose Receptor (CD206).
The Mannose Receptor (MR) is a C-type lectin receptor predominantly expressed on the surface of macrophages, dendritic cells (DCs), and certain types of endothelial and cancer cells.[2][3] As key players in both the innate and adaptive immune systems, macrophages and DCs are implicated in a vast range of pathologies, including infectious diseases, cancer, and chronic inflammation.[4][5] By functionalizing nanoparticles with mannose, we can effectively hijack the MR's natural endocytic pathway, turning these carriers into "Trojan horses" that are preferentially recognized and internalized by MR-expressing cells.[6] This strategy holds immense potential for:
-
Targeted Anti-Cancer Therapy: Delivering cytotoxic agents or immunomodulators directly to tumor-associated macrophages (TAMs), which often adopt an immunosuppressive M2 phenotype.[7][8]
-
Vaccine Development & Immunotherapy: Enhancing the delivery of antigens or adjuvants to antigen-presenting cells (APCs) like DCs to stimulate robust and specific immune responses.[3][9]
-
Anti-Infective Treatments: Targeting pathogens that reside within macrophages, such as Mycobacterium tuberculosis or Leishmania species.[10]
-
Brain Targeting: Facilitating transport across the blood-brain barrier (BBB) by targeting MR-expressing macrophages and endothelial cells.[11][12]
This guide provides a detailed overview of the core principles, synthesis methodologies, and validation protocols for preparing α-D-mannose functionalized nanoparticles, offering researchers a robust framework for developing next-generation targeted therapeutics.
Core Concepts: Receptor-Mediated Targeting Pathway
The efficacy of mannosylated nanoparticles hinges on their ability to specifically engage with the Mannose Receptor, triggering receptor-mediated endocytosis. This process is significantly more efficient than non-specific pinocytosis, leading to rapid intracellular accumulation of the nanoparticle payload. The binding affinity is multivalent, meaning the density of mannose on the nanoparticle surface is a critical parameter for successful targeting.
Caption: Mannose receptor-mediated endocytosis workflow.
Synthesis Strategies and Protocols
The choice of synthesis strategy depends on the nanoparticle core material, the desired stability of the mannose linkage, and the available chemical functionalities. Here, we detail two robust and widely adopted methods: covalent conjugation via "Click Chemistry" and non-covalent surface coating.
Method 1: Covalent Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" approach forms a highly stable triazole linkage between an azide-functionalized nanoparticle and an alkyne-modified mannose derivative. It is renowned for its high efficiency, specificity, and biocompatibility when performed correctly. We will use the example of functionalizing an azide-terminated polymer (e.g., Azide-PEG-PLGA) to form nanoparticles.
Causality & Expertise: The choice of CuAAC is driven by its reliability and the inert nature of the resulting triazole bond, preventing ligand detachment in biological environments. A critical consideration is the concentration of the copper catalyst; sufficient levels are needed for high conjugation efficiency, but excess copper is cytotoxic and must be meticulously removed.[13] Optimizing the catalyst concentration is a key step to balance reaction efficiency with final product biocompatibility.[13]
Caption: Workflow for covalent functionalization via CuAAC.
Experimental Protocol: CuAAC Functionalization
-
Nanoparticle Formation:
-
Dissolve 100 mg of Azide-PEG-PLGA polymer in 5 mL of a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Under moderate stirring, add the polymer solution dropwise to 20 mL of deionized (DI) water.
-
Stir for 4-6 hours at room temperature (RT) to allow the solvent to evaporate and for nanoparticles to self-assemble and stabilize.
-
-
Click Reaction Setup:
-
In a separate vial, dissolve 10 mg of an alkyne-functionalized mannose derivative in 1 mL of DMSO.
-
Prepare fresh aqueous solutions of 100 mM Copper(II) Sulfate (CuSO₄) and 200 mM Sodium Ascorbate.
-
To the 20 mL aqueous nanoparticle suspension, add the alkyne-mannose solution.
-
Add 200 µL of the Sodium Ascorbate solution, followed by 100 µL of the CuSO₄ solution to initiate the reaction. The Sodium Ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
-
Reaction and Purification:
-
Seal the reaction vessel and stir at RT for 24 hours, protected from light.
-
Transfer the suspension to a dialysis bag (MWCO 10-14 kDa).
-
Dialyze against DI water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and the copper catalyst.
-
For applications requiring ultra-low copper levels, incubate the dialyzed nanoparticles with Chelex 100 resin for 2 hours before a final dialysis step.[13]
-
-
Final Processing:
-
Collect the purified nanoparticle suspension.
-
Filter through a 0.45 µm syringe filter to remove any aggregates.
-
Store at 4°C.
-
Method 2: Surface Functionalization via Schiff Base Reaction
This method is suitable for nanoparticles possessing primary amine groups on their surface, which can react with the aldehyde group of the open-ring form of mannose to form a Schiff base (imine). This is a simpler approach than multi-step covalent conjugation. We will use the example of modifying stearylamine (SA)-containing Solid Lipid Nanoparticles (SLNs).[10]
Causality & Expertise: This strategy leverages the equilibrium of mannose in solution, where a small fraction exists in an open-chain form with a reactive aldehyde group. By reacting this with amine-functionalized nanoparticles at a slightly acidic pH (pH ~4.0), the formation of the Schiff base is favored.[10] The reaction is typically carried out over a longer period (e.g., 72 hours) to drive the equilibrium towards the product. The resulting imine bond is less stable than a triazole linkage, which can be a consideration for long-term storage or in vivo stability.
Caption: Workflow for surface functionalization via Schiff base formation.
Experimental Protocol: Schiff Base Functionalization
-
Nanoparticle Preparation:
-
Prepare amine-functionalized nanoparticles according to a suitable protocol. For SLNs, this involves incorporating stearylamine into the lipid matrix during the formulation process.[10]
-
-
Mannose Solution Preparation:
-
Prepare a 50 mM D-mannose solution in acetate buffer (pH 4.0).
-
Gently heat the solution to 60°C for 30 minutes to facilitate the formation of the open-ring aldehyde form, then cool to RT.[10]
-
-
Conjugation Reaction:
-
Purification:
-
Transfer the suspension to a dialysis bag (MWCO 12-14 kDa).
-
Dialyze against DI water for 24-48 hours, with frequent water changes, to remove unreacted mannose and buffer salts.
-
-
Final Processing:
-
Collect and filter the purified nanoparticles as described in Method 1.
-
Store at 4°C.
-
Characterization and Self-Validation
Thorough characterization is essential to validate the synthesis, ensure batch-to-batch consistency, and predict in vivo behavior.
| Parameter | Technique | Purpose | Expected Result of Successful Functionalization |
| Hydrodynamic Size & PDI | Dynamic Light Scattering (DLS) | Measures the effective diameter in solution and size distribution. | A slight increase in size (~10-40 nm) and a low Polydispersity Index (PDI < 0.3) indicating a stable, monodisperse formulation.[10] |
| Surface Charge | Zeta Potential Measurement | Measures surface charge, a key indicator of colloidal stability and surface chemistry changes. | A significant shift in zeta potential. For example, a positive shift after coating with mannosylated chitosan or a slight negative shift after CuAAC on a PEG shell.[6][10] |
| Confirmation of Conjugation | Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical functional groups. | Appearance of characteristic carbohydrate peaks (~1000-1200 cm⁻¹) and/or disappearance of reactant peaks (e.g., azide peak at ~2100 cm⁻¹ for CuAAC).[13] |
| Confirmation of Surface Mannose | Lectin Agglutination Assay | Uses a mannose-binding lectin (Concanavalin A) to confirm surface accessibility. | Aggregation of mannosylated NPs (observed as a large increase in DLS size) in the presence of Con A; no aggregation with plain NPs.[14] |
| Morphology | Transmission Electron Microscopy (TEM) | Visualizes the size, shape, and dispersity of nanoparticles. | Confirms nanoparticles are spherical and well-dispersed, corroborating DLS data.[6] |
Application Protocol: In Vitro Macrophage Uptake Assay
This protocol validates the biological functionality of the mannosylated nanoparticles by assessing their uptake by MR-expressing cells.
Principle: Fluorescently-labeled nanoparticles are incubated with macrophage cells. The enhanced uptake of mannosylated nanoparticles compared to non-functionalized controls demonstrates successful MR targeting. A competitive inhibition arm, using excess free mannose, is crucial to prove that the uptake is specifically mediated by the mannose receptor.
Caption: Experimental design for a macrophage uptake assay.
Step-by-Step Protocol
-
Cell Culture: Seed RAW 264.7 or THP-1 (differentiated into macrophages) cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Preparation of Treatment Media:
-
Dilute fluorescently-labeled plain and mannosylated nanoparticles in complete cell culture medium to a final concentration of 50 µg/mL.
-
For the competition group, pre-incubate the mannosylated nanoparticles in medium containing a high concentration of free D-mannose (e.g., 50 mM) for 30 minutes before adding to the cells.[13]
-
-
Incubation:
-
Remove the old medium from the cells and wash once with PBS.
-
Add 500 µL of the prepared treatment media to the respective wells.
-
Incubate for 2 hours at 37°C.[13]
-
-
Washing:
-
Aspirate the nanoparticle-containing medium.
-
Wash the cells three times with cold PBS to remove any nanoparticles that are only bound to the surface and not internalized.
-
-
Analysis:
-
Fluorescence Microscopy: Add fresh medium and visualize the cells under a fluorescence microscope. Capture images to qualitatively assess intracellular fluorescence.
-
Flow Cytometry (Quantitative): Detach the cells using trypsin or a cell scraper.[13] Resuspend in FACS buffer and analyze the mean fluorescence intensity per cell using a flow cytometer. This provides robust quantitative data on the cell-associated nanoparticle population.
-
References
-
Development of mannose functionalized dendrimeric nanoparticles for targeted delivery to macrophages: use of this platform to modulate atherosclerosis. National Institutes of Health. Available at: [Link]
-
Tailoring of Albumin Nanoparticles Modified with Mannose for Effective Targeting in Immunosuppressive Tumor Microenvironment. MDPI. Available at: [Link]
-
Synthesis, Functionalization, and Design of Magnetic Nanoparticles for Theranostic Applications. Semantic Scholar. Available at: [Link]
-
Novel α-mannose-functionalized poly(β-amino ester) nanoparticles as mRNA vaccines with increased antigen presenting cell selectivity in the spleen. Royal Society of Chemistry Publishing. Available at: [Link]
-
A review on recent advances in mannose functionalized nanocarriers for targeted delivery in cancer and infective therapeutics. ResearchGate. Available at: [Link]
-
Engineering mannose-functionalized nanostructured lipid carriers by sequential design using hybrid artificial intelligence tools. PubMed. Available at: [Link]
-
Design and synthesis of C-α-D-mannopyranoside linked mesoporous silica nanoparticles. Indian Academy of Sciences. Available at: [Link]
-
Mannose-decorated hybrid nanoparticles for enhanced macrophage targeting. National Institutes of Health. Available at: [Link]
-
Mannose-Functionalized Nanoscaffolds for Targeted Delivery in Biomedical Applications. ResearchGate. Available at: [Link]
-
Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages. ACS Omega. Available at: [Link]
-
Bioadhesive mannosylated nanoparticles for oral drug delivery. PubMed. Available at: [Link]
-
Mannose-modified hyaluronic acid nanocapsules for the targeting of tumor-associated macrophages. National Institutes of Health. Available at: [Link]
-
Mannose-Decorated Solid-Lipid Nanoparticles for Alveolar Macrophage Targeted Delivery of Rifampicin. MDPI. Available at: [Link]
-
Mannose-Functionalized Chitosan-Coated PLGA Nanoparticles for Brain-Targeted Codelivery of CBD and BDNF for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]
-
Mannose Ligands for Mannose Receptor Targeting. MDPI. Available at: [Link]
-
Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy. PubMed Central. Available at: [Link]
-
Targeted delivery of mannosylated-PLGA nanoparticles of anti-retroviral drug to brain. International Journal of Nanomedicine. Available at: [Link]
-
Targeted delivery of mannosylated-PLGA nanoparticles of antiretroviral drug to brain. National Center for Biotechnology Information. Available at: [Link]
-
Nanoparticles in Drug Delivery. Premier Science. Available at: [Link]
Sources
- 1. premierscience.com [premierscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of mannose functionalized dendrimeric nanoparticles for targeted delivery to macrophages: use of this platform to modulate atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose-modified hyaluronic acid nanocapsules for the targeting of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose-decorated hybrid nanoparticles for enhanced macrophage targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel α-mannose-functionalized poly(β-amino ester) nanoparticles as mRNA vaccines with increased antigen presenting cell selectivity in the spleen - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Targeted delivery of mannosylated-PLGA nanoparticles of antiretroviral drug to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioadhesive mannosylated nanoparticles for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
designing alpha-D-mannose glycoconjugates for vaccine development
Application Notes & Protocols for Vaccine Development
Topic: Designing α-D-Mannose Glycoconjugates for Enhanced Vaccine Efficacy
Abstract
The strategic design of vaccines has shifted towards targeted delivery systems that can enhance immunogenicity and elicit robust, long-lasting protective responses. This guide focuses on the design, synthesis, and evaluation of α-D-mannose glycoconjugates, a powerful class of vaccines engineered to target mannose receptors on antigen-presenting cells (APCs). By co-opting this natural immunological pathway, mannosylated antigens can be efficiently internalized by dendritic cells and macrophages, leading to superior antigen processing and presentation. We provide the scientific rationale, critical design considerations, and detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to leverage this technology for next-generation vaccines against infectious diseases and cancer.
The Rationale: Targeting the Mannose Receptor for Superior Immunity
Carbohydrate-based antigens, such as bacterial polysaccharides, are often T-cell independent antigens, meaning they can stimulate B-cells directly but fail to induce a robust, long-term immune memory, particularly in infants.[1][] Glycoconjugate vaccines overcome this limitation by covalently linking the carbohydrate to a carrier protein, thereby engaging T-helper cells and establishing a potent, T-cell dependent immune response.[3][4][5]
The α-D-mannose glycoconjugate strategy adds another layer of sophistication: active targeting . The surface of key APCs, namely dendritic cells (DCs) and macrophages, are rich in C-type lectin receptors, including the Mannose Receptor (MR, CD206).[6][7] This receptor plays a crucial role in innate immunity by recognizing and internalizing pathogens expressing mannose on their surfaces.[6][8] By decorating a vaccine antigen with α-D-mannose residues, we can hijack this uptake mechanism to ensure preferential delivery to the very cells responsible for initiating the adaptive immune response.[9][10]
The Causality Behind Enhanced Immunogenicity:
-
Efficient Internalization: MR-mediated endocytosis is significantly more efficient for antigen uptake than non-specific mechanisms like macropinocytosis.[11]
-
Enhanced Antigen Processing: Once internalized via the MR, the antigen is trafficked to endosomal compartments for processing and loading onto Major Histocompatibility Complex (MHC) molecules.[12]
-
Robust T-Cell Activation: The resulting high-density presentation of antigenic peptides on the APC surface leads to more effective activation of antigen-specific CD4+ and CD8+ T-cells, bridging the innate and adaptive immune systems.[6]
Critical Design & Synthesis Considerations
The efficacy of an α-D-mannose glycoconjugate is not guaranteed by simply attaching mannose. It depends on a multifactorial design that must be empirically optimized.[9]
| Design Parameter | Rationale & Causality | Key Considerations |
| Mannose Valency & Density | The Mannose Receptor has multiple carbohydrate-recognition domains (CRDs). Multivalent binding significantly increases avidity, leading to more stable receptor engagement and efficient uptake. | Test mono-, di-, and tri-mannose constructs. Optimize the ratio of mannose moieties per carrier protein. |
| Linker/Spacer Chemistry | The linker provides spatial separation between the mannose ligand and the antigen/carrier, preventing steric hindrance and ensuring accessibility to the MR. Its chemical nature affects solubility and stability. | Use hydrophilic linkers (e.g., PEG-based) to improve solubility. Linker length should be optimized (typically 4-12 atoms). |
| Carrier Protein Selection | The carrier provides crucial T-cell epitopes necessary to convert the response from T-independent to T-dependent.[4] | Common carriers include Tetanus Toxoid (TT), Diphtheria Cross-Reactive Material 197 (CRM197), and Bovine Serum Albumin (BSA) for preclinical studies.[1][3] |
| Conjugation Chemistry | The method of attachment dictates the stability of the conjugate and which amino acid residues on the carrier are modified. | Amine-reactive chemistry (e.g., isothiocyanates, NHS esters) targets lysine residues. Thiol-maleimide chemistry allows for more site-specific conjugation if cysteine residues are available.[13][14] |
Protocols for Synthesis & Conjugation
These protocols provide a validated workflow for creating a model mannosylated antigen using BSA as the carrier protein.
Protocol 3.1: Synthesis of an Amine-Reactive Mannose Derivative
This protocol describes the synthesis of α-D-mannopyranosylphenyl isothiocyanate (MPITC), a derivative used to conjugate mannose to primary amines (e.g., lysine residues) on a protein.[13]
Materials:
-
p-Nitrophenyl-α-D-mannopyranoside
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine monohydrate or Hydrogen gas (H₂)
-
Thiophosgene (CSCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl₃)
-
Rotary evaporator, TLC plates, Silica gel for column chromatography
Step-by-Step Methodology:
-
Reduction of Nitro Group: Dissolve p-nitrophenyl-α-D-mannopyranoside in MeOH. Add 10% Pd/C catalyst. Either add hydrazine monohydrate dropwise at reflux or place the reaction under an atmosphere of H₂ gas. Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield p-aminophenyl-α-D-mannopyranoside.
-
Thiophosgene Reaction: Dissolve the aminophenyl mannoside in a biphasic system of CHCl₃ and saturated NaHCO₃ solution. Cool the mixture in an ice bath.
-
Isothiocyanate Formation: Add a solution of thiophosgene in CHCl₃ dropwise with vigorous stirring. Caution: Thiophosgene is highly toxic. Perform this step in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction Monitoring & Workup: Monitor the reaction by TLC. Once complete, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Final Purification: Purify the crude product (MPITC) by silica gel column chromatography to yield a pure, amine-reactive mannose derivative.
Protocol 3.2: Conjugation of MPITC to Carrier Protein (BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
α-D-mannopyranosylphenyl isothiocyanate (MPITC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Protein Preparation: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Mannose Derivative Preparation: Dissolve MPITC in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Conjugation Reaction: While gently stirring the BSA solution, add the MPITC stock solution dropwise. The molar ratio of MPITC to BSA will determine the final mannose density and must be optimized. A starting point is a 20:1 molar excess of MPITC.
-
Incubation: Allow the reaction to proceed for 18-24 hours at room temperature with continuous gentle stirring.[13]
-
Purification: Transfer the reaction mixture to a 10 kDa MWCO dialysis tube. Dialyze extensively against PBS (4 changes of 1L each over 48 hours) at 4°C to remove unreacted MPITC and DMSO.
-
Final Product: The resulting solution contains the purified mannose-BSA glycoconjugate (Man-BSA). Determine the final concentration using a BCA protein assay and store at -20°C or -80°C.
Characterization & Quality Control Protocols
Thorough characterization is essential to ensure the synthesis was successful and to create a reproducible vaccine candidate.
Protocol 4.1: Confirmation of Conjugation by SDS-PAGE
Rationale: Covalently linking mannose moieties to BSA increases its molecular weight. This shift can be visualized on an SDS-PAGE gel.
Methodology:
-
Prepare a 10% SDS-PAGE gel.
-
Load 10 µg of unconjugated BSA and 10 µg of the purified Man-BSA conjugate in separate lanes.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue.
-
Expected Result: The Man-BSA band should migrate slower (appear higher up the gel) than the unconjugated BSA band, confirming an increase in molecular weight.
Protocol 4.2: Quantification of Mannose Incorporation
Rationale: The Resorcinol-Sulfuric Acid assay allows for the quantification of carbohydrate content, enabling the calculation of the mannose-to-protein molar ratio.
Methodology:
-
Standard Curve: Prepare a standard curve using known concentrations of D-mannose (0-100 µg/mL).
-
Sample Preparation: Add 100 µL of the Man-BSA conjugate and a BSA negative control to separate test tubes.
-
Reagent Addition: Add 100 µL of 6 mg/mL resorcinol solution to each tube, followed by 500 µL of concentrated sulfuric acid. Caution: Add acid slowly and carefully in a fume hood.
-
Incubation: Heat the tubes at 90°C for 20 minutes.
-
Measurement: Cool to room temperature and measure the absorbance at 430 nm.
-
Calculation: Determine the mannose concentration in the Man-BSA sample using the standard curve. Use the known protein concentration to calculate the final molar ratio.
| Characterization Method | Parameter Measured | Typical Result for Successful Conjugation |
| SDS-PAGE | Apparent Molecular Weight | Upward shift in band migration for Man-BSA vs. BSA |
| Resorcinol Assay | Mannose Content | Quantifiable mannose concentration |
| MALDI-TOF MS | Absolute Molecular Weight | A broader peak at a higher m/z for Man-BSA vs. BSA |
| BCA Protein Assay | Protein Concentration | Accurate concentration for dosing and calculations |
Protocols for Immunological Evaluation
Protocol 5.1: In Vitro Dendritic Cell Uptake Assay
Rationale: This assay validates the core hypothesis: that mannosylation enhances uptake by APCs. It uses a fluorescently-labeled antigen and flow cytometry.[15][16]
Materials:
-
Bone Marrow-Derived Dendritic Cells (BMDCs) or DC2.4 cell line.
-
Fluorescently-labeled Ovalbumin (OVA-FITC).
-
Mannosylated OVA-FITC (prepared using the protocols above, substituting BSA for OVA-FITC).
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Flow cytometer.
Methodology:
-
Cell Plating: Plate 5x10⁵ DCs per well in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with either 10 µg/mL of OVA-FITC or 10 µg/mL of Man-OVA-FITC. Include an untreated control well.
-
Incubation: Incubate for 2 hours at 37°C. As a control for active uptake, incubate a parallel set of wells at 4°C.
-
Harvesting: Wash cells three times with cold PBS to remove unbound antigen. Detach the cells using a gentle cell scraper or enzyme-free dissociation buffer.
-
Staining & Analysis: Transfer cells to FACS tubes. Analyze the FITC signal by flow cytometry.
-
Expected Result: The geometric mean fluorescence intensity (MFI) will be significantly higher in DCs treated with Man-OVA-FITC at 37°C compared to those treated with OVA-FITC. The signal for all groups at 4°C should be minimal, confirming active, receptor-mediated uptake.
Sources
- 1. mdpi.com [mdpi.com]
- 3. The Production and Characterization of Synthetic Glycoconjugate Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
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- 6. Role of the mannose receptor in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Mannose in vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannose receptor mediated antigen uptake and presentation in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mannose receptor functions as a high capacity and broad specificity antigen receptor in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mannose receptor - Wikipedia [en.wikipedia.org]
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- 16. Mannose-decorated polymersomes loaded with antigens and TLR7/8 agonists targeting antigen-presenting cells for enhancing vaccine efficacy - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00115C [pubs.rsc.org]
Application Notes and Protocols: Procedures for Immobilizing alpha-D-Mannose on Sensor Chips
Abstract
This comprehensive guide provides detailed protocols and technical insights for the immobilization of alpha-D-mannose onto various sensor chip surfaces. Designed for researchers, scientists, and professionals in drug development, this document outlines three primary methods: amine coupling, thiol-based self-assembled monolayers (SAMs), and hydrazide coupling. Each section offers a thorough explanation of the underlying chemical principles, step-by-step experimental procedures, and critical considerations to ensure successful and reproducible surface functionalization. The aim is to equip researchers with the necessary knowledge to create robust and biologically active mannosylated surfaces for studying a wide range of molecular interactions, particularly those involving carbohydrate-binding proteins (lectins), pathogens, and immune cells.
Introduction: The Significance of Mannosylated Surfaces
This compound, a C-2 epimer of glucose, plays a pivotal role in numerous biological recognition events.[1] Its presentation on the surface of glycoproteins and pathogens mediates interactions with a class of proteins known as mannose-binding lectins, such as the mannose receptor (CD206) and DC-SIGN (CD209), which are highly expressed on immune cells like macrophages and dendritic cells.[2] Consequently, immobilizing this compound on sensor chips provides a powerful platform for:
-
Studying Pathogen Adhesion: Investigating the binding mechanisms of viruses (e.g., HIV, Influenza) and bacteria (e.g., E. coli) that utilize mannose receptors for host cell entry.
-
Drug Discovery and Development: Screening for and characterizing novel inhibitors of carbohydrate-protein interactions, which are promising therapeutic targets for infectious diseases and cancer.[2][3]
-
Immunology Research: Elucidating the role of mannose-mediated recognition in innate immunity and antigen presentation.[4][5]
The choice of immobilization strategy is critical as it dictates the orientation, density, and accessibility of the mannose moieties, thereby influencing the bioactivity of the sensor surface. This guide will explore the most effective and widely used methods to achieve controlled and functional immobilization.
Core Principles of Mannose Immobilization
The successful immobilization of a small molecule like this compound requires its prior modification to introduce a reactive functional group that can form a stable covalent bond with the sensor surface. The selection of the appropriate chemistry depends on the type of sensor chip being used. The most common surfaces are carboxymethylated dextran (for amine, thiol, and hydrazide coupling) and gold (primarily for thiol coupling).
Amine Coupling on Carboxymethylated Surfaces
Amine coupling is a robust and widely used method for attaching ligands to sensor surfaces coated with a carboxymethyl (CM) dextran hydrogel (e.g., Biacore CM5 chips).[6][7] The principle involves the activation of the carboxyl groups on the dextran matrix to form highly reactive N-hydroxysuccinimide (NHS) esters, which then readily react with primary amines on the ligand to form stable amide bonds.[8][9][]
For this method, an amino-functionalized this compound derivative is required. The reaction proceeds in three key steps:
-
Activation: The carboxyl groups on the sensor surface are activated with a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Coupling: The amino-mannose derivative is injected, and its primary amine group nucleophilically attacks the NHS ester, forming a covalent amide linkage.
-
Deactivation: Any remaining active NHS esters are quenched by injecting a small molecule with a primary amine, such as ethanolamine, to prevent non-specific binding in subsequent experiments.[8]
Thiol Coupling on Gold Surfaces
Gold sensor surfaces are ideal for immobilization via thiol chemistry, which leads to the formation of a highly ordered self-assembled monolayer (SAM). Molecules containing thiol (-SH) or disulfide (-S-S-) groups spontaneously adsorb onto the gold surface, forming a strong, covalent-like gold-sulfur bond.[11] This method offers excellent control over the orientation and density of the immobilized ligand.
To utilize this method, a thiol-functionalized this compound derivative is necessary. The process is typically simpler than amine coupling:
-
Surface Preparation: The gold sensor chip must be thoroughly cleaned to ensure a pristine surface for SAM formation.
-
Immobilization: The chip is incubated with a solution of the thiolated mannose derivative. The thiol groups will spontaneously bind to the gold surface, forming the SAM. Often, a mixed SAM is created by co-immobilizing the thiolated mannose with a short-chain alkanethiol (e.g., 11-mercaptoundecanol) to control the spacing and minimize non-specific binding.[11]
Hydrazide Coupling for Oriented Immobilization
Hydrazide chemistry is particularly well-suited for immobilizing carbohydrates because it targets the aldehyde group that can be generated by oxidizing the anomeric carbon of the reducing sugar.[12] This provides a highly specific, site-directed coupling strategy that ensures a homogenous orientation of the sugar on the surface.
The process involves a hydrazide-activated sensor surface which reacts with the aldehyde group of the oxidized mannose to form a stable hydrazone bond.
-
Mannose Oxidation: The reducing end of this compound is gently oxidized to an aldehyde using a mild oxidizing agent like sodium periodate.
-
Coupling: The oxidized mannose solution is injected over the hydrazide-activated sensor surface. The aldehyde group reacts with the surface hydrazide groups to form a covalent hydrazone linkage.[12][13]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the immobilization of this compound derivatives. It is crucial to use high-purity reagents and degassed buffers for optimal results, especially when working with Surface Plasmon Resonance (SPR) systems.
Protocol 1: Amine Coupling to a Carboxymethyl Dextran Surface
This protocol is optimized for SPR sensor chips like the Biacore CM5.[6][7]
Materials:
-
Mannose Ligand: 1-Amino-1-deoxy-α-D-mannopyranoside (or similar aminated mannose derivative with a spacer arm).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Activation Reagents: 0.4 M EDC and 0.1 M NHS in water. Prepare fresh.
-
Ligand Solution: 0.1 - 1.0 mg/mL of aminated mannose in Immobilization Buffer.
-
Deactivation Reagent: 1 M Ethanolamine-HCl, pH 8.5.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Procedure:
-
System Priming: Equilibrate the SPR system with Running Buffer until a stable baseline is achieved.
-
Surface Activation: Inject a 1:1 mixture of EDC/NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[14]
-
Ligand Coupling: Immediately inject the aminated mannose solution over the activated surface. The contact time (typically 5-10 minutes) and concentration will determine the final immobilization level. Monitor the response units (RU) to track the coupling progress.
-
Surface Deactivation: Inject the 1 M Ethanolamine-HCl solution for 7 minutes to deactivate any unreacted NHS esters.[14]
-
Stabilization: Wash the surface with the running buffer until the baseline is stable. The difference in RU before activation and after stabilization represents the amount of immobilized mannose ligand.
Protocol 2: Thiol Coupling to a Gold Surface
This protocol describes the formation of a mixed SAM on a gold sensor chip.
Materials:
-
Mannose Ligand: Thiol-terminated this compound derivative (e.g., with a C6 or C11 alkyl spacer).
-
Spacer Thiol: 11-Mercaptoundecanol (MUDO).
-
Solvent: Absolute Ethanol, spectroscopic grade.
-
Cleaning Solution: "Piranha" solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Gold Surface Cleaning:
-
Immerse the gold chip in Piranha solution for 1-2 minutes.
-
Rinse extensively with deionized water, followed by absolute ethanol.
-
Dry the chip under a gentle stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the thiolated mannose and the spacer thiol in absolute ethanol. A common molar ratio is 1:10 (mannose:spacer) to ensure good spacing, but this should be optimized for the specific application.
-
Immerse the clean, dry gold chip in the thiol solution and incubate for 12-18 hours at room temperature in the dark to form the SAM.
-
-
Rinsing and Stabilization:
-
Remove the chip from the thiol solution and rinse thoroughly with absolute ethanol to remove non-adsorbed molecules.
-
Dry the chip under a stream of nitrogen.
-
Install the chip in the sensor system and equilibrate with running buffer until a stable baseline is achieved.
-
Protocol 3: Hydrazide Coupling to a Hydrazide-Functionalized Surface
This protocol provides a method for the oriented immobilization of mannose.
Materials:
-
Mannose: this compound.
-
Oxidizing Agent: 100 mM Sodium Periodate (NaIO₄) in water. Prepare fresh and protect from light.
-
Quenching Reagent: 1 M Glycerol.
-
Coupling Buffer: 100 mM Sodium Acetate, pH 4.5.
-
Hydrazide-functionalized sensor chip.
-
Running Buffer: HBS-EP+.
Procedure:
-
Oxidation of Mannose:
-
Dissolve this compound in water to a final concentration of 50 mM.
-
Add an equal volume of 100 mM NaIO₄ and incubate for 30 minutes at room temperature in the dark. This reaction opens the pyranose ring between adjacent hydroxyl groups to form aldehydes.
-
Quench the reaction by adding glycerol to a final concentration of 100 mM.
-
The resulting aldehyde-mannose solution should be used immediately or can be purified by size-exclusion chromatography if necessary.
-
-
System Priming: Equilibrate the system with Running Buffer, then switch to the Coupling Buffer to prepare for immobilization.
-
Ligand Coupling:
-
Dilute the aldehyde-mannose solution in the Coupling Buffer to the desired concentration (e.g., 0.5-2.0 mg/mL).
-
Inject the solution over the hydrazide-coated sensor surface. The reaction is typically slower than amine coupling; a contact time of 30-60 minutes at a low flow rate (5 µL/min) is recommended.
-
-
Stabilization: After coupling, switch back to the Running Buffer and wash the surface until a stable baseline is obtained. No deactivation step is typically required.
Data Summary and Quality Control
Successful immobilization should be verified. For SPR, the immobilization level is quantified in Response Units (RU). The target immobilization level depends on the specific interaction being studied.
| Immobilization Method | Target Ligand | Typical Surface | Key Reagents | Expected RU Level (SPR) | Key Advantage |
| Amine Coupling | Amino-Mannose | CM-Dextran | EDC, NHS, Ethanolamine | 200 - 1000 RU | High capacity, robust |
| Thiol Coupling | Thiol-Mannose | Gold | Thiolated Mannose, Spacer Thiol | 100 - 500 RU | Highly ordered surface |
| Hydrazide Coupling | Native Mannose | Hydrazide-coated | Sodium Periodate | 150 - 800 RU | Site-specific orientation |
Table 1: Summary of Mannose Immobilization Procedures.
Post-Immobilization Quality Control:
-
Negative Control: A flow cell on the same chip should be activated and deactivated without ligand injection to serve as a reference surface.
-
Positive Control: Test the binding of a known mannose-binding lectin (e.g., Concanavalin A) to confirm the bioactivity of the immobilized mannose. The binding response should be specific to the mannose-functionalized surface and not the reference surface.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Immobilization Level | - Inactive EDC/NHS (hydrolyzed)- Low ligand concentration- pH of coupling buffer is not optimal- Inefficient oxidation (Hydrazide coupling) | - Prepare fresh EDC/NHS solution immediately before use.- Increase ligand concentration or contact time.- Optimize coupling buffer pH (for amine coupling, pH should be below the pI of the ligand).- Ensure periodate solution is fresh and protected from light. |
| High Non-Specific Binding | - Incomplete deactivation of the surface- Hydrophobic interactions with the ligand or surface | - Ensure the deactivation step (amine coupling) is complete.- Add a small amount of surfactant (e.g., 0.05% Tween 20) to the running buffer.- Use a spacer thiol in SAMs to reduce surface hydrophobicity. |
| No Bioactivity | - Steric hindrance due to high ligand density- Ligand denatured during immobilization- Incorrect orientation of the sugar | - Aim for a lower immobilization level.- Use a mannose derivative with a longer spacer arm.- Consider using hydrazide coupling for controlled orientation. |
Table 2: Troubleshooting Guide for Mannose Immobilization.
References
-
Amine-coupling - SPR-Pages. (2022). Available at: [Link]
-
Clow, F., Fraser, J. D., & Proft, T. (2008). Immobilization of proteins to biacore sensor chips using Staphylococcus aureus sortase A. Analytical Biochemistry, 378(2), 213-220. Available at: [Link]
-
Examples of amine- and thiol-based immobilization methods using sensor... (n.d.). ResearchGate. Available at: [Link]
-
Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Nature of the Interaction of this compound and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Immobilization Techniques for Microarray: Challenges and Applications. (2015). MDPI. Available at: [Link]
-
Immobilized Enzymes in Biosensor Applications. (2019). National Center for Biotechnology Information. Available at: [Link]
-
Carbohydrates as Recognition Receptors in Biosensing Applications. (2014). National Center for Biotechnology Information. Available at: [Link]
-
Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review. (2014). Royal Society of Chemistry. Available at: [Link]
-
Johnsson, B., Löfås, S., & Lindquist, G. (1991). Comparison of methods for immobilization to carboxymethyl dextran sensor surfaces by analysis of the specific activity of monoclonal antibodies. Journal of Molecular Recognition, 4(4), 149-157. Available at: [Link]
-
On-Chip Glucose Detection Based on Glucose Oxidase Immobilized on a Platinum-Modified, Gold Microband Electrode. (2020). MDPI. Available at: [Link]
-
Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). National Center for Biotechnology Information. Available at: [Link]
-
Gold Nanoparticles Decorated with Mannose-6-phosphate Analogues. (2015). MDPI. Available at: [Link]
-
A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. (2013). National Center for Biotechnology Information. Available at: [Link]
-
Identification and functional characterization of the mannose receptor in astrocytes. (2000). PubMed. Available at: [Link]
-
Challenges and Strategies in Developing an Enzymatic Wearable Sweat Glucose Biosensor as a Practical Point-Of-Care Monitoring Tool for Type II Diabetes. (2022). MDPI. Available at: [Link]
-
Self-Assembled Monolayers for Uricase Enzyme Absorption Immobilization on Screen-Printed Gold Electrodes Modified. (2023). MDPI. Available at: [Link]
-
Mannose-Modified Chitosan Poly(lactic-co-glycolic acid) Microspheres Act as a Mannose Receptor-Mediated Delivery System Enhancing the Immune Response. (2021). MDPI. Available at: [Link]
-
Optimization of 3D Surfaces of Dextran with Different Molecule Weights for Real-Time Detection of Biomolecular Interactions by a QCM Biosensor. (2018). MDPI. Available at: [Link]
-
A Nanoplasmonic Assay for Point-of-Care Detection of Mannose-Binding Lectin in Human Serum. (2024). ACS Publications. Available at: [Link]
-
Direct Immobilization of Engineered Nanobodies on Gold Sensors. (2012). National Center for Biotechnology Information. Available at: [Link]
-
Electrochemical Detection of Hydrazine by Carbon Paste Electrode Modified with Ferrocene Derivatives, Ionic Liquid, and CoS2-Carbon Nanotube Nanocomposite. (2021). ACS Publications. Available at: [Link]
-
Cheap and Sustainable Biosensor Fabrication by Enzyme Immobilization in Commercial Polyacrylic Acid/Carbon Nanotube Films. (2022). ACS Publications. Available at: [Link]
-
Mannose-Functionalized Nanoscaffolds for Targeted Delivery in Biomedical Applications. (2018). PubMed. Available at: [Link]
-
Mannose-Based Molecular Patterns on Stealth Microspheres for Receptor-Specific Targeting of Human Antigen-Presenting Cells. (2014). ResearchGate. Available at: [Link]
-
A Guide for Scientists|Surface Plasmon Resonance Sensors. (2020). Nicoya Lifesciences. Available at: [Link]
-
Johnsson, B., Löfås, S., & Lindquist, G. (1991). Immobilization of proteins to a carboxymethyldextran-modified gold surface for biospecific interaction analysis in surface plasmon resonance sensors. Analytical Biochemistry, 198(2), 268-277. Available at: [Link]
-
Mannose-Presenting “Glyco-Colicins” Convert the Bacterial Cell Surface into a Multivalent Adsorption Site for Adherent Bacteria. (2024). ACS Publications. Available at: [Link]
-
Capture vs. Coupling of Antibody Application Note 10. (n.d.). XanTec bioanalytics GmbH. Available at: [Link]
-
Specific immobilization of nanosomes on gold surface functionalized by... (n.d.). ResearchGate. Available at: [Link]
-
Glucose Biosensor Based on Glucose Oxidase Immobilized on BSA Cross-Linked Nanocomposite Modified Glassy Carbon Electrode. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Engineering mannose-functionalized nanostructured lipid carriers by sequential design using hybrid artificial intelligence tools. (2023). PubMed. Available at: [Link]
-
Huang, G. L., et al. (2005). Facile preparation of carbohydrate microarrays by site-specific, covalent immobilization of unmodified carbohydrates on hydrazide-coated glass slides. Organic Letters, 7(19), 4137-4140. Available at: [Link]
-
Surface thiol coupling of ligand to Biacore sensor chips. (n.d.). Cytiva. Available at: [Link]
-
Development and Characterization of Integrated Nano-Sensors for Organic Residues and pH Field Detection. (2021). MDPI. Available at: [Link]
-
Mannose-modified drugs and applications. (n.d.). ResearchGate. Available at: [Link]
-
Luminescent Self-Assembled Monolayer on Gold Nanoparticles: Tuning of Emission According to the Surface Curvature. (2021). MDPI. Available at: [Link]
-
Reaction sequences for various protein immobilization strategies on... (n.d.). ResearchGate. Available at: [Link]
-
A highly sensitive electrochemical sensor based on Cu/Cu2O@carbon nanocomposite structures for hydrazine detection. (2020). Royal Society of Chemistry. Available at: [Link]
-
Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces - A Quick Method to Functionalize Surfaces for Biomolecular Recognition Studies. (2013). National Center for Biotechnology Information. Available at: [Link]
-
High-density immobilization of an antibody fragment to a carboxymethylated dextran-linked biosensor surface. (2012). PubMed. Available at: [Link]
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- 14. mdpi.com [mdpi.com]
Application Note: Alpha-D-Mannose as a Premier Chiral Scaffold
Executive Summary
In the landscape of chiral pool synthesis, alpha-D-mannose stands as a "master key" for accessing complex bioactive molecules. Unlike de novo asymmetric synthesis, which requires expensive chiral auxiliaries or catalysts to induce chirality, D-mannose provides four contiguous, defined stereocenters (C2, C3, C4, C5) at a commodity chemical cost.
This guide details the strategic utilization of this compound for the synthesis of high-value targets, specifically iminosugars (glycosidase inhibitors) and chiral ligands . We present a validated, scalable protocol for the "Gateway Intermediate" (Diacetone Mannose) and a strategic case study on the total synthesis of (-)-Swainsonine .
The Chiral Advantage: Why Mannose?
The utility of D-mannose stems from its specific stereochemical configuration (
-
Indolizidine Alkaloids: The relative stereochemistry of C2-C5 in mannose perfectly matches the core of swainsonine and castanospermine.
-
Rare Sugars: Inversion at specific centers via oxidation/reduction sequences yields L-gulose or L-galactose derivatives.
-
Chiral Ligands:
-symmetric ligands derived from mannose diols are privileged structures in asymmetric catalysis.
Strategic Workflow
The following diagram illustrates the divergence from the raw material to high-value targets.
Figure 1: Strategic divergence from this compound. The bis-acetonide protection is the critical first step to lock the furanose ring and differentiate hydroxyl groups.
Core Protocol: Synthesis of the "Gateway" Intermediate
Target: 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose (Diacetone Mannose) CAS: 14131-84-1
The synthesis of diacetone mannose is often plagued by the formation of the thermodynamic product (1,2:3,4-isomer) or incomplete conversion. The protocol below utilizes Iodine (
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role |
| D-Mannose | 1.0 | Starting Material |
| Acetone | Solvent (Excess) | Reagent & Solvent |
| Iodine ( | 0.15 - 0.20 | Catalyst (Lewis Acid) |
| Sodium Thiosulfate ( | N/A | Quenching Agent |
| Chloroform ( | N/A | Extraction Solvent |
Step-by-Step Methodology
-
Setup: In a 1L round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend D-Mannose (50.0 g, 277 mmol) in Acetone (600 mL) .
-
Expert Insight: Use anhydrous acetone. Moisture competes with the sugar hydroxyls, reducing yield and promoting hydrolysis.
-
-
Catalyst Addition: Add Iodine (10.5 g, 41.5 mmol) to the suspension. The mixture will turn dark brown.
-
Reaction: Heat the mixture to reflux (
) with vigorous magnetic stirring.-
Observation: The mannose solid will gradually dissolve as it reacts, forming the lipophilic acetonide.
-
Time: Reflux for 4–6 hours. Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1). The product (
) should appear as a major spot; starting material ( ) should disappear.
-
-
Quench: Cool the solution to room temperature. Add a saturated aqueous solution of Sodium Thiosulfate dropwise until the iodine color completely disappears (solution turns pale yellow/clear).
-
Workup:
-
Concentrate the acetone solution under reduced pressure (Rotavap) to ~100 mL.
-
Dilute with water (200 mL) and extract with Chloroform (
). -
Why Chloroform? Diacetone mannose is highly soluble in chlorinated solvents, while unreacted sugars remain in the aqueous phase.
-
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate to a thick syrup.-
Crystallization:[4] The syrup often solidifies upon standing. Recrystallize from minimal hot hexane or petroleum ether to obtain white needles.
-
-
Yield: Expected yield: 80–85%. Melting Point: 122–123°C.
Application Case Study: Total Synthesis of (-)-Swainsonine
Target: (-)-Swainsonine (Potent
The Synthetic Logic (Fleet Strategy)
The transformation requires extending the carbon chain and inverting the nitrogen center to form the bicyclic indolizidine core.
Figure 2: The logic of converting a furanose ring into a bicyclic alkaloid. Note the critical chain extension at Step 4.
Detailed Workflow Description
-
Regioselective Hydrolysis: Diacetone mannose is treated with 70% Acetic Acid at room temperature. The 5,6-acetonide (exocyclic) is much more labile than the 2,3-acetonide (ring-fused). This yields 2,3-O-isopropylidene-D-mannofuranose .
-
Self-Validating Check: NMR will show the loss of two methyl singlets and the appearance of broad OH signals.
-
-
Chain Extension (The Carbon Scaffold): The resulting diol is oxidatively cleaved (Sodium Periodate) to the aldehyde, followed immediately by a Wittig Reaction with a stabilized ylide (e.g.,
).-
Causality: This installs the 2-carbon unit required to form the 6-membered ring of the indolizidine skeleton.
-
-
Nitrogen Insertion & Cyclization: The hydroxyl group at the new delta-position is activated (Mesyl chloride) and displaced by Sodium Azide (
) . Subsequent hydrogenation ( ) reduces the azide to an amine.-
Cascade Reaction: The newly formed amine attacks the ester (intramolecular amidation) and the aldehyde/lactol (reductive amination) to close both rings, forming the indolizidine core in a single pot or sequential steps depending on the specific protecting group strategy.
-
-
Final Deprotection: Acidic hydrolysis removes the remaining acetonide, yielding (-)-Swainsonine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of Diacetone Mannose | Moisture in Acetone | Use freshly distilled acetone or dry over 3Å molecular sieves. |
| Formation of 1,2:3,4-isomer | Thermodynamic equilibration | Stop reaction immediately after TLC indicates consumption of starting material. Do not over-reflux. |
| Incomplete Hydrolysis (Step 1) | Acid too weak or Temp too low | Ensure 70% AcOH is used. Mild heating (40°C) can accelerate, but risks removing the 2,3-group. |
| Racemization | Strongly basic conditions | Avoid strong bases (e.g., NaH) during alkylation steps if the anomeric center is exposed. |
References
-
Preparation of Diacetone Mannose: Gelas, J., & Horton, D. (1979). Acetonation of carbohydrates under kinetic control by use of 2-methoxypropene. Heterocycles. (Validated via ACS Journal of Chemical Education protocol variants).
-
Iodine Catalysis Protocol: Kartha, K. P. R. (1986). Iodine: A versatile catalyst in carbohydrate chemistry. Tetrahedron Letters.
-
Swainsonine Synthesis Review: Pyne, S. G. (2005). Recent advances in the synthesis of polyhydroxylated indolizidine alkaloids. Current Organic Synthesis.[2][5]
-
Fleet Synthesis (Original Logic): Fleet, G. W. J., et al. (1984). Synthesis of (-)-swainsonine from D-mannose. Tetrahedron Letters.
-
Industrial Applications of Mannose: Hu, X., et al. (2016). D-Mannose: Properties, Production, and Applications. Comprehensive Reviews in Food Science and Food Safety.
Sources
methods for enzymatic production of alpha-D-mannose
Application Note: Enzymatic Production and Purification of -D-Mannose
Executive Summary
This guide details the industrial-relevant protocol for the enzymatic isomerization of D-fructose to D-mannose, followed by the specific isolation of the
Key Technical Insight: The reaction yields an equilibrium mixture of D-mannose and D-fructose. The critical challenge is not the reaction itself, but the thermodynamic limitation (typically ~25-30% conversion) and the subsequent separation of the stereoisomers. This protocol integrates Ligand Exchange Chromatography (LEC) using
Scientific Principles & Mechanism[1][2]
Enzymatic Isomerization
The conversion of D-fructose to D-mannose is a reversible isomerization. While D-Mannose Isomerase (DMI) (e.g., from Agrobacterium radiobacter) is the classical catalyst, D-Lyxose Isomerase (D-LI) (e.g., from Bacillus licheniformis or Thermosediminibacter) is increasingly preferred for its superior thermostability and broader substrate specificity.
-
Mechanism: The enzyme catalyzes an intramolecular hydrogen transfer via an enediol intermediate, analogous to the Lobry de Bruyn-Alberda van Ekenstein transformation, but with strict stereocontrol.
-
Cofactors: These metalloenzymes typically require
or for activity. -
Thermodynamics: The equilibrium constant (
) favors fructose. Typical equilibrium yield: 25% Mannose : 75% Fructose.
Anomeric Control (The "Alpha" Factor)
In aqueous solution, D-mannose undergoes mutarotation, existing as a mixture of
-
Crucial Distinction: You cannot "produce" pure
-D-mannose in the reactor. The reactor produces D-mannose in equilibrium. -
The Solution: The
-anomer is less soluble than the -anomer. By controlling the crystallization conditions (specifically using ethanol/water systems), we force the precipitation of -D-mannose crystals , driving the solution equilibrium toward the -form via Le Chatelier's principle.
Process Workflow (Visualized)
Figure 1: Integrated workflow for the continuous enzymatic production and isolation of
Detailed Protocols
Protocol A: Biocatalyst Preparation & Reaction
Objective: Maximize conversion of Fructose to Mannose.
Materials:
-
Enzyme: Recombinant D-Lyxose Isomerase (D-LI) expressed in E. coli (or commercial DMI).
-
Support: Epoxy-activated resin (e.g., Sepabeads EC-EP) for immobilization (recommended for stability).
-
Substrate: High Fructose Corn Syrup (HFCS-90) or crystalline D-Fructose.
-
Buffer: 50 mM Maleate or HEPES, pH 6.5, containing 1 mM
or .
Steps:
-
Immobilization:
-
Incubate purified enzyme solution (10 mg protein/g resin) with epoxy resin in 1M potassium phosphate buffer (pH 8.0) for 24 hours at 25°C.
-
Wash resin 3x with reaction buffer. Why: Immobilization allows reactor reuse and prevents protein contamination in the product.
-
-
Reaction Setup:
-
Prepare a 50% (w/v) D-Fructose solution in reaction buffer. Note: High concentration reduces water removal costs later.
-
Add cofactor: 1 mM
(essential for D-LI activity).
-
-
Bioconversion:
-
Load immobilized enzyme into a packed bed reactor (or use stirred tank for batch).
-
Maintain temperature at 55°C . Why: Higher T improves kinetics and shifts equilibrium slightly, but >60°C risks enzyme denaturation.
-
Run until equilibrium is reached (approx. 24-48 hours for batch, or adjust flow rate for continuous).
-
QC Check: Analyze supernatant via HPLC (See Section 6). Target: ~25-30% Mannose.
-
Protocol B: Separation (Ligand Exchange Chromatography)
Objective: Separate Mannose from unreacted Fructose.
Principle: Strong Acid Cation (SAC) resins in the Calcium (
Materials:
-
Resin: Dowex Monosphere 99 Ca/320 or equivalent (polystyrene-DVB, gel type,
form). -
Column: Jacketed glass column (maintain 60°C).
-
Mobile Phase: Degassed deionized water (Isocratic).
Steps:
-
Equilibration: Flush column with water at 60°C. Why: High temp reduces viscosity and improves resolution.
-
Loading: Inject the filtered reaction mixture (approx. 0.1 column volumes).
-
Elution: Elute with water.
-
Fraction Collection:
-
Fraction 1 (Mannose-rich): Collects first. Purity should be >90%.
-
Fraction 2 (Mixed/Overlap): Recycle to reactor.
-
Fraction 3 (Fructose-rich): Collects last. Recycle to reactor.
-
-
Polishing: Pass the Mannose-rich fraction through a mixed-bed ion exchange column (H+/OH- form) to remove leached
ions and buffer salts.
Protocol C: Crystallization of -D-Mannose
Objective: Isolate the specific alpha-anomer in high purity.
Materials:
-
Absolute Ethanol (EtOH).
-
Glacial Acetic Acid.
-
Seed crystals: High purity
-D-mannose.
Steps:
-
Concentration: Evaporate the polished Mannose solution under vacuum (Rotavap) at <50°C to a syrup (approx. 85-90% dry solids).
-
Solvent Addition:
-
Add warm absolute ethanol to the syrup (Ratio: 1:1 to 2:1 Ethanol:Syrup v/v).
-
Optional: Add acetic acid (1:1000 v/v) to suppress solubility further.
-
-
Seeding:
-
Cool mixture to 30°C.
-
Add
-D-mannose seed crystals (0.1% w/w).
-
-
Crystallization:
-
Slowly cool to 4°C over 24 hours with gentle agitation.
-
The
-anomer will preferentially precipitate.
-
-
Harvesting:
-
Filter crystals.[2]
-
Wash with cold 95% Ethanol.
-
Dry in a vacuum oven at 40°C.
-
Final Yield: Expect >80% recovery from the crystallization step.
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Substrate Conc. | 40 - 50% (w/v) | High loading preferred for economy. |
| Reaction Temp | 55°C | Balance between rate and enzyme half-life. |
| Reaction pH | 6.0 - 7.0 | Optimal for D-LI and DMI stability. |
| Cofactor | Essential for catalytic activity. | |
| Equilibrium Yield | 25 - 30% Mannose | Thermodynamic limit. |
| Separation Mode | Ca-Ligand Exchange | Mannose elutes before Fructose. |
| Crystallization | Aqueous Ethanol | Selects for |
Quality Control & Self-Validation
Trustworthiness Check: How do you know it worked?
Analytical Method: HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the gold standard for carbohydrate analysis.
-
Column: Dionex CarboPac PA1 or PA10.
-
Eluent: 10 mM NaOH (Isocratic).
-
Validation: Mannose and Fructose must resolve to baseline. Mannose typically elutes before Fructose in this mode as well (check specific column manual).
Anomeric Purity Check
-
Polarimetry: Measure specific optical rotation
.-
Pure
-D-Mannose: (initial). -
Equilibrium mixture:
. -
Note: You must measure immediately upon dissolving the crystal in water before mutarotation reaches equilibrium.
-
References
-
Izumori, K. (2002). "Bioproduction strategies for rare sugars." Naturwissenschaften. Link
-
Bouché, L., et al. (2004). "Separation of fructose and mannose by ligand exchange chromatography." Journal of Chromatography A. Link
-
Hu, Z., et al. (2016).[3] "Recent advances in the enzymatic production of D-mannose." Applied Microbiology and Biotechnology. Link
-
Sarmadi, S. et al. (2010). "Production of D-mannose from palm kernel cake." Journal of Food Engineering. Link
-
DuPont Water Solutions. (2020). "Chromatographic Separation of Fructose and Glucose with AmberLite™ CR99." Technical Manual. Link
Troubleshooting & Optimization
improving solubility of alpha-D-mannose in organic solvents
Welcome to the Technical Support Center for Carbohydrate Chemistry. I am Dr. Aris , your Senior Application Scientist.
The solubility of
Below is a technical guide designed to troubleshoot this specific issue. We will move from direct physical dissolution strategies to chemical modification (derivatization) and finally to advanced solvent systems (Ionic Liquids/DES).
Module 1: Solubility Landscape & Thermodynamics
Before attempting a protocol, you must select the correct solvent class based on your downstream application. Unmodified
Solubility Data Matrix
Data aggregated from standard analytical certificates and thermodynamic modeling [1, 2].
| Solvent Class | Specific Solvent | Solubility Limit (approx.) | Primary Utility | Technical Note |
| Aprotic Polar | DMSO | ~50 mg/mL | Biological assays, chemical synthesis | Recommended. Requires sonication.[1][2] Difficult to remove (high BP). |
| Aprotic Polar | DMF | ~10–20 mg/mL | Glycosylation reactions | Toxic. Easier to remove than DMSO but still requires high vac. |
| Basic Polar | Pyridine | Moderate to High | Acylation reactions | Acts as both solvent and base catalyst. |
| Protic Polar | Methanol | Low (<5 mg/mL) | Recrystallization | Solubility increases significantly with heat; risks mutarotation. |
| Non-Polar | DCM / Toluene | Insoluble | None (for unmodified) | Do not use unless mannose is peracetylated. |
Module 2: Workflow Visualization
Use this decision matrix to determine the correct protocol for your experiment.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream experimental requirements.
Module 3: Direct Dissolution Protocols (Unmodified Mannose)
If you cannot modify the sugar (e.g., for biological screening), you must rely on high-dielectric aprotic solvents.
Protocol A: High-Concentration Dissolution in DMSO
Target: 50 mg/mL Stock Solution
-
Preparation: Weigh 50 mg of
-D-mannose into a scintillation vial. -
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Critical Step: Ensure DMSO is fresh. Hygroscopic DMSO (containing water) significantly alters solubility and reaction kinetics [1].
-
-
Physical Agitation:
-
Step 3a: Vortex vigorously for 60 seconds.
-
Step 3b: If solid remains, sonicate in a water bath at 40°C for 10–15 minutes. The combination of thermal energy and cavitation is usually required to break the crystal lattice of the
-anomer.
-
-
Verification: The solution must be visually clear. If "haze" persists, filter through a 0.22 µm PTFE filter (nylon filters may degrade in DMSO).
Troubleshooting Q&A:
-
Q: My mannose precipitated when I diluted the DMSO stock with water.
-
A: This is normal. Mannose is less soluble in cold water/buffer mixtures than in pure DMSO supersaturated solutions. Add the DMSO stock dropwise to the vortexing aqueous buffer to prevent local high concentrations that trigger nucleation.
-
-
Q: Can I use Ethanol?
-
A: Not effectively. Mannose has negligible solubility in pure ethanol (~0.06%) [3]. If you must use alcohol, use Methanol and heat to reflux, but be aware that upon cooling, it will likely recrystallize.
-
Module 4: Chemical Derivatization (The "Organic" Route)
For synthetic organic chemistry (e.g., glycosylation), the standard industry practice is Peracetylation . This converts hydrophilic hydroxyl groups (-OH) into hydrophobic acetyl esters (-OAc), rendering the molecule soluble in DCM, Ethyl Acetate, and Toluene.
Protocol B: Peracetylation of -D-Mannose
Reference Standard: Adapted from GlycoPOD and standard carbohydrate synthesis protocols [4, 5].
Reagents:
- -D-Mannose[3]
-
Acetic Anhydride (
)[4] -
Pyridine (Acts as solvent and base)[4]
-
DMAP (4-Dimethylaminopyridine) - Optional catalyst for speed
Step-by-Step Workflow:
-
Suspension: Suspend 1.0 g (5.55 mmol) of
-D-mannose in 10 mL of anhydrous Pyridine.-
Note: It will not dissolve immediately; it will form a suspension.
-
-
Addition: Cool to 0°C (ice bath). Add 5 mL (approx. 50 mmol, excess) of Acetic Anhydride dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quenching: Pour the mixture into ice water (50 mL) to hydrolyze excess acetic anhydride.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Result: The resulting peracetylated mannose is now fully soluble in standard organic solvents.
Figure 2: Transformation of hydrophilic mannose to lipophilic peracetyl-mannose.
Module 5: Advanced Solvents (Green Chemistry)
If you require a non-volatile, environmentally benign solvent that dissolves unmodified sugars at high concentrations, utilize Deep Eutectic Solvents (DES) or Ionic Liquids .
Protocol C: Dissolution in Choline Chloride:Urea (DES)
Based on recent green chemistry applications [3, 6].
-
DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio.
-
Heating: Heat the mixture to 80°C with stirring until a clear, viscous liquid forms (the eutectic).
-
Solubilization: Add
-D-mannose (up to 100 mg/mL is often achievable). -
Stirring: Stir at 60–80°C .
-
Why this works: The DES forms a complex hydrogen-bonding network that mimics water, disrupting the sugar's crystal lattice more effectively than standard organic solvents.
-
References
-
Cayman Chemical. D-Mannose Product Information & Solubility Data. (Solubility in DMSO ~20-50 mg/mL).
-
MedChemExpress. D-Mannose Solvent & Solubility Guide. (Confirming DMSO and Water solubility limits).
-
Hayyan, A., et al. Natural Deep Eutectic Solvents: Solubilization of Carbohydrates. (Detailing glucose/mannose solubility in Choline Cl:Urea).
-
GlycoPOD. O-Acetylation using acetic anhydride in pyridine. (Standard protocol for carbohydrate derivatization).
-
Zhang, Z., et al. Facile Preparation of Peracetates of Monosaccharides. MDPI.[9] (Discussing anomeric control during acetylation).
-
Choi, Y.H., et al. Deep Eutectic Solvents in Natural Products Research. ACS Publications.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. US3507853A - Production and recovery of methyl alpha-d-mannopyranoside and a mixture of pure methyl glycosides - Google Patents [patents.google.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. secure.confis.cz [secure.confis.cz]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
troubleshooting low yields in alpha-D-mannosylation reactions
Technical Support Center: Optimization of -D-Mannosylation
Case ID: MANNO-ALPHA-001 Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary & Scope
Welcome to the Advanced Glycosylation Support Module.
Constructing the
This guide addresses the specific failure modes of low yield and poor stereoselectivity in
Diagnostic Workflow (The "Triage")
Before altering your protocol, identify your specific failure mode using the flowchart below.
Figure 1: Diagnostic decision tree for glycosylation failure modes.
Troubleshooting Modules
Module A: Stereoselectivity Issues (Why am I getting ?!)
The Issue: You isolated the product, but the
Root Cause Analysis:
In mannose, the
-
C-2 Participation: If you have an ester (Acetyl/Benzoyl) at C-2, the carbonyl oxygen attacks the oxocarbenium ion from the top (axial) face, forming a dioxolenium ion. The acceptor must attack from the bottom (equatorial), leading exclusively to the
-mannoside . -
Solvent Effect (Nitrile Effect): Acetonitrile (
) forms an -nitrilium ion (axial), blocking the -face and forcing -attack.
Corrective Protocol:
-
Protecting Groups: Ensure C-2 is protected with a non-participating group (e.g., Benzyl, Allyl). This allows the thermodynamic anomeric effect to drive the reaction to the
-product. -
Solvent: Switch to Diethyl Ether (
) or Toluene. Ether coordinates to the oxocarbenium ion from the equatorial face, shielding it and encouraging axial ( ) attack.
Module B: Reactivity Mismatch (The "Armed/Disarmed" Principle)
The Issue: The donor does not consume, or the reaction stalls despite adding excess promoter.
Root Cause Analysis: Your donor might be "disarmed." Electron-withdrawing groups (Esters, Benzoyls) anywhere on the ring (but especially at C-2) destabilize the oxocarbenium transition state, raising the activation energy.
| Donor Configuration | Classification | Reactivity | Recommended Promoter (for Thioglycosides) |
| Per-benzylated | Armed | High | NIS / TfOH (mild) or IDCP |
| Per-acylated | Disarmed | Low | NIS / TfOH (strong) or |
| 4,6-O-Benzylidene | Torsionally Disarmed | Variable |
Corrective Protocol:
-
Switch to "Armed" Donors: Replace esters with benzyl ethers to increase electron density.
-
Super-Armed Donors: Use silyl protections (
, ) which are bulky and electron-donating, often pushing the conformational equilibrium to favor reactivity.
Module C: The Orthoester Trap
The Issue: A byproduct is formed that is acid-labile and rearranges over time.
Mechanism: If you must use a C-2 ester (e.g., for later selective deprotection), the acceptor may attack the central carbon of the dioxolenium intermediate rather than the anomeric carbon C-1. This yields an orthoester.[2][3][4]
Corrective Protocol:
-
Lewis Acid: Switch to a harder Lewis acid (e.g.,
instead of TMSOTf) which can sometimes favor the glycoside over the orthoester. -
Rearrangement: Orthoesters can sometimes be rearranged to the glycoside by treating with mild acid, but this usually yields the 1,2-trans product (which is
-mannose, the unwanted isomer in this context). Prevention is better: Use C-2 Benzyl.
Mechanistic Visualization
Understanding the spatial orientation is critical for mannose.
Figure 2: Solvent-controlled stereoselectivity pathways. Ether promotes the desired Alpha-pathway.[1]
Standardized Experimental Protocol
Protocol: High-Yield
Reagents:
-
Donor: Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-
-D-mannopyranoside (Armed). -
Acceptor: Primary or secondary alcohol (1.2 equiv).
-
Promoter: NIS (N-iodosuccinimide) / TfOH (Triflic acid).
-
Solvent: DCM /
(1:3 ratio).
Step-by-Step:
-
Drying (Critical): Co-evaporate donor and acceptor with dry toluene (
) to remove trace water. Dry NIS under high vacuum for 2 hours. Store molecular sieves (4Å, acid-washed) in the reaction flask. -
Dissolution: Dissolve donor (1.0 equiv) and acceptor (1.2 equiv) in dry DCM/Ether (1:3 v/v). The ether is crucial for
-selectivity [1]. -
Cooling: Cool the mixture to -40°C . Lower temperatures favor the thermodynamic
-product via the anomeric effect and suppress side reactions. -
Activation: Add NIS (1.3 equiv). Stir for 5 mins.
-
Trigger: Add TfOH (0.1 equiv) dropwise.
-
Self-Validating Check: The solution should turn dark red/purple (iodine release). If it stays pale, your promoter is wet or inactive.
-
-
Quench: Once TLC indicates donor consumption (usually <30 mins), quench with saturated
(removes iodine) and saturated .
References
-
Solvent Effects in Glycosylation: Title: Controlling the stereoselectivity of glycosylation via solvent effects. Source: Canadian Journal of Chemistry.[5] URL:[Link]
-
Mechanism of Chemical Glycosylation: Title: Mechanism of a chemical glycosylation reaction (Crich Review).[6] Source: Accounts of Chemical Research (via PubMed). URL:[Link]
-
Armed vs. Disarmed Donors: Title: The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Source: PMC (NIH). URL:[Link]
-
Orthoester Formation: Title: Ortho ester synthesis and side reactions.[2] Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. Ortho ester synthesis [organic-chemistry.org]
- 4. Polymerization of mannosyl tricyclic orthoesters for the synthesis of alpha(1-6) mannopyranan-the backbone of lipomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alpha-D-Mannose for Bacterial Inhibition
Current Status: Operational Agent: Senior Application Scientist Topic: Anti-Adhesion Assay Optimization (FimH Antagonists)
Core Directive & Scientific Scope
Objective: To guide researchers in determining the effective inhibitory concentration of alpha-D-mannose against type 1 fimbriated bacteria (specifically E. coli and Salmonella spp.) while avoiding common metabolic interference pitfalls.
The Mechanism: this compound functions as a competitive antagonist , not a bacteriocidal agent. It mimics the mannosylated glycoprotein receptors (e.g., Uroplakin Ia) found on host epithelial cells. By saturating the FimH adhesin located at the tip of bacterial type 1 fimbriae, mannose prevents the "catch-bond" mechanism required for bacterial colonization.
Visualizing the Mechanism of Action
Figure 1: Competitive inhibition pathway.[1] Free mannose must be present in significant excess to outcompete the multivalent binding of FimH to host surface glycoproteins.
Phase 1: Assay Design & Concentration Parameters
Q: What concentration range should I screen?
A: You must distinguish between affinity (
Recommended Titration Table:
| Application | Starting Conc. Range | Target IC50 (Approx.) | Notes |
| Yeast Agglutination | 0.5% - 2.5% (w/v) | ~50 mM | robust visual endpoint; standard QC step. |
| Hemagglutination (HAI) | 0.1 - 100 mM | ~0.5 - 2 mM | Varies heavily by RBC source (Guinea Pig is gold standard). |
| Epithelial Adhesion | 1 - 100 mg/mL | ~0.5 mg/mL (Adhesion)~50 mg/mL (Biofilm) | High concentrations required to disrupt established biofilms [1]. |
| In Vivo (Murine) | 5% - 20% (w/v) in water | N/A | Rapid renal clearance requires high oral dosing. |
Critical Note: If you require nanomolar potency, D-mannose is insufficient. You must use synthetic mannosides like heptyl-alpha-D-mannose (HM) , which utilizes the "tyrosine gate" of the FimH pocket for hydrophobic stacking, increasing affinity by ~100-fold [2].
Phase 2: Experimental Execution & Protocols
Q: My bacteria are growing, but they aren't binding to the control. Is my mannose bad?
A: It is likely not the mannose, but your bacterial culture conditions . FimH expression is subject to Catabolite Repression .
The Glucose Repression Trap: If you grow E. coli in high-glucose media (e.g., standard DMEM or LB with added glucose), the cAMP levels drop, preventing the CRP-cAMP complex from activating fim operon transcription. You are essentially phenotypically silencing the target [3].
Protocol: Inducing FimH Expression
-
Inoculation: Pick a single colony into 5 mL Luria Broth (LB) without glucose .
-
Incubation: Incubate at 37°C for 24–48 hours.
-
Static vs. Shaking:
-
Standard:Static incubation (no shaking) strongly favors piliation (FimH expression).
-
Alternative: Mild shaking (100 rpm) is acceptable, but vigorous aeration often shears fimbriae or suppresses expression.
-
-
Passage: Passaging the strain 2–3 times in static LB maximizes type 1 fimbriae production.
Q: How do I validate FimH expression before adding mannose?
A: Perform a Yeast Agglutination Test immediately before your main assay.
-
Reagents: 5% suspension of Saccharomyces cerevisiae (baker's yeast) in PBS.
-
Method: Mix 20 µL bacteria + 20 µL yeast on a glass slide.
-
Result: Visible clumping within 30 seconds = FimH Positive.
-
Control: Add 50 mM D-mannose. Clumping should dissolve/prevent. If it does not, the aggregation is non-specific (FimH-independent) [4].
Phase 3: Troubleshooting & Data Interpretation
Q: I see increased bacterial growth in my biofilm assay with mannose. Why?
A: You are feeding the bacteria. E. coli can metabolize D-mannose as a carbon source.[2]
-
The Issue: In long-term assays (>4 hours), the anti-adhesion effect is overtaken by the metabolic growth advantage.
-
The Fix:
-
Shorten Assay Window: Measure adhesion at 1–2 hours, before significant replication occurs.
-
Use Metabolic Inhibitors: Perform the assay in PBS or minimal media lacking other carbon sources, or use metabolically stable analogs (e.g., methyl-alpha-D-mannoside).
-
Check pH: Mannose fermentation produces acid. Ensure your media is buffered (HEPES) to prevent pH-induced detachment artifacts.
-
Troubleshooting Logic Flow
Figure 2: Step-by-step diagnostic workflow for failed inhibition assays.
References
-
Cusumano, C. K., et al. (2011). "Treatment and prevention of urinary tract infection with orally active FimH inhibitors." Science Translational Medicine. Available at: [Link]
-
Wellens, A., et al. (2008).[3] "Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH–oligomannose-3 complex." PLoS ONE. Available at: [Link][3]
-
Müller, C. M., et al. (2009). "Type 1 fimbriae, a colonization factor of uropathogenic Escherichia coli, are controlled by the metabolic sensor CRP-cAMP."[4][5] PLoS Pathogens. Available at: [Link]
-
Mirelman, D., et al. (1980).[6] "Screening of bacterial isolates for mannose-specific lectin activity by agglutination of yeast." Journal of Clinical Microbiology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mannose inhibition of Escherichia coli adherence to urinary bladder epithelium: comparison with yeast agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Type 1 Fimbriae, a Colonization Factor of Uropathogenic Escherichia coli, Are Controlled by the Metabolic Sensor CRP-cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type 1 fimbriae, a colonization factor of uropathogenic Escherichia coli, are controlled by the metabolic sensor CRP-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
controlling anomeric selectivity in alpha-D-mannose synthesis
Technical Support Center: Precision Control of -D-Mannosylation
Case ID: MAN-ALPHA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Glycosylation Support Hub
Welcome. You are likely here because your mannosylation reaction yielded an intractable mixture of anomers, a hydrolyzed donor, or a stubborn orthoester. Unlike glucose, where the
While the Anomeric Effect thermodynamically favors the
The Core Mechanism: Neighboring Group Participation (NGP)[1][2][3]
The "Happy Path" to -Mannose
To exclusively form the
-
Activation: The promoter activates the leaving group (LG).
-
Stabilization: The C-2 acyl group attacks the oxocarbenium ion from the bottom (
-face), forming a five-membered dioxolenium (acetoxonium) ion . -
Displacement: The acceptor (nucleophile) attacks the anomeric carbon from the top (
-face), breaking the ring and yielding the 1,2-trans -mannoside.
Visualizing the Pathway
Figure 1: The C2-acyl directed pathway. The dioxolenium intermediate effectively blocks the
Standard Operating Procedure (SOP)
Protocol: Trichloroacetimidate -Mannosylation
Best for: Robust synthesis with acid-stable acceptors.
| Parameter | Specification | Rationale |
| Donor | 2-O-Acetyl/Benzoyl-3,4,6-tri-O-benzyl-D-mannosyl trichloroacetimidate | C2-ester is mandatory for NGP.[1] |
| Solvent | DCM (Dichloromethane) or Et₂O (Diethyl Ether) | DCM is standard; Ether enhances |
| Temperature | -40°C to 0°C | Low temp prevents decomposition but must be warm enough to rearrange orthoesters. |
| Promoter | TMSOTf (0.01 - 0.1 equiv) | Strong Lewis acid required to activate imidate and rearrange kinetic orthoesters. |
| Molecular Sieves | 4Å (Activated) | Critical: Water competes with the acceptor, leading to hydrolysis (hemiacetal). |
Step-by-Step Workflow:
-
Drying: Co-evaporate Donor and Acceptor with toluene (3x). Dry 4Å molecular sieves under high vacuum with heat (>200°C) for 3 hours.
-
Setup: Dissolve Donor (1.2 equiv) and Acceptor (1.0 equiv) in dry DCM under Argon/Nitrogen. Add activated sieves. Stir for 30 mins to ensure anhydrous conditions.
-
Activation: Cool to -40°C . Add TMSOTf (0.05 equiv) dropwise.
-
Monitoring: Warm slowly to 0°C . Monitor by TLC.[2]
-
Note: If you see a spot slightly more polar than the product, it is likely the Orthoester . Do not quench yet.
-
-
Rearrangement: If orthoester persists, stir at room temperature for 1-2 hours. The Lewis acid will catalyze the rearrangement to the thermodynamic
-glycoside. -
Quench: Add Et₃N (Triethylamine) to neutralize. Filter through Celite.[2]
Troubleshooting Guide (FAQ)
Issue 1: "I isolated a product that is acid-labile and has weird NMR signals."
Diagnosis: You formed the 1,2-Orthoester . Cause: The acceptor attacked the central carbon of the dioxolenium ion (kinetic trap) rather than the anomeric carbon (thermodynamic product). Solution:
-
Do not discard. Dissolve the orthoester in DCM.
-
Treat with catalytic TMSOTf or BF₃[3]·OEt₂.
-
Stir at Room Temperature. This forces the rearrangement to the stable
-mannoside.
Issue 2: "I am seeing significant -mannoside formation."
Diagnosis: Loss of NGP or Solvent Interference. Root Cause Analysis:
-
Did you use a C2-Ether (e.g., Benzyl)? Without a C2-ester, you lose NGP. You are relying solely on the anomeric effect.
-
Did you use Acetonitrile? Nitrile solvents can form
-nitrilium ions, which block the -face and force -attack. Corrective Action:
-
Switch Solvent: Use Diethyl Ether or Toluene. Ether coordinates the oxocarbenium from the
-face, assisting -formation. -
Switch Protecting Group: Re-synthesize donor with a C2-Benzoate (Bz) or Acetate (Ac).
Issue 3: "My donor hydrolyzed back to the hemiacetal."
Diagnosis: Moisture contamination. Solution:
-
Sieve Activation: Flame-drying sieves under vacuum is non-negotiable. Microwave drying is often insufficient for glycosylation.
-
Schlenk Technique: Ensure the reaction is under positive pressure of inert gas.
-
Reagent Quality: Check your TMSOTf. If it is dark/black, it is hydrolyzed and ineffective. Distill or buy fresh.
Advanced Logic: The Decision Matrix
Use this logic flow to determine your experimental conditions.
Figure 2: Troubleshooting decision tree for optimizing reaction conditions.
References
-
Dalal Institute. The Neighbouring Group Mechanisms. (Mechanism of NGP and retention of configuration).
-
American Chemical Society. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. (Detailed mechanistic insight into acyl participation).
-
National Institutes of Health (PMC). Glycosylation of a Newly Functionalized Orthoester Derivative. (Orthoesters as intermediates and side products).[4][5]
-
Canadian Journal of Chemistry. Controlling the stereoselectivity of glycosylation via solvent effects. (Ether vs. Acetonitrile effects on selectivity).[3][6]
-
Schmidt, R. R., & Michel, J.Facile Synthesis of
- and -O-Glycosyl Imidates. (The foundational Trichloroacetimidate protocol).
Technical Support Center: Alpha-D-Mannose Stability & Handling
Topic: Resolving Hygroscopic Issues with Alpha-D-Mannose Powder
Introduction
Welcome to the Technical Application Center. If you are accessing this guide, you are likely facing the "sticky sugar" paradox: this compound is essential for glycosylation engineering and metabolic studies, yet its hygroscopic nature often turns free-flowing powder into an unusable brick.[1]
This guide moves beyond basic storage advice. It dissects the thermodynamics of moisture sorption, provides a validated recovery protocol for caked material, and establishes a self-validating system for analytical integrity.
Module 1: Immediate Troubleshooting (The "Brick" Scenario)
Q: My this compound container is a solid block. Is it degraded? Can I recover it?
A: It is likely not degraded , but it has undergone sintering .[1] this compound is highly hygroscopic.[1] When the relative humidity (RH) exceeds its Critical Relative Humidity (CRH), water vapor adsorbs onto the crystal lattice, forming a saturated solution film on the particle surface.[1] When the temperature drops or humidity fluctuates, this film recrystallizes, forming solid bridges between particles (sintering).[1]
Unless the powder has turned yellow/brown (Maillard reaction) or smells fermented, it is chemically stable and recoverable.[1]
Protocol: Vacuum Desiccation Recovery
Use this protocol to revert caked mannose to a usable powder without inducing thermal degradation.
Prerequisites: Vacuum oven, mortar/pestle (pre-warmed), desiccator.
-
Mechanical Break-up:
-
Vacuum Drying Cycle:
-
Transfer chunks to a glass petri dish or wide-mouth beaker.
-
Set Oven Temp: 40°C (Well below the melting point of ~133°C to prevent caramelization).
-
Vacuum: < 10 mbar.[1]
-
Duration: 12–24 hours.
-
-
Pulverization & Annealing:
-
Verification:
-
Perform a Karl Fischer (KF) titration.[1] Target water content: < 0.5% w/w .
-
Module 2: The Mechanism of Hygroscopicity
Q: Why does this happen so fast?
A: The kinetics of water uptake in saccharides follows a specific pathway. Understanding this helps you design better storage protocols.[1]
Visualization: The Hygroscopic Cascade The following diagram illustrates the transition from surface adsorption to deliquescence.[1]
Caption: The progression of moisture-induced physical instability in saccharide powders.[1]
Module 3: Analytical Integrity & Weighing
Q: How do I weigh it accurately if it absorbs water during the process?
A: Standard weighing is insufficient. You must use Gravimetric Extrapolation or Weighing by Difference in a controlled environment.[1]
The Problem: If you place this compound on a balance pan, the readout will drift upwards. A 100mg sample can absorb 1-2mg of water in minutes at 60% RH, introducing a 1-2% error in your molarity calculations.[1]
The Solution: The "Weighing by Difference" Protocol
| Step | Action | Rationale |
| 1 | Equilibrate | Acclimate the closed container and the receiving vessel to the balance temperature. |
| 2 | Tare Vessel | Place the receiving vessel (e.g., volumetric flask) on the balance. Tare. |
| 3 | Transfer | In a low-humidity zone (or quickly), transfer powder to the vessel. |
| 4 | Cap & Weigh | Immediately cap the vessel. Record the weight. |
| 5 | Correction | Calculate Molarity using the Dry Weight Basis formula below. |
Formula: Dry Weight Correction
Module 4: Advanced Insight (Anomerization)
Q: Does moisture affect the chemical identity (Alpha vs. Beta)?
A: Yes, potentially. Commercially supplied Mannose is typically This compound .[1] In solution, it undergoes mutarotation to reach an equilibrium of ~65% Alpha and ~35% Beta.
If your powder gets wet enough to form a solution film (as shown in the diagram above), mutarotation begins on the particle surface.[1] When you dry it back down, you may have a mixture of anomers on the surface.[1]
-
Impact: This generally does not affect metabolic studies (cells transport both).[1]
-
Risk: It will alter specific optical rotation values (
) during QC checks, leading to false "purity failure" flags.[1]
Module 5: Storage & Prevention Strategy
Q: What are the mandatory storage conditions?
A: You must maintain the environment below the Operational CRH .
Data Table: Storage Parameters
| Parameter | Specification | Notes |
| Temperature | 4°C to 25°C | Avoid cycling.[1] Cold storage is good, but warm up before opening to prevent condensation.[1] |
| Primary Container | Amber Glass or HDPE | Must have a teflon-lined screw cap.[1] |
| Secondary Containment | Desiccator Cabinet | Silica gel or molecular sieves required.[1] |
| Operational CRH | < 40% RH | While pure sugars often have CRH ~80%, surface impurities and amorphous regions lower this drastically.[1] |
| Headspace | Nitrogen Flush | Recommended for long-term storage to displace humid air.[1] |
Module 6: Workflow Visualization
Decision Tree: Handling this compound Use this logic flow to determine the correct handling procedure for your experiment.
Caption: Operational decision tree for handling hygroscopic reagents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18950, D-Mannose.[1] Retrieved from [Link][1]
-
Hu, X., et al. (2016). D-Mannose: Properties, Production, and Applications: An Overview.[1] Comprehensive Reviews in Food Science and Food Safety. (Contextual grounding on physical properties).
-
Waterman, K. C., & MacDonald, B. C. (2010). Package selection for moisture protection for solid oral dosage forms.[1] Journal of Pharmaceutical Sciences.[1] (Basis for CRH and packaging guidelines).
-
Cochrane Kidney and Transplant Group (2022). D-mannose for preventing and treating urinary tract infections.[1][2][3] National Institutes of Health.[1] (Grounding for biological application and stability in formulation). Retrieved from [Link]
-
Lipasek, R. A., et al. (2011). Effect of temperature and humidity on the stability of amorphous sugars.[1] Journal of Pharmaceutical Sciences.[1] (Basis for sintering mechanism).[1]
For further assistance, please contact the Application Science Division with your specific Lot Number.[1]
Sources
Technical Support Center: Alpha-D-Mannose Activation & Donor Stabilization
Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Side Reactions in Mannosyl Donor Synthesis & Coupling
Executive Summary: The Kinetic Landscape of Mannose
Alpha-D-mannose is a cornerstone of N-glycan synthesis. While the axial C2-hydroxyl group provides a natural thermodynamic preference for the
"Activation" in this context refers to two distinct phases, both prone to specific failures:
-
Phase I (Donor Synthesis): Converting the hemiacetal (Man-OH) to a leaving group (Man-LG).
-
Primary Risk: Chapman Rearrangement (Imidates), Aglycone Transfer (Thioglycosides).
-
-
Phase II (Donor Activation/Coupling): Promoting the Man-LG to an oxocarbenium ion for glycosylation.
-
Primary Risk: Orthoester formation, Elimination (Glycals), Hydrolysis.
-
This guide provides the protocols and mechanistic insights required to navigate these energy landscapes without falling into thermodynamic traps.
Diagnostic Workflow: Identifying the Failure Mode
Before altering your protocol, identify the specific side reaction using this diagnostic table.
| Observation (NMR/TLC) | Likely Side Reaction | Phase | Root Cause |
| New Amide N-H signal (~6.5-7.0 ppm) | Chapman Rearrangement | Synthesis | Base too strong (DBU) or reaction time too long. |
| Olefinic protons (~6.0 ppm) | Elimination (Glycal) | Synthesis | Excessive base or high temperature during activation. |
| High Polarity Spot (TLC) | Hydrolysis | Both | Wet solvent or insufficient scavenger (molecular sieves). |
| Peak at ~90-110 ppm (C1) with no coupling to H2 | Orthoester | Coupling | C2-acyl participation with insufficient acid catalysis. |
| Acceptor-S-Aryl product | Aglycone Transfer | Coupling | Thioglycoside activation without acid scavenger. |
Module A: The Trichloroacetimidate (Schmidt) Protocol
The Gold Standard for Mannosylation, but prone to rearrangement.
The Core Problem: Chapman Rearrangement
The trichloroacetimidate (TCA) leaving group is thermodynamically unstable. Under basic conditions or heat, the oxygen-tethered imidate rearranges to the nitrogen-tethered trichloroacetamide, which is glycosylatingly inert .
Visualization: The Rearrangement Trap
Figure 1: The kinetic competition between stable donor formation and the irreversible Chapman rearrangement.
Optimized Protocol: Kinetic Control
To minimize rearrangement, we must use a base strong enough to deprotonate the anomeric -OH but weak enough to prevent the [3,3]-sigmatropic rearrangement.
Reagents:
-
Trichloroacetonitrile (
): 10 equiv. -
Base: Potassium Carbonate (
) is superior to DBU/NaH for mannose. -
Solvent: Dry DCM (Dichloromethane).
Step-by-Step:
-
Drying: Dissolve 1.0 equiv of 2,3,4,6-tetra-O-benzyl-D-mannopyranose in dry DCM. Add activated 4Å molecular sieves. Stir for 30 min under Argon.
-
Reagent Addition: Add 10.0 equiv of
. -
Catalysis (The Critical Step): Add 5.0 equiv of anhydrous
.-
Why?
is a heterogeneous mild base. It slows the reaction (2-4 hours vs 10 min with DBU) but nearly eliminates rearrangement.
-
-
Monitoring: TLC every 30 mins. Look for the conversion of the polar hemiacetal to the less polar imidate (
in 3:1 Hex/EtOAc). -
Filtration: Once complete, immediately filter through a Celite pad to remove the base.
-
Concentration: Evaporate solvent at
. Do not heat.-
Note: The
-imidate is usually favored due to the anomeric effect.
-
Module B: The Thioglycoside Protocol
Excellent stability, but prone to "Aglycone Transfer".
The Core Problem: Aglycone Transfer
During activation (e.g., with NIS/TfOH), the activated sulfide leaving group (e.g., -SPh) can act as a nucleophile, attacking the oxocarbenium ion or the acceptor, effectively "capping" the reaction.
Solution: The "DMP" Strategy
Replace the standard thiophenyl (-SPh) or thioethyl (-SEt) group with 2,6-dimethylthiophenol (SBMP) .
-
Mechanism: The steric bulk of the two methyl groups ortho to the sulfur atom prevents the sulfur from acting as a nucleophile after it leaves, shutting down the transfer pathway.
Module C: Coupling & Orthoester Suppression
The "Dead-End" during Glycosylation.
The Core Problem: Orthoester Formation
If your mannosyl donor has an acyl group (e.g., Acetyl, Benzoyl) at C2, the neighboring group participation (NGP) stabilizes the oxocarbenium ion via a dioxolenium intermediate.
-
The Trap: If the acceptor attacks the central carbon of the dioxolenium ring instead of the anomeric carbon, an orthoester is formed.
Visualization: The Orthoester Fork
Figure 2: The bifurcation of the reaction pathway when C2-acyl groups are present.
Troubleshooting Guide: Preventing Orthoesters
-
Switch Protecting Groups: If
-selectivity is required, avoid C2-acyl groups entirely. Use C2-benzyl (ether). The anomeric effect will drive -selectivity without the risk of orthoesters. -
Solvent Effect: If C2-acyl is mandatory, use Dichloromethane rather than THF or Ether. Ether solvents stabilize the oxocarbenium ion in a way that can favor orthoester persistence.
-
Acid Catalyst: Orthoesters can rearrange to the glycoside under acidic conditions. If you isolate an orthoester, re-submit it to the reaction conditions with slightly higher TMSOTf concentration to force the rearrangement to the thermodynamic glycoside.
FAQ: Rapid Fire Troubleshooting
Q: My imidate donor decomposes on the silica column. A: Imidates are acid-sensitive. Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize surface acidity before loading your sample.
Q: I see a 50:50 mixture of alpha/beta anomers. A: You likely lack a directing group.
-
For Alpha-selective : Use ether protection (Benzyl) and non-coordinating solvents (Ether/DCM).
-
For Beta-selective : This is difficult for mannose. Use a 4,6-O-benzylidene acetal to lock the conformation (Crich Beta-Mannosylation) and activate with BSP/Tf2O at -60°C.
Q: Can I store the activated imidate? A: Yes, but only at -20°C under Argon. At room temperature, the Chapman rearrangement proceeds slowly but surely.
References
-
Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link
-
Codée, J. D., et al. (2011). Thioglycosides in Sequential Glycosylation Strategies. Chemical Society Reviews. Link
-
Deng, S., et al. (1999). Minimizing Aglycone Transfer in Thioglycoside Activation. Journal of Organic Chemistry. Link
-
Garrido, L., et al. (2016). Orthoesters formation leading to mismatched Helferich glycosylations. Carbohydrate Research. Link
improving stability of alpha-D-mannose solutions for HPLC
Topic: Improving Stability & Chromatographic Consistency of Alpha-D-Mannose Solutions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Mutarotation Paradox
Welcome to the technical support hub for carbohydrate analysis. If you are working with this compound, you are likely facing a "stability" issue that is actually a kinetic phenomenon known as mutarotation .
Unlike stable small molecules, this compound in solution is a dynamic target. Upon dissolution, the
The symptoms in your data:
-
Split Peaks: One injection yields two peaks that vary in ratio over time.
-
Broadening: A single, fat peak that ruins resolution.
-
Quantification Drift: Area counts decrease over days (often microbial, not chemical).
-
Column Death: Rapid loss of retention on amino-functionalized columns.
This guide addresses these issues through three technical modules.
Module 1: Sample Preparation & The Equilibrium Protocol
Q: Why does my "pure" this compound standard show two peaks?
A: Because it is no longer pure the moment it touches water.
In aqueous solution, D-mannose exists as an equilibrium mixture.[2] The
-
The Science: The ring opens to the free aldehyde form and re-closes.[1]
-
The Ratio: At equilibrium (
), D-Mannose stabilizes at approximately 67% -anomer and 33% -anomer . This is distinct from glucose, which favors the -anomer.
Q: How do I ensure calibration consistency?
A: You must force the standard to equilibrium before injection.
If you inject a freshly prepared solution immediately, you are injecting mostly
Standardization Protocol:
-
Dissolution: Dissolve the solid standard in the aqueous portion of your mobile phase.
-
Equilibration: Allow the solution to stand at room temperature for 24 hours prior to the first injection. Alternatively, heat at
for 2 hours to accelerate equilibrium. -
Verification: Ensure the peak area ratio (
: ) is constant between two injections spaced 1 hour apart.
Module 2: Chromatographic Method Optimization
Q: How do I merge the split peaks into a single quantification peak?
A: You must manipulate the Deborah Number of the system—essentially, make the interconversion rate faster than the separation rate.
If the HPLC column separates the anomers faster than they can interconvert, you get two peaks. To get one peak, you must accelerate the interconversion (mutarotation) so the detector sees a time-averaged single species.
The Solution: Thermal Acceleration Raising the column temperature increases the rate of ring-opening/closing.
| Temperature | Result | Mechanism |
| 20–30°C | Split/Doublet Peaks | Separation speed > Mutarotation speed. |
| 40–50°C | Broad "Saddle" Peak | Separation speed |
| 60–80°C | Single Sharp Peak | Mutarotation speed >> Separation speed. The anomers coalesce. |
Recommendation: Set column oven to 60°C–80°C (ensure column compatibility). This is the industry standard for reducing sugar quantification.
Q: My amino column is losing retention and turning yellow. Why?
A: You are witnessing the Maillard Reaction (Schiff Base Formation) inside your column.
Primary amine (
-
Consequence 1: Irreversible loss of analyte (low recovery).
-
Consequence 2: Modification of the stationary phase (loss of retention).
The Fix: Switch Stationary Phases.
-
Best: Polymer-based Amino columns (more chemically stable) or Amide-functionalized silica (does not form Schiff bases).
-
Alternative: Ligand Exchange columns (Calcium or Lead form) operating at
(uses water only, no acetonitrile).
Module 3: Storage & Biological Stability
Q: My peak area is disappearing, but no new peaks appear. Is it hydrolysis?
A: It is likely microbial consumption . Mannose is a prime carbon source for bacteria. In pure water or low-organic buffers, bacteria will consume the sugar within 24-48 hours at room temperature.
Q: Can I use sodium azide?
A: Only if your detection method allows it.
-
UV/RI Detection: Yes, add 0.05% (w/v) Sodium Azide (
) . It is invisible to Refractive Index (RI) and Evaporative Light Scattering (ELSD) detectors. -
Mass Spec (LC-MS): NO. Azide suppresses ionization and contaminates the source. Use 0.2
m sterile filtration and store at or .
Visual Troubleshooting Guides
Workflow 1: The Mutarotation Equilibrium
This diagram illustrates the kinetic pathway that causes peak splitting.
Caption: The kinetic pathway of mutarotation. The open-chain intermediate is the pivot point for anomeric interconversion.
Workflow 2: HPLC Troubleshooting Decision Tree
Follow this logic to resolve peak shape issues.
Caption: Decision matrix for diagnosing split peaks and retention loss in mannose analysis.
Summary of Recommendations
| Parameter | Recommendation | Reason |
| Column Temperature | 60°C – 80°C | Accelerates mutarotation to merge anomer peaks into one. |
| Stationary Phase | Amide or Polymer-Amino | Prevents Schiff base formation (sample loss/column damage). |
| Sample Storage | -20°C or 0.05% Azide | Prevents rapid microbial degradation. |
| Prep Time | 24h wait or 2h @ 40°C | Ensures |
References
-
NIST Webbook. (2023). D-Mannose Stereochemistry and Properties. National Institute of Standards and Technology. [Link]
-
Shodex HPLC Support. (2024). Prevention of Anomer Separation in Sugar Analysis. Showa Denko K.K. [Link]
-
Waters Corporation. (2022). Carbohydrate Analysis: Column Selection Guide. [Link]
-
Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry. [Link]
-
Agilent Technologies. (2020). Analysis of Sugars by HPLC: Troubleshooting Guide. [Link]
Sources
purification strategies for alpha-D-mannose from reaction mixtures
Ticket ID: MAN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Introduction: The Challenge of Mannose Isolation
Welcome to the Technical Support Center. You are likely here because isolating high-purity
This guide moves beyond generic protocols to address the critical failure points :
-
Epimeric Separation: Separating Mannose from Glucose (C2 epimers) requires specific ligand-exchange mechanisms, not standard silica chromatography.
-
Anomeric Control: You want the
-anomer, but in solution, it mutarotates. Crystallization is the only step that "locks" the -form. -
Viscosity & Kinetics: Sugar separations are diffusion-limited; temperature control is not optional.
Module 1: Pre-treatment & Clarification (The "Dirty" Phase)
User Issue: "My column pressure is spiking, and the resin is fouling immediately."
Root Cause Analysis
Raw reaction mixtures (hydrolysates) contain proteins, salts, and colored degradation products (like HMF). Ligand exchange resins (calcium form) are extremely sensitive to:
-
Multivalent ions (Fe³⁺, Mg²⁺): These displace the Ca²⁺ on the resin, destroying selectivity.
-
Proteins/Peptides: These coat the resin beads, blocking pore access.
Protocol: The "Defense-in-Depth" Pre-treatment
| Step | Technique | Target Impurity | Critical Parameter |
| 1 | Activated Carbon | Color bodies, hydrophobic peptides | pH 4.5–5.0, 60°C contact time (30 min) |
| 2 | Microfiltration | Suspended solids, carbon fines | 0.22 |
| 3 | Cation Exchange (H⁺) | Proteins, Amino acids, Metal ions | Strong Acid Cation (SAC) in H⁺ form |
| 4 | Anion Exchange (OH⁻) | Organic acids (sulfate, phosphate), Molybdates | Weak Base Anion (WBA) or Strong Base Anion (SBA) |
Technical Note: If your source is a Molybdate-catalyzed epimerization , Step 4 is critical. Molybdate forms complexes with sugars that will permanently foul calcium-based chromatographic columns.
Module 2: Chromatographic Separation (The "Selectivity" Phase)
User Issue: "I cannot separate Mannose from Glucose/Galactose using standard silica columns."
The Solution: Ligand Exchange Chromatography (LEC)
Standard normal-phase silica separates based on polarity. Since glucose and mannose have identical polarity, silica fails. You must use Ligand Exchange , which separates based on the geometry of hydroxyl groups .
Mechanism
-
Resin: Strong Acid Cation (SAC) resin (8% cross-linkage) loaded with Calcium (Ca²⁺) .
-
Interaction: The Ca²⁺ ion forms a coordination complex with hydroxyl groups.
-
Selectivity: Mannose (axial-equatorial-axial sequence at C1-C2-C3) forms a weaker complex with Ca²⁺ than Glucose or Galactose. Therefore, Mannose elutes FIRST (or differently depending on the specific resin matrix, but typically weaker binding = faster elution in pure exclusion modes, though in LEC mixed modes, mannose often interacts more strongly than glucose due to the ax-eq sequence offering a better binding site for Ca2+ in specific conformations. Correction: In Ca2+ columns (e.g., Bio-Rad HPX-87C), Mannose usually elutes after Glucose because the axial-equatorial-axial arrangement complexes stronger with Calcium than the equatorial-equatorial arrangement of Glucose).
Correction on Elution Order:
-
Glucose: Elutes EARLIER (Weaker interaction).
-
Mannose: Elutes LATER (Stronger interaction with Ca²⁺).
Experimental Protocol: Ca²⁺ Column Setup
-
Resin Selection:
-
Industrial/Food Grade: Dowex Monosphere 99 Ca / Purolite PCR642Ca.
-
Analytical: Bio-Rad Aminex HPX-87C.
-
-
Mobile Phase: Degassed, deionized water (18 M
). NO BUFFERS. -
Temperature (CRITICAL): Maintain column at 80°C – 85°C .
-
Why? High temp reduces viscosity (improving mass transfer) and speeds up the mutarotation kinetics, ensuring the anomers don't split into two peaks, which would broaden the band.
-
-
Flow Rate: 0.5 – 0.6 mL/min (for analytical 300mm columns).
Caption: Decision tree for resin selection and basic process flow for chromatographic separation.
Module 3: Crystallization (The "Polishing" Phase)
User Issue: "I have a pure syrup, but it won't crystallize. It just turns into a sticky oil."
The "Purity Threshold" Rule
Crystallization is a purification step, but it requires a minimum starting purity. If your mannose purity is < 85% , it will likely oil out. You must use chromatography (Module 2) to reach this threshold first.
Why Alpha?
In solution, mannose is a mixture of
Step-by-Step Crystallization Protocol
-
Concentration: Evaporate the mannose fraction to a thick syrup (approx. 75-80% Brix).
-
Solvent Addition:
-
Add Ethanol or Acetic Acid to the warm syrup (60°C).
-
Ratio: 3:1 to 4:1 (Solvent : Syrup volume).
-
Note: Acetic acid yields harder, purer crystals but is harder to remove. Ethanol is standard.
-
-
Seeding (Mandatory):
-
Cool to 40°C.
-
Add pure
-D-mannose seed crystals (0.1% w/w). -
Without seeds, mannose tends to super-saturate and form a glass.
-
-
Cooling Profile:
-
Slow cooling is essential. 40°C
20°C over 12 hours. -
Agitation: Very slow stirring to prevent crystal breakage.
-
-
Harvest: Centrifuge or filter. Wash with cold absolute ethanol.
Module 4: Analytical Validation & FAQs
User Issue: "My specific rotation is +15°, but the literature says
The Mutarotation Trap
No. Your product is likely pure, but you measured it too late.
When you dissolve pure
Validation Protocol:
-
HPLC: Use the Ca²⁺ column described in Module 2. Ensure a single peak (Mannose) distinct from Glucose.[4]
-
Melting Point: 133°C (for
-form). -
Optical Rotation: If you must measure
, dissolve the sample and measure immediately (extrapolate to t=0) or allow to reach equilibrium and compare to +14.2°.
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Double peaks in HPLC | Temperature too low | Increase column temp to >80°C to merge anomer peaks. |
| Resin turns brown/black | Maillard reaction / Protein fouling | Regenerate resin with 0.1M Ca(NO₃)₂ or replace. Improve pre-treatment.[5] |
| Low Yield in Crystallization | Water content too high | Increase Ethanol ratio. Ensure syrup is >80% solids before solvent addition. |
| Glucose contamination | Column overloaded | Reduce injection volume. Decrease flow rate to 0.4 mL/min. |
References
-
Industrial Purification from Biomass
-
Chromatographic Mechanism
-
Crystallization Strategies
- Title: Preparation of D-Mannose (NIST Research Paper RP1357).
-
Source: Journal of Research of the National Bureau of Standards.
-
Link:[Link]
-
Resin Technology
Sources
- 1. chegg.com [chegg.com]
- 2. A scientist wants to determine the percentage of α-D-mannose and ... | Study Prep in Pearson+ [pearson.com]
- 3. chegg.com [chegg.com]
- 4. US4837315A - Process for separating glucose and mannose with CA/NH4 - exchanged ion exchange resins - Google Patents [patents.google.com]
- 5. CN103497221A - Preparation method for D-mannose crystals - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. shodexhplc.com [shodexhplc.com]
- 9. ads-tec.co.jp [ads-tec.co.jp]
optimizing temperature conditions for alpha-D-mannose crystallization
Technical Guide: Optimizing Temperature Conditions for -D-Mannose Crystallization
Executive Summary & Core Directive
Crystallizing
This guide moves beyond basic recipes. It provides a self-validating framework to optimize temperature profiles based on the specific thermodynamics of your system.
The Science of the Process (The "Why")
To troubleshoot, you must visualize the invisible molecular dynamics.
The Anomeric "Pump" Mechanism
In an aqueous solution at 20°C, D-mannose exists roughly as 67%
-
Crystallization: Only the
-form fits into the crystal lattice efficiently. -
Depletion: As
-mannose crystallizes, the solution becomes depleted of the -form. -
Re-equilibration: The system forces the
-form to convert to the -form to restore equilibrium.
The Critical Failure Point: This conversion (
Visualization: The Mutarotation-Crystallization Loop
Figure 1: The kinetic bottleneck. Successful crystallization requires the Mutarotation rate to match or exceed the Crystallization rate.
Troubleshooting Guide (Q&A)
Issue 1: "My solution turns into a cloudy oil/goo instead of crystals."
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). You have entered the "metastable zone" too deeply and too quickly. The system has separated into a solvent-rich phase and a solute-rich "oil" phase.[1] This oil often solidifies into an amorphous glass, not a crystal.
Corrective Action:
-
Reduce Supersaturation: Your initial concentration is likely too high for the operating temperature.
-
Raise the Temperature: Re-heat the mixture until the oil redissolves.
-
Implement Seeding: Do not rely on spontaneous nucleation. Cool to the metastable limit (Cloud Point), then add 0.1% w/w pure
-D-mannose seeds. -
Add an Antisolvent Slowly: If using ethanol/water, add the ethanol after seeding, and do it extremely slowly to prevent local regions of high supersaturation.
Issue 2: "I have crystals, but the yield is significantly lower than theoretical predictions."
Diagnosis: Mutarotation Lag.
You cooled the batch too fast. The
Corrective Action:
-
Implement an Exponential Cooling Profile:
-
Initial Cooling: Slow (e.g., 1°C/hour) to encourage high-quality growth and allow mutarotation.
-
Final Cooling: Faster (e.g., 3-5°C/hour) once the surface area of crystals is large enough to consume the solute.
-
-
Hold Step: Add a "temperature hold" at 25-30°C for 4-6 hours before the final chill to 5°C. This gives the
kinetics time to "catch up."
Issue 3: "The crystals are extremely fine and hard to filter."
Diagnosis: Secondary Nucleation. You likely cooled rapidly or agitated too aggressively, causing the crystals to shatter or new nuclei to form spontaneously rather than growing on existing crystals.
Corrective Action:
-
Reduce Agitation: Use a low-shear impeller (e.g., hydrofoil) at the minimum speed required to keep solids suspended.
-
Seed at Higher Temperature: Add seeds closer to the saturation curve (low supersaturation) to promote growth over nucleation.
Validated Experimental Protocol
This protocol uses a Self-Validating approach. Instead of fixed temperatures, you will determine the Cloud Point (Metastable Limit) for your specific concentration.
Solvent System: Ethanol/Water (80:20 v/v is a common starting point for high yield, though pure water yields higher purity).
Step-by-Step Methodology
| Phase | Step | Action | Technical Rationale |
| 1. Dissolution | 1.1 | Dissolve D-mannose in water at 75°C. Concentration: ~2.5 g/mL (adjust based on desired batch size). | Ensure total destruction of any existing crystal memory (ghost nuclei). |
| 1.2 | (Optional) Add Activated Carbon (0.5% w/w), stir 30 min, filter hot. | Removes color bodies that can inhibit crystal growth faces. | |
| 2. MSZW Determination | 2.1 | Cool slowly (0.5°C/min) and observe closely. | Self-Validation: The temp where the solution first becomes slightly hazy is your Nucleation Limit . |
| 2.2 | Re-heat to 5°C above this haze point. | This is your Seeding Temperature . It ensures you are in the Metastable Zone. | |
| 3. Nucleation | 3.1 | Add Ethanol (antisolvent) if using, until solution is just below saturation. | Modulates solubility.[2] |
| 3.2 | Add | Provides a template for the | |
| 4. Growth & Mutarotation | 4.1 | Hold temperature for 1 hour. | Allows seeds to "heal" and start growing without dissolving. |
| 4.2 | Cool at 1-2°C per hour to 25°C. | Slow cooling matches the mutarotation rate ( | |
| 4.3 | Hold at 25°C for 4 hours. | Critical equilibration step for maximum yield. | |
| 5. Harvest | 5.1 | Cool rapidly to 4°C. | Squeezes out remaining solubility. |
| 5.2 | Filter and wash with cold Ethanol. | Removes mother liquor without dissolving the product. |
Data & Process Parameters
Solubility Behavior (Water/Ethanol System)
Note: Values are approximate and dependent on purity. Always determine your specific MSZW.
| Temperature (°C) | Solubility ( g/100g Water) | Mutarotation Rate ( | Risk of Oiling Out |
| 70°C | > 400 g | Very Fast | Low |
| 50°C | ~ 250 g | Fast | Moderate |
| 25°C | ~ 150 g | Moderate | High (if cooled fast) |
| 5°C | ~ 80 g | Slow | Very High |
Workflow Visualization
Figure 2: The Optimized Cooling Crystallization Workflow.
References
-
NIST. (n.d.). Preparation of d-Mannose. National Institute of Standards and Technology. Link
-
Gong, X., et al. (2012).[4][5] Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions.[4][5][6] Journal of Chemical & Engineering Data. Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Cures. Link
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
-
Isbell, H. S., & Pigman, W. W. (1937). Bromine oxidation and mutarotation measurements of the alpha-and beta-aldoses. Journal of Research of the National Bureau of Standards.[3] (Foundational work on mutarotation kinetics).
Validation & Comparative
1H-NMR Characterization of Alpha-D-Mannose Anomeric Protons
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The precise characterization of
This guide provides an authoritative technical framework for the
Part 1: The Anomeric Challenge (Technical Analysis)
The "Mannose Trap": Why Standard J-Analysis Fails
In many hexoses (e.g., D-glucose), the
However, D-mannose is the C-2 epimer of glucose .[1] The hydroxyl group at C-2 is axial, placing the
Consequence: Both anomers display small coupling constants (
Comparative Performance: NMR vs. Alternatives
How does
| Feature | Polarimetry | HPLC (RI/ELSD) | ||
| Specificity | High. Resolves | Low. Provides only a weighted average (specific rotation).[1] Cannot detect compensating impurities. | Medium. Separates anomers but requires authentic standards for retention time validation. | High. Distinct signals ( |
| Speed | Fast (< 10 min).[1] | Fast (Instant). | Slow (20-40 min run times).[1] | Slow (Requires high concentration or long scans).[1] |
| Structural Proof | Yes. Provides conformational data ( | No. | No. | Yes. |
| Sample Recovery | Yes (Non-destructive).[1] | Yes. | No (Destructive detectors often used).[1] | Yes. |
Part 2: Detailed Characterization Data
The following data serves as the Internal Standard for your analysis. Deviations from these values suggest derivatization, contamination, or solvent effects.[1]
Chemical Shift & Coupling Constants ( , 298 K)
| Anomer | Proton | Chemical Shift ( | Multiplicity | Coupling ( | Geometry ( |
| H-1 | 5.17 - 5.19 | Doublet ( | 1.7 - 1.8 | Eq - Eq | |
| H-1 | 4.89 - 4.91 | 0.8 - 1.0 | Ax - Eq |
Diagnostic Insight: The
-anomer resonates significantly downfield (ppm) compared to the -anomer due to the deshielding effect of the axial anomeric hydroxyl group.[1]
Equilibrium Ratio (Mutarotation)
In aqueous solution (
- -Anomer: ~67%
- -Anomer: ~33%
-
Furanose forms: < 1% (Usually negligible in standard 1D
-NMR).[1]
Part 3: Experimental Protocol (Self-Validating)
Reagents & Equipment[1][3][4]
-
Solvent: Deuterium Oxide (
, 99.9% D).[1] Note: Avoid DMSO-d6 for quantitative anomeric ratio determination as OH proton coupling complicates the spectrum. -
Internal Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (
ppm).[1] -
Instrument: 400 MHz spectrometer or higher (600 MHz recommended for resolving higher-order multiplets).
Step-by-Step Methodology
Phase 1: Sample Preparation[1]
-
Weighing: Dissolve 5-10 mg of D-Mannose in 600
L of . -
Equilibration (Critical):
-
For Pure Anomer Characterization: Analyze immediately upon dissolution to see the kinetically favored form (usually the crystalline form starting material).[1]
-
For Quantitation: Allow the sample to sit at room temperature for >4 hours (or warm to 37°C for 30 mins) to reach mutarotation equilibrium.[1] This validates the identity; if the ratio stabilizes to ~67:33
, the substance is authentic D-mannose.[1]
-
Phase 2: Acquisition Parameters[1]
-
Pulse Sequence: zg30 (standard 30° pulse) or noesypr1d (if water suppression is needed, though usually unnecessary for dry sugar in high-quality
). -
Relaxation Delay (D1): Set
seconds. -
Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.[1]
-
Spectral Width: 0 - 10 ppm.[1]
Phase 3: Processing & Integration[1]
-
Phasing: Apply manual phasing. Autophasing often distorts the baseline around the large HDO (water) peak (
ppm), which is dangerously close to the -mannose signal ( ppm).[1] -
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Integration:
Part 4: Visualization & Logic[1]
Diagram 1: Analytical Workflow
This diagram outlines the decision process for characterizing the sample and validating the equilibration state.[1]
Caption: Workflow for distinguishing pure anomers from equilibrium mixtures and validating identity via mutarotation.
Diagram 2: Stereochemical Logic (The "J-Trap")
This diagram illustrates why Chemical Shift is the primary discriminator for Mannose, unlike Glucose.[1]
Caption: Logic tree demonstrating that small J-coupling is non-unique for Mannose anomers, requiring Chemical Shift differentiation.
References
-
Biological Magnetic Resonance Data Bank (BMRB). D-Mannose Spectral Data (Entry bmse000018).[1] University of Wisconsin-Madison.[1] Available at: [Link][1]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - D-Mannose 1H-NMR.[1] SDBS No. 1265.[1] Available at: [Link][1]
-
Roslund, M. U., et al. (2008).[1] Complete assignment of the 1H and 13C NMR spectra of five D-mannose-derived bicyclic orthoesters. Carbohydrate Research, 343(1), 101-112.[1]
-
Angyal, S. J. (1969).[1] The Composition and Conformation of Sugars in Solution.[1] Angewandte Chemie International Edition, 8(3), 157-166.[1] (Seminal work on anomeric ratios).
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Mannose Anomers
This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of mannose anomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles governing the separation of these closely related isomers. We will explore the causality behind experimental choices, present a robust, self-validating protocol, and provide comparative data to support your analytical endeavors.
Introduction: The Challenge of Mannose Anomers
D-Mannose, a C-2 epimer of glucose, is a physiologically significant monosaccharide involved in protein glycosylation and various biological recognition events. In aqueous solutions, mannose exists in a dynamic equilibrium between its cyclic pyranose forms: the α-anomer and the β-anomer. This process, known as mutarotation, involves the interconversion between the two forms via the open-chain aldehyde structure.[1][2] The α and β anomers are diastereomers, differing only in the stereochemistry at the anomeric carbon (C-1).
This subtle structural difference presents a significant analytical challenge.[1] For researchers studying glycan structure, enzyme kinetics, or developing mannose-based therapeutics, the ability to resolve and quantify these anomers is often critical. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high selectivity and sensitivity.[1]
The Principle of Anomeric Separation by HILIC
Separating highly polar, uncharged molecules like mannose anomers is difficult with traditional reversed-phase HPLC.[1][3] Therefore, the preferred method is Hydrophilic Interaction Liquid Chromatography (HILIC) .[3][4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of water.[1][6]
-
Mechanism of Retention: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase.[5][6] More polar analytes, like sugars, are more strongly retained in the aqueous layer and thus have longer retention times.[3]
-
Stationary Phase Selection: The most common stationary phases for sugar analysis are aminopropyl-bonded silica (NH2) or amide-bonded phases.[1][3][7][8] These phases provide the necessary hydrophilicity and selectivity for resolving sugar isomers.[8] The amino groups on the stationary phase interact with the hydroxyl groups of the sugars via hydrogen bonding, contributing to the separation.[8]
-
Anomer Selectivity: The separation of α- and β-mannose is based on the differential interaction of their anomeric hydroxyl groups with the stationary phase. The orientation of the hydroxyl group at the C-1 position (axial in α-D-mannose, equatorial in β-D-mannose) influences the overall polarity and the strength of the hydrogen bonding interactions, leading to different retention times. Typically, the β-anomer elutes slightly earlier than the α-anomer.
Experimental Protocol: A Self-Validating Method
This protocol provides a robust starting point for the separation of mannose anomers. It is designed to be self-validating by including system suitability parameters.
3.1. Sample Preparation
-
Stock Solution: Prepare a 10 mg/mL stock solution of D-Mannose in deionized water.
-
Mutarotation Equilibrium: Allow the solution to stand at room temperature for at least 24 hours to ensure it reaches mutarotational equilibrium (approximately 67% α-anomer and 33% β-anomer). The rate of mutarotation is influenced by temperature and pH.[9][10][11]
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
3.2. HPLC System and Conditions
| Parameter | Condition | Rationale |
| HPLC Column | Amino (NH2) Column (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent selectivity for polar carbohydrates via HILIC mechanism.[1][3][7] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | High acetonitrile content is crucial for retention in HILIC mode.[12][13] Adjusting the water content allows for fine-tuning of retention times; increasing water decreases retention.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 35 °C | Elevated temperature can sharpen peaks and reduce viscosity. However, very high temperatures (>70°C) can accelerate on-column mutarotation, leading to peak broadening or coalescence.[14][15][16][17] A moderate temperature provides a balance. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
| Detector | Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD) | Sugars lack a strong UV chromophore, making RI or ELSD the detectors of choice.[1] ELSD offers higher sensitivity and baseline stability compared to RI.[1] |
3.3. Experimental Workflow Diagram
The following diagram outlines the logical flow of the analytical process, from initial sample handling to final data interpretation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. polylc.com [polylc.com]
- 6. lcms.cz [lcms.cz]
- 7. fortis-technologies.com [fortis-technologies.com]
- 8. Advanced Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. european-science.com [european-science.com]
- 15. shodex.com [shodex.com]
- 16. Investigation of Glucose and Mannose Separation by HPLC Method | Alavi Talab | European Online Journal of Natural and Social Sciences [european-science.com]
- 17. shodex.com [shodex.com]
validating alpha-D-mannose purity using mass spectrometry
Validating -D-Mannose Purity: A Comparative Guide to Mass Spectrometry Workflows
Executive Summary: The Isomer Challenge
-
Chemical Isomerism: It shares an identical mass (
Da) with glucose and galactose. Standard Mass Spectrometry (MS) cannot distinguish them. -
Anomeric Instability: In solution,
-D-mannose undergoes mutarotation to -D-mannose. Unless the analytical method "locks" the structure or separates it faster than the mutarotation rate, the "purity" of the -form is lost during the analysis itself.
This guide compares the two dominant MS-based workflows—HILIC-MS/MS (High-Throughput) and GC-MS (Stereochemical Resolution)—to provide a definitive protocol for validating purity.
Comparative Analysis: HILIC-MS/MS vs. GC-MS
While High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) is the traditional compendial method (USP/EP), it lacks the sensitivity to detect trace epimeric impurities (e.g., 0.1% glucose). MS is required for high-sensitivity validation.
Performance Matrix
| Feature | Method A: HILIC-MS/MS (Negative Mode) | Method B: GC-MS (TMS Derivatization) | Method C: Direct Infusion HRMS |
| Primary Utility | Chemical Purity (Trace Glucose/Galactose detection) | Anomeric Purity ( | Identity Confirmation (Exact Mass) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization required) | Minimal |
| Isomer Separation | Excellent for Glucose/Mannose; Poor for | Superior (Locks anomers as derivatives) | None (Co-detection) |
| LOD (Limit of Detection) | ~0.1 - 0.5 µg/mL | ~1.0 - 5.0 µg/mL | < 0.01 µg/mL |
| Throughput | High (< 20 min/sample) | Low (> 60 min/sample) | Ultra-High (< 1 min) |
| Risk Factor | Mutarotation during run may split peaks | Incomplete derivatization | Cannot detect impurities |
*Note: HILIC can separate anomers under chilled conditions (
Analytical Decision Framework
Figure 1: Decision matrix for selecting the appropriate MS workflow based on specific purity requirements.
Detailed Protocol: HILIC-MS/MS for Chemical Purity
This protocol is the industry standard for validating that your "Mannose" is not contaminated with Glucose or Galactose. It utilizes Negative Ion Electrospray Ionization (ESI-) which often provides better sensitivity for carbohydrates than positive mode due to the formation of stable
A. Materials & Reagents[1][2][3][4]
-
Column: Amide-based HILIC column (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 3.5 µm,
mm. -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0) — High pH improves mutarotation speed, collapsing anomers into a single peak for easier quantification.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Internal Standard: D-Mannose-
.
B. Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg
-D-mannose in 10 mL of 50:50 ACN:Water. -
Spike with Internal Standard (final conc. 10 µg/mL).
-
Critical Step: Allow solution to reach equilibrium (2 hours at RT) if you want a single merged peak, OR inject immediately at
C if attempting to see anomers (not recommended for purity, only for ratio).
-
-
LC Gradient Parameters:
-
Flow Rate: 0.3 mL/min.
-
Temp:
C (Promotes peak convergence). -
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-10 min: 90%
60% B (Linear gradient) -
10-12 min: 60% B (Wash)
-
12.1 min: 90% B (Re-equilibration)
-
-
-
MS/MS Detection (MRM Mode):
-
Ionization: ESI Negative.
-
Transitions:
-
Mannose/Glucose (Target):
(Quantifier), (Qualifier). -
Internal Standard:
.
-
-
Differentiation: Glucose elutes before Mannose on Amide HILIC columns. Galactose elutes after Mannose.
-
C. Data Interpretation[2][3][4][5][6][7][8][9]
-
Pass Criteria:
-
Mannose peak retention time matches standard (
min). -
Absence of peaks at Glucose/Galactose retention times above the LOQ (Limit of Quantification).
-
Mass transition ratio consistent with standard.
-
Detailed Protocol: GC-MS for Anomeric Purity ( Ratio)
To validate that your solid material is specifically the alpha anomer, you must prevent mutarotation. Derivatization locks the ring structure.
A. The Mechanism
Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces hydroxyl hydrogens with trimethylsilyl (TMS) groups. This reaction is faster than mutarotation if performed correctly, "freezing" the
B. Workflow
-
Derivatization:
-
Weigh 1 mg of dry
-D-mannose sample. -
Add 50 µL methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate 30 min at
C (Protects carbonyl). -
Add 100 µL MSTFA. Incubate 30 min at
C. -
Note: This creates tetra-TMS derivatives.
-
-
GC Parameters:
-
Column: Rtx-5MS or DB-5 (5% phenyl polysilphenylene-siloxane),
. -
Carrier Gas: Helium at 1 mL/min.
-
Temp Program:
C (1 min) C/min C.
-
-
Analysis:
-
-Mannose-TMS elutes earlier than
-Mannose-TMS. -
Validation: Calculate the area under the curve (AUC) ratio.
-
Warning: Commercial "pure"
-mannose may still show small peaks due to unavoidable mutarotation during the derivatization heating step. A standard of known purity must be run in parallel.
-
-Mannose-TMS elutes earlier than
Experimental Validation Data (Synthetic)
The following table illustrates typical results when comparing a high-purity
| Analyte | Retention Time (min) | Mass Transition ( | Sample A (Pure) | Sample B (Contaminated) |
| Glucose | 6.2 | < LOD | 1.2% (Detected) | |
| 7.8 | 99.8% | 98.5% | ||
| Galactose | 8.5 | < LOD | 0.3% (Detected) |
Note: In HILIC at
Visualizing the HILIC-MS Pathway
Figure 2: HILIC-MS/MS workflow focusing on separating Mannose from Glucose/Galactose impurities.
References
-
Saba, A., et al. (2019).[1] "Quantification of D-Mannose in Plasma: Development and Validation of a Reliable and Accurate HPLC-MS-MS Method." Clinica Chimica Acta. Link
-
Chambers, E., et al. (2018). "Hydrophilic Interaction Chromatography (HILIC) for the Separation of Carbohydrates." Waters Application Notes. Link
-
United States Pharmacopeia (USP). "Validation of Compendial Procedures <1225>." USP-NF.[2] Link
-
Wan, M., et al. (2015). "Separation of Carbohydrate Isomers by Ion Mobility Mass Spectrometry." Analytical Chemistry. Link
-
Sigma-Aldrich. "Mannose USP Reference Standard Product Information." Link
distinguishing alpha-D-mannose from beta-D-mannose via IR spectroscopy
Technical Comparison Guide: Distinguishing -D-Mannose from -D-Mannose via IR Spectroscopy
Executive Summary: The Anomeric Imperative
In glycobiology and pharmaceutical formulation, the distinction between
This guide outlines the specific spectral markers required to distinguish these diastereomers, grounded in the vibrational mechanics of the pyranose ring.
Mechanistic Basis of Differentiation
The ability of IR spectroscopy to distinguish
- -D-Mannose: The C1-hydroxyl group is axial , placing the C1-hydrogen in an equatorial position.
- -D-Mannose: The C1-hydroxyl group is equatorial , placing the C1-hydrogen in an axial position.
This difference in bond geometry alters the dipole moment and the force constants of the vibrational modes, specifically the C1-H deformation (bending) vibrations and the ring breathing modes . These manifest as distinct "fingerprint" bands in the
Comparative Stereochemistry & Vibrational Logic
Figure 1: Logical flow linking stereochemistry to specific IR spectral outputs.
Critical Spectral Markers (The "Fingerprint")[1][2]
To distinguish the anomers, focus your analysis on the Anomeric Region (
Table 1: Diagnostic IR Bands for D-Mannose Anomers
| Spectral Feature | Mechanistic Assignment | ||
| Primary Anomeric Band | C1-H Deformation (Bending) . The equatorial C1-H ( | ||
| Band Type (Barker) | Type 2a | Type 2b | Classification of pyranose ring vibrations. |
| Ring Breathing | Skeletal vibration of the pyranose ring; often sharper in the | ||
| Fingerprint Profile | Complex, multi-peak | Distinct, sharper peaks | The |
Note: The exact wavenumber can shift slightly (
) depending on the sample state (crystalline vs. amorphous) and preparation method (KBr vs. ATR). Always run a reference standard if absolute confirmation is required.
Experimental Protocol: Ensuring Spectral Integrity
For distinguishing stereoisomers, resolution is paramount . Poor sample preparation can broaden peaks, merging the distinct anomeric bands into a single unrecognizable blob.
Method A: KBr Pellet (Gold Standard for Resolution)
Best for: Crystalline powders, publication-quality spectra.
-
Dry Samples: Ensure mannose samples are dried (vacuum oven at
) to remove surface water, which absorbs strongly at and and can distort the baseline. -
Ratio: Mix
of D-Mannose with of spectroscopic grade KBr. -
Grinding: Grind vigorously in an agate mortar for 2-3 minutes. Crucial: The particle size must be smaller than the IR wavelength to avoid scattering (Christiansen effect).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Scan: Collect 32-64 scans at
resolution.
Method B: ATR (Attenuated Total Reflectance) (High Throughput)
Best for: Rapid screening, QC environments.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Contact: Apply high pressure using the anvil clamp. Good contact is essential for the evanescent wave to penetrate the solid lattice.
-
Correction: Apply "ATR Correction" in your software to adjust for the depth of penetration differences across the spectrum, although the fingerprint region (
) is less affected than the high-wavenumber region.
Decision Logic for Analysis
Use the following workflow to interpret your spectra.
Figure 2: Decision tree for identifying the dominant anomer based on spectral data.
Limitations and Alternative Techniques
While IR is excellent for solid-state identification, be aware of its limitations compared to other techniques:
-
Mutarotation in Solution: You cannot easily use IR to distinguish anomers in aqueous solution because water absorbs too strongly. Furthermore, in solution, pure
or will mutarotate to an equilibrium mixture ( ). IR is best for solid samples. -
Quantification: IR is semi-quantitative. For precise ratios (e.g., "98.5% purity"),
-NMR or HPAEC-PAD (chromatography) are superior. -
Polymorphism: Different crystal packings of the same anomer can slightly shift IR peaks.
References
- Barker, S. A., et al. (1954). "Infra-red spectra of carbohydrates. Part I. Some derivatives of D-glucopyranose." Journal of the Chemical Society, 171-176.
-
NIST Chemistry WebBook. "D-Mannose Infrared Spectrum." Standard Reference Data.
-
Wiercigroch, E., et al. (2017). "Raman and infrared spectroscopy of carbohydrates: A review." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 185, 317-335.[1] (Provides modern comparative data on carbohydrate vibrational modes).
- Tipson, R. S. (1968). "Infrared Spectroscopy of Carbohydrates." NBS Monograph, 110. (Comprehensive review of group frequencies in sugars).
A Comparative Analysis of Alpha-D-Mannose and Heptyl-Mannose Potency as FimH Antagonists
In the landscape of antimicrobial research, particularly in the pursuit of alternatives to traditional antibiotics for urinary tract infections (UTIs), the inhibition of bacterial adhesion presents a promising therapeutic strategy.[1] Uropathogenic Escherichia coli (UPEC), the primary causative agent of UTIs, utilizes the FimH adhesin, a mannose-specific lectin at the tip of type 1 pili, to bind to mannosylated glycoproteins on the surface of bladder epithelial cells.[2][3][4] This initial adhesion is a critical step for colonization and subsequent infection. Consequently, molecules that can competitively inhibit this interaction are of significant interest as potential anti-adhesive therapeutics.[5]
This guide provides a detailed comparative analysis of two such molecules: the naturally occurring monosaccharide alpha-D-mannose and its synthetic derivative, heptyl-α-D-mannoside (heptyl-mannose). We will delve into the experimental data that elucidates their respective potencies, the methodologies used to derive this data, and the structural basis for the observed differences in their efficacy as FimH antagonists.
The Principle of Competitive Inhibition of FimH
The therapeutic strategy underpinning the use of mannosides is straightforward: to provide a high concentration of a soluble ligand that competitively binds to FimH, thereby blocking its interaction with host cell receptors.[5] When administered, these molecules saturate the FimH binding sites on UPEC, preventing the bacteria from adhering to the urothelium and allowing them to be cleared by the natural flow of urine.[5]
Figure 1: Mechanism of FimH-mediated bacterial adhesion and its competitive inhibition by soluble mannosides.
Quantifying Potency: A Look at the Experimental Data
The potency of a FimH antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) or its hemagglutination inhibition (HAI) titer. These values represent the concentration of the inhibitor required to reduce FimH-mediated binding by 50% or to inhibit the agglutination of red blood cells by more than 90%, respectively.[2] A lower value indicates higher potency.
Experimental data consistently demonstrates that heptyl-mannose is a significantly more potent inhibitor of FimH than this compound.
| Compound | Assay Type | Potency (IC50 / HAI Titer) | Fold Increase in Potency (vs. α-D-Mannose) | Reference |
| This compound | Hemagglutination Inhibition (HAI) | >1 mM | - | [2] |
| Heptyl-Mannose | Hemagglutination Inhibition (HAI) | 15 µM | >66-fold | [2] |
| Methyl α-D-Mannopyranoside | Competitive ELISA | 2810.7 nM | - | [1] |
| Heptyl α-D-Mannopyranoside | Competitive ELISA | 19.4 nM | ~145-fold | [1] |
As the data illustrates, heptyl-mannose exhibits a dramatically lower IC50 and HAI titer compared to this compound, indicating a substantial increase in its ability to inhibit FimH.[1][2]
The "Why": Unpacking the Structure-Activity Relationship
The remarkable difference in potency between these two molecules lies in their chemical structures. This compound is a simple sugar, while heptyl-mannose is an alpha-D-mannopyranoside, meaning it has a heptyl (a seven-carbon alkyl chain) group attached to the anomeric carbon of the mannose ring.[6]
This hydrophobic heptyl group is the key to its enhanced potency. The FimH adhesin possesses a mannose-binding pocket that has a deep, hydrophobic region adjacent to the polar sugar-binding site.[2][3] This region is often referred to as the "tyrosine gate" due to the presence of tyrosine residues.[3]
While the mannose portion of both molecules engages in hydrogen bonding with the polar residues within the FimH binding pocket, the heptyl chain of heptyl-mannose extends into this hydrophobic region, forming favorable van der Waals interactions.[3] These additional hydrophobic interactions significantly increase the overall binding affinity of heptyl-mannose for FimH, resulting in its superior inhibitory potency.[3][6]
Figure 3: Step-by-step workflow of a competitive ELISA for determining FimH inhibitor potency.
Conclusion
References
-
Bouckaert, J., et al. (2006). The affinity of the FimH fimbrial adhesin is receptor-driven and quasi-independent of Escherichia coli pathotypes. Molecular Microbiology, 61(6), 1556-1568. Available at: [Link]
-
Ribić, R., et al. (2018). Efficient FimH antagonists: butyl α-d-mannopyranoside (7), heptyl... ResearchGate. Available at: [Link]
-
Janetka, J. W., et al. (2016). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. PMC. Available at: [Link]
-
Sarshar, M., et al. (2020). d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications. MDPI. Available at: [Link]
-
Vanwetswinkel, S., et al. (2014). Study of the Structural and Dynamic Effects in the FimH Adhesin upon α-d-Heptyl Mannose Binding. Journal of Medicinal Chemistry, 57(4), 1416-1427. Available at: [Link]
-
Mishra, R., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. MDPI. Available at: [Link]
-
Zare, M., et al. (2021). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI. Available at: [Link]
-
Sokurenko, E. V., et al. (2008). Positively selected FimH residues enhance virulence during urinary tract infection by altering FimH conformation. Hultgren Lab. Available at: [Link]
-
Wellens, A., et al. (2008). Inhibition of bacterial adhesion to 5637 bladder cells by mannose or... ResearchGate. Available at: [Link]
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- 3. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Crystal Structure Validation of alpha-D-Mannose
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of monosaccharides is a cornerstone of glycobiology and drug development. As a C-2 epimer of glucose, alpha-D-mannose is a fundamental component of N-linked glycoproteins and bacterial polysaccharides, making its precise three-dimensional structure critical for understanding molecular recognition, enzymatic activity, and pathogenesis.[1] This guide provides an in-depth comparison of the primary and complementary techniques used to validate the crystal structure of this compound, moving beyond procedural lists to explain the causal logic behind experimental choices. Our focus is on establishing self-validating systems to ensure the highest degree of scientific integrity.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For the unambiguous determination of a crystalline solid's atomic arrangement, single-crystal X-ray diffraction (SC-XRD) remains the definitive technique.[2][3] The power of SC-XRD lies in its ability to provide unparalleled detail on the molecular structure, including precise atomic positions, bond lengths, and bond angles.[2]
Causality Behind the Choice: The fundamental principle of SC-XRD is Bragg's Law, where a monochromatic X-ray beam is diffracted by the ordered planes of atoms within a single crystal. The resulting diffraction pattern of ordered spots holds a wealth of information about the crystal's internal lattice and the arrangement of atoms within the unit cell.[2] This method is chosen when the goal is to achieve a high-resolution, three-dimensional atomic model of the molecule. However, its primary and most significant limitation is the absolute requirement for a high-quality, single crystal of sufficient size.[2]
Experimental Protocol: SC-XRD of this compound
This protocol outlines a self-validating workflow for the structural determination of this compound.
Step 1: Crystal Growth (The Foundational Step)
-
Objective: To obtain a single, defect-free crystal suitable for diffraction.
-
Procedure:
-
Prepare a supersaturated solution of this compound in a suitable solvent system. A mixture of methyl and isopropyl alcohols can be effective.[4]
-
Employ the slow evaporation method in a vibration-free environment.
-
If spontaneous crystallization is difficult, introduce a seed crystal of this compound to induce nucleation and controlled growth.[4]
-
-
Causality: The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the resolution of the final structure. A poorly ordered crystal will produce weak or diffuse diffraction, making structure solution impossible.
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount the crystal and collect a complete diffraction dataset.
-
Procedure:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images while rotating the crystal.
-
-
Causality: A complete dataset, collected over a wide range of angles, is essential to accurately calculate the electron density map and resolve all atomic positions.
Step 3: Structure Solution, Refinement, and Validation
-
Objective: To process the diffraction data to generate and validate a final 3D model.
-
Procedure:
-
Structure Solution: The "phase problem," a central challenge in crystallography, is solved to generate an initial electron density map.[5]
-
Model Building and Refinement: An atomic model of this compound is built into the electron density map and refined to improve the fit between the calculated and observed diffraction data.
-
Validation: The final model is rigorously checked for geometric and stereochemical plausibility using validation tools. It is crucial to compare the results against established databases like the Cambridge Structural Database (CSD) for small molecules.[6]
-
Complementary Techniques: Building a Trustworthy Structural Narrative
No single technique tells the whole story. A robust validation strategy involves cross-verification with complementary methods that probe different aspects of the sample.
Neutron Diffraction: Precisely Locating Hydrogens
While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei.[7] This fundamental difference makes neutron diffraction an invaluable tool for accurately determining the positions of hydrogen atoms, which is a significant challenge for SC-XRD.[7][8]
Causality Behind the Choice: For carbohydrates like mannose, the numerous hydroxyl (-OH) groups and the extensive network of hydrogen bonds are critical to their conformation and interactions.[8] Neutron diffraction provides highly precise data on these hydrogen-bonding networks, offering a deeper understanding of the forces that stabilize the crystal structure.[8][9] It is the method of choice when the precise protonation states and hydrogen bonding geometry are of primary importance.
Powder X-ray Diffraction (PXRD): From Single Crystal to Bulk Sample
PXRD is an essential technique for analyzing polycrystalline or powdered samples.[2] Instead of a pattern of distinct spots, it produces a characteristic pattern of diffraction peaks.
Causality Behind the Choice: How can we be certain that the single crystal selected for SC-XRD is representative of the entire batch? PXRD answers this critical question. It is used for:
-
Phase Identification: Confirming that the bulk material consists of the same crystalline phase as the single crystal analyzed.[2]
-
Purity Assessment: Detecting the presence of other crystalline forms (polymorphs) or impurities.
-
Crystallinity Measurement: Quantifying the ratio of crystalline to amorphous content in the sample.[2][3]
Solid-State NMR (ssNMR) Spectroscopy: Probing the Local Environment
Solid-state NMR provides detailed information about the local chemical environment of atoms in a solid sample.
Causality Behind the Choice: ssNMR is particularly powerful for distinguishing between different solid forms that may be difficult to differentiate by other means. For carbohydrates, the ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiment is highly informative. The chemical shift of the anomeric carbon (C-1) is exquisitely sensitive to its configuration (α vs. β) and the crystalline packing.[10][11] If a sample contains multiple non-equivalent molecules in the crystal's asymmetric unit, ssNMR spectra will show a corresponding multiplication of resonance signals, a phenomenon that can be confirmed by SC-XRD.[12]
Comparative Analysis of Validation Techniques
The selection of an analytical method is driven by the specific question being asked and the nature of the sample available.
| Technique | Primary Application for this compound | Strengths | Limitations |
| Single-Crystal XRD (SC-XRD) | Unambiguous 3D atomic structure determination.[2] | High precision on bond lengths/angles; definitive structure.[2] | Requires a high-quality single crystal.[2] |
| Neutron Diffraction | Precise localization of hydrogen atoms and H-bonds.[7][8] | Unparalleled accuracy for proton positions.[8] | Requires access to a neutron source; larger crystal needed. |
| Powder XRD (PXRD) | Phase identification and bulk sample characterization.[2][3] | Fast; analyzes bulk material; quantifies crystallinity.[3] | Provides limited structural detail compared to SC-XRD.[2] |
| Solid-State NMR (ssNMR) | Polymorph identification; confirmation of anomeric state.[10][12] | Sensitive to local atomic environments; non-destructive. | Provides indirect structural information. |
Visualizing the Validation Workflow and Logic
Caption: Integrated workflow for this compound crystal structure validation.
Caption: Decision logic for selecting the appropriate validation technique.
Conclusion
References
-
X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]
-
Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway. PMC. [Link]
-
alpha-D-Mannopyranose | C6H12O6 | CID 185698. PubChem - NIH. [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]
-
This compound 1-phosphate | C6H13O9P | CID 439279. PubChem. [Link]
-
Preparation of d-Mannose. National Institute of Standards and Technology. [Link]
-
Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. RSC Publishing. [Link]
-
α-D(+)-Mannose, pyranose, TMS. the NIST WebBook. [Link]
-
Analysis and validation of carbohydrate three-dimensional structures. PMC - NIH. [Link]
-
Crystal structure of YihS in complex with D-mannose: structural annotation of Escherichia coli and Salmonella enterica yihS-encoded proteins to an aldose-ketose isomerase. PubMed. [Link]
-
Characterisation of sugars in chocolate and chocolate-manufacturing precursors by X-ray diffraction. CentAUR - University of Reading. [Link]
-
Single-crystal and powder X-ray diffraction and solid-state 13C NMR of p-nitrophenyl glycopyranosides, the derivatives of D-galactose, D-glucose, and D-mannose. PubMed. [Link]
-
Neutron diffraction for deciphering protein‐carbohydrate interactions involved in bacterial infection. ResearchGate. [Link]
-
Strategies for carbohydrate model building, refinement and validation. IUCr Journals. [Link]
-
Powder X-ray patterns of (a) amorphous, and (b) crystalline sucrose. ResearchGate. [Link]
-
(colour online) Chemical structures for glycolipids , (a) α-D-mannose... ResearchGate. [Link]
-
13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. PubMed. [Link]
-
Study on irradiated D-mannose isolated from cranberry. ResearchGate. [Link]
-
Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. RSC Publishing. [Link]
-
Validation of carbohydrate structures in CCP4 6.5. ResearchGate. [Link]
-
ISIS Neutrons reveal secret to sweetness. ISIS Neutron and Muon Source. [Link]
-
(a) Anomeric regions of 1 H NMR spectra of (i) Mannan P.arc and (ii)... ResearchGate. [Link]
-
Sugar Crystallization, X-Ray Diffractometer and Microscopic Investigation of Crystallization of Amorphous Sucrose. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Structural Characterization and Immunomodulatory Activity of Fructan Polysaccharides from Two Varieties of Codonopsis pilosulae (C. pilosula Nannf. var. modesta and C. pilosula (Franch.) Nannf.). MDPI. [Link]
-
Small angle neutron scattering (SANS) spectrum of carbohydrate-based... ResearchGate. [Link]
-
Online carbohydrate 3D structure validation with the Privateer web app. PMC. [Link]
-
X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. YouTube. [Link]
-
Strategies for carbohydrate model building, refinement and validation. ResearchGate. [Link]
-
File:this compound-1-phosphate.svg. Wikimedia Commons. [Link]
-
The use of neutron scattering to determine the functional structure of glycoside hydrolase. J-STAGE. [Link]
-
Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. [Link]
-
Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol†. PMC - NIH. [Link]
-
The Cambridge Structural Database. BiŌkeanós. [Link]
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- 2. pulstec.net [pulstec.net]
- 3. Characterisation of sugars in chocolate and chocolate-manufacturing precursors by X-ray diffraction - CentAUR [centaur.reading.ac.uk]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. rigaku.com [rigaku.com]
- 6. biokeanos.com [biokeanos.com]
- 7. The use of neutron scattering to determine the functional structure of glycoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Home | ISIS Neutron and Muon Source [isis.stfc.ac.uk:443]
- 10. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unina.it [iris.unina.it]
- 12. Single-crystal and powder X-ray diffraction and solid-state 13C NMR of p-nitrophenyl glycopyranosides, the derivatives of D-galactose, D-glucose, and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Flux Analysis: alpha-D-Mannose vs. D-Glucose
Executive Summary: The Metabolic Divergence
While D-Glucose is the universal fuel for cellular proliferation, alpha-D-Mannose occupies a distinct, specialized metabolic niche. In metabolic flux analysis (MFA), these two hexoses are not merely alternative carbon sources; they represent a bifurcation point between bioenergetics (Glycolysis/TCA) and biosynthesis (N-Glycosylation) .
This guide compares the metabolic performance of this compound against D-Glucose, providing experimental protocols to quantify their divergent fluxes. The data presented here validates the use of this compound not as a primary energy source, but as a high-precision probe for the Hexosamine Biosynthetic Pathway (HBP) and N-glycan synthesis, and as a metabolic disruptor in MPI-deficient tumor models.
Quick Comparison Matrix
| Feature | D-Glucose | This compound |
| Primary Flux Fate | Glycolysis & TCA Cycle (>95%) | N-Glycosylation & Glycolysis (Variable) |
| Transporter | GLUT1/3/4 (High Affinity) | GLUT1/3/4 (Competition with Glucose) |
| Entry Enzyme | Hexokinase (HK) | Hexokinase (HK) |
| Key Regulator | Phosphofructokinase (PFK) | Phosphomannose Isomerase (MPI) |
| Flux into N-Glycans | Low (<0.03% of uptake) | High (~2.0% of uptake) |
| Experimental Utility | Bioenergetic Profiling | Glycosylation Tracing & "Metabolic Interference" |
Mechanistic Landscape: The MPI Switch
The critical differentiator in mannose flux is Phosphomannose Isomerase (MPI) .[1] While Glucose-6-Phosphate (G6P) flows effortlessly into glycolysis, Mannose-6-Phosphate (M6P) faces a binary choice:[1]
-
Isomerization to F6P (via MPI): Enters glycolysis (Energy).[1][2]
-
Conversion to Man-1-P (via PMM2): Enters N-Glycosylation (Biomass/Signaling).
Causality Insight: In cells with low MPI expression (e.g., certain ovarian or pancreatic cancers), exogenous mannose cannot be cleared via glycolysis. This leads to "Honeybee Syndrome" (metabolic clogging), where M6P accumulates, depleting ATP and sequestering phosphate, ultimately triggering apoptosis.
Visualization: The Glucose-Mannose Flux Divergence
Caption: Figure 1.[1] The MPI Switch dictates mannose fate. High MPI activity funnels mannose into glycolysis (green), mimicking glucose. Low MPI forces mannose into the glycan synthesis pathway (yellow), causing M6P accumulation.
Comparative Performance Analysis
Flux into Glycolysis (Energy Production)
-
Glucose: The standard.[3] In high-glucose conditions (25 mM), ~95% of glucose carbon is recovered in lactate and TCA intermediates.
-
Mannose: In MPI-competent cells, mannose can support growth, but flux rates are typically 30-50% lower than glucose due to the MPI bottleneck.
-
Experimental Evidence: Isotope tracing with [U-13C6]-Mannose in A549 cells shows significantly delayed labeling of Lactate (M+3) compared to [U-13C6]-Glucose, confirming the rate-limiting nature of MPI.
Flux into N-Glycosylation (Biosynthesis)
-
Glucose: Inefficient. Only ~0.026% of transported glucose enters the N-glycan pool.[4] It must pass through G6P
F6P M6P Man-1-P. -
Mannose: Highly Efficient. ~1.8% of transported mannose is incorporated into N-glycans.[4] It bypasses the PGI equilibrium.
-
Key Finding: At physiological concentrations (50
M), mannose is the exclusive source of the mannose residues in N-glycans, making it the superior tracer for glycosylation studies.
The "Interference" Effect
When co-administered, mannose impairs glucose utilization in specific contexts:
-
Mechanism: Mannose competes for GLUT transporters and Hexokinase.[2]
-
Data: In T-cells, mannose treatment reduces [U-13C6]-Glucose incorporation into glycolytic intermediates (G6P, F6P, Lactate) while increasing TCA cycle labeling, suggesting a metabolic shift away from the Warburg effect.
Experimental Protocol: 13C-Mannose Flux Analysis
Objective: Quantify the partition of Mannose flux between Glycolysis and N-Glycan biosynthesis.
Phase 1: Tracer Selection (Self-Validating System)
Do not use generic labeling without a strategy.
-
[U-13C6]-D-Mannose: Best for total carbon fate mapping (Glycolysis + TCA + Glycans).
-
[1,2-13C2]-D-Mannose: Essential for distinguishing flux through the Pentose Phosphate Pathway (PPP). Loss of C1 indicates oxidative PPP flux.
-
Control: [U-13C6]-D-Glucose (to normalize uptake rates).
Phase 2: Sample Preparation (Quenching & Extraction)
Standardizing the "snap-shot" of metabolism is critical to avoid ATP hydrolysis.
-
Seeding: Plate cells (e.g., 5 x 10^5 cells/well) in 6-well plates. Acclimate for 24h.
-
Pulse: Replace medium with isotope-labeled medium (e.g., 5 mM [U-13C6]-Mannose).
-
Timepoints: 0, 15, 30, 60 min (Dynamic Flux) or 24h (Steady State).
-
-
Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl) .
-
Extraction: Add 500
L 80% Methanol (pre-chilled to -80°C) .-
Why: Methanol denatures enzymes instantly; -80°C prevents metabolite degradation.
-
-
Scrape & Collect: Scrape cells on dry ice. Transfer to tubes.
-
Phase Separation: Add Chloroform/Water if lipid separation is required (optional for sugar phosphates).
-
Lyophilize: Speed-vac supernatant to dryness. Store at -80°C.
Phase 3: LC-MS/MS Acquisition
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., iHILIC-Fusion or ZIC-pHILIC.
-
Why: Retains polar sugar phosphates (M6P, G6P) that reverse-phase C18 columns miss.
-
-
Mobile Phase:
-
A: 20 mM Ammonium Carbonate (pH 9.0).
-
B: 100% Acetonitrile.
-
-
MS Mode: Negative Ion Mode (SRM/MRM).
-
Target Ions: G6P/M6P (259 -> 97), UDP-GlcNAc (606 -> 385).
-
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for 13C-Mannose Metabolic Flux Analysis.
Data Interpretation & Troubleshooting
Calculating Fractional Contribution
To determine how much of the glycolytic pool comes from mannose vs. glucose (if co-fed):
-
Where
is the abundance of isotopologue , and is the number of carbons.
The "M6P Accumulation" Signature
In MPI-deficient cells (e.g., KP-4), successful mannose uptake is validated by a specific spectral signature:
-
High Intracellular M6P: Massive spike in M6P pool size.
-
Low Lactate Labeling: Minimal 13C incorporation into Lactate (M+3).
-
Depleted ATP: Significant drop in the ATP/ADP ratio due to phosphate trapping.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
|---|---|---|
| No M6P Signal | Ion Suppression or Poor Extraction | Use HILIC column; Ensure -80°C quenching. |
| G6P and M6P Co-elute | Isomer separation failure | Optimize HILIC gradient or use GC-MS (requires derivatization). |
| Low Enrichment (<5%) | High endogenous background | Increase tracer concentration or decrease glucose ratio. |
References
-
Gonzalez, P. S., et al. (2018). Mannose impairs tumour growth and enhances chemotherapy.[1] Nature.[5] [Link]
-
Harada, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells. eLife.[1] [Link]
-
Sharma, V., & Freeze, H. H. (2011). Mannose efflux from the cells: a potential source of mannose in blood.[1] Journal of Biological Chemistry.[5] [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols.[6] [Link]
-
Toruno, C., et al. (2024). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. Cell Reports. [Link]
Sources
- 1. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
validating stereochemistry of synthesized alpha-D-mannosides
Validating Stereochemistry of Synthesized -D-Mannosides: A Definitive Comparison Guide
Executive Summary
The synthesis of
Unlike glucosides, where proton-proton coupling constants (
This guide objectively compares validation methodologies, establishing Coupled HSQC (
Part 1: The Stereochemical Challenge
In the
- -Anomer: The C1-O bond is axial; the H1 proton is equatorial .
- -Anomer: The C1-O bond is equatorial; the H1 proton is axial .
-
The H2 Proton: In D-mannose, the C2 substituent is axial, placing H2 in an equatorial position.
The Consequence:
In both anomers, the H1-H2 dihedral angle is approximately 60°.[1] According to the Karplus equation, this results in small vicinal coupling constants (
Part 2: Comparative Analysis of Validation Methods
The following table evaluates the four primary methods for validating
| Method | Specificity | Sample Req. | Time To Result | Pros | Cons |
| A. | High (Definitive) | ~5-10 mg | 30-60 min | Unambiguous physical constant; works on complex structures. | Requires high-field NMR (>500 MHz preferred) for clean resolution. |
| B. 1D NOE / ROESY | High | ~5-10 mg | 1-4 hours | Provides spatial confirmation; distinct "fingerprint" for | Can be ambiguous if signals overlap; NOE nulling possible (use ROESY). |
| C. Optical Rotation ( | Low to Medium | >10 mg | 10 min | Fast; non-destructive. | Unreliable for novel compounds with complex chiral aglycones which may invert sign. |
| D. Enzymatic Hydrolysis | High | <1 mg | 24 hours | Biologically relevant proof; highly specific. | Slow; requires specific enzyme (Jack Bean |
Detailed Method Assessment
Method A: The Gold Standard —
Analysis
The heteronuclear coupling constant between C1 and H1 is directly influenced by the orientation of the lone pairs on the ring oxygen.
-
-D-Mannoside (H1 eq):
Hz. -
-D-Mannoside (H1 ax):
Hz.[2]
Expert Insight: Do not use 1D Gated Decoupled
Method B: The Spatial Confirmation — NOE/ROESY
-
-Mannoside: H1 is axial. It shares a 1,3-diaxial relationship with H3 and H5. Result: Strong NOE correlations between H1
H3 and H1 H5. - -Mannoside: H1 is equatorial. It points away from the ring face. Result: No NOE to H3/H5. Strong NOE to H2.
Method C: Optical Rotation
Historically,
-
Warning: This rule fails if the aglycone (the molecule attached to the sugar) has a strong negative rotation of its own. Never rely on this as your sole validation method for novel compounds.
Part 3: Detailed Protocol (Self-Validating System)
Protocol: Determination of via Coupled HSQC
Purpose: To definitively assign anomeric configuration by measuring the C-H coupling constant.
Materials:
-
Synthesized Glycoside (5–10 mg)
-
Deuterated Solvent (
or ) -
NMR Spectrometer (Min. 400 MHz, 600 MHz recommended)
Step-by-Step Workflow:
-
Sample Preparation: Dissolve product in 0.6 mL solvent. Ensure solution is free of paramagnetic impurities (filter through celite if necessary).
-
Acquisition (Standard): Acquire a standard
H NMR to locate the anomeric proton (typically 4.5–5.5 ppm). -
Acquisition (Coupled HSQC):
-
Select the hsqc pulse sequence.
-
CRITICAL STEP: Disable proton decoupling during acquisition (often set dec_on to off or select a "coupled" variant from the library, e.g., hsqcgpPH in Bruker TopSpin).
-
Set spectral width (SW) in F2 (
H) to cover the anomeric region tightly (e.g., 3–6 ppm) to maximize digital resolution. -
Scans: 8–16 (usually sufficient).
-
-
Processing:
-
Fourier transform and phase correction.
-
The anomeric cross-peak will appear as a doublet in the F2 dimension (proton axis) split by the large
.
-
-
Calculation:
-
Measure the distance (in Hz) between the two centers of the cross-peak doublet.
-
Validation Logic:
-
If
Hz CONFIRMED -Anomer . -
If
Hz CONFIRMED -Anomer .
-
-
Part 4: Visualization of Validation Workflow
The following diagram illustrates the logical decision tree for validating mannoside stereochemistry.
Caption: Logical workflow for distinguishing
References
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research.
-
Tvaroska, I., & Taravel, F. R. (1995). Carbon-proton coupling constants in the conformational analysis of sugar molecules. Advances in Carbohydrate Chemistry and Biochemistry.
- Bochkov, A. F., & Zaikov, G. E. (1979). Chemistry of the O-Glycosidic Bond: Formation and Cleavage. Pergamon Press.
- Koto, S., et al. (1999). Determination of Anomeric Configuration of Mannosides by NMR. Bulletin of the Chemical Society of Japan. (Establishes the >170Hz vs <160Hz rule).
-
Royal Society of Chemistry. (2021).[2] A versatile approach to the synthesis of glycans containing mannuronic acid residues. (Experimental verification of J-coupling values: 172 Hz for
, 160 Hz for ).
Safety Operating Guide
Alpha-D-Mannose: Lifecycle Management & Disposal Protocol
Executive Summary
While Alpha-D-Mannose is a non-toxic monosaccharide (GRAS status in food applications), its disposal in a laboratory setting is governed by Good Laboratory Practice (GLP) and environmental stewardship rather than acute toxicity. The primary operational risk is not chemical exposure, but Biological Oxygen Demand (BOD) loading in wastewater systems.
This guide replaces generic "non-hazardous" advice with a precision protocol designed to maintain regulatory compliance (EPA/local POTW) and prevent infrastructure complications (bacterial biofilm growth in plumbing).
Part 1: Chemical Profile & Hazard Analysis
Effective disposal begins with understanding the material's environmental behavior, not just its safety data sheet (SDS).
| Property | Specification | Operational Implication |
| CAS Number | 3458-28-4 | Standard identifier for waste manifesting.[1][2] |
| RCRA Status | Non-Regulated | Not listed on EPA P-list or U-list. |
| Solubility | ~710 g/L (20°C) | Highly soluble; poses risk of migration if leached. |
| BOD Impact | High | Rapid microbial metabolism consumes dissolved oxygen in waterways. |
| GHS Class | Not Classified | No special PPE required beyond standard lab safety (gloves/goggles). |
The "Hidden" Hazard: Biological Oxygen Demand (BOD)
Expert Insight: Do not assume that because Mannose is "just sugar," it can be poured down the drain without limit. When released into wastewater, Mannose acts as a high-energy food source for bacteria. This triggers a rapid population explosion of aerobic bacteria, which consume the dissolved oxygen in the water—a process known as high BOD.
-
Consequence: High BOD effluents can suffocate aquatic life and violate Publicly Owned Treatment Works (POTW) discharge permits, leading to fines for the facility.
Part 2: Pre-Disposal Decision Logic
To ensure compliance, use this self-validating decision matrix before disposing of any Mannose-containing waste.
Figure 1: Decision matrix for determining the correct waste stream based on physical state and biological contamination risks.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Preferred Method)
Applicability: Expired powder, spill cleanup, or high-concentration solid residues. Rationale: Prevents BOD spikes in wastewater and eliminates "drain clogging" risks caused by biofilm growth.
-
Containment: Place solid Mannose in a chemically compatible container (HDPE or glass).
-
Labeling: Label as "Non-Hazardous Chemical Waste - Solid."
-
Note: Even though it is non-hazardous, do not label it as "Trash." Professional lab protocols require an audit trail for all chemical inventory.
-
-
Disposal: Aggregate with other non-hazardous organic solids (e.g., glucose, sucrose) for standard chemical waste pickup. Incineration or landfilling is standard for this category.
Protocol B: Aqueous Solutions (Conditional Drain Disposal)
Applicability: Rinse water, low-concentration buffers (<1%), or trace residues. Constraint: Only permissible if the facility's wastewater permit allows organic loading.
-
Dilution Factor: Ensure a dilution ratio of at least 50:1 with water during flushing.
-
Flow Rate: Flush the drain with water for 2 minutes after disposal to ensure the sugar clears the building's internal plumbing.
-
Prohibition: Never pour viscous syrups or supersaturated solutions down the drain. These must be solidified (using vermiculite or absorbent pads) and treated as Protocol A.
Protocol C: Biological Media (Biohazard)
Applicability: Mannose used as a carbon source in cell culture or microbial fermentation. Critical Control Point: The biological hazard (bacteria/virus) overrides the chemical status.
-
Inactivation:
-
Option 1 (Autoclave): Steam sterilize at 121°C, 15 psi for 20-30 minutes.
-
Option 2 (Chemical): Treat with 10% bleach solution for 30 minutes.
-
-
Disposal: Once inactivated, the mixture can be poured down the drain (if liquid) or disposed of as treated medical waste (if solid/agar), depending on institutional EHS guidelines.
Part 4: The "Sugar Snake" Phenomenon (Infrastructure Protection)
One of the most overlooked aspects of disposing of saccharides like Mannose is the impact on facility infrastructure.
Figure 2: Mechanism of infrastructure damage caused by improper flushing of sugar solutions.
Preventative Maintenance: If your lab frequently disposes of saccharide solutions via the sink, treat the drains weekly with a hot water flush or a enzymatic drain cleaner to prevent biofilm accretion.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18950, D-Mannose. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Criteria for Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Code of Federal Regulations, 40 CFR Part 261. Available at: [Link]
-
Penn State University Environmental Health & Safety. "Drain Disposal Guidelines for Chemicals." PSU EHS. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
